Technical Documentation Center

1-(3-Chloro-4-nitrophenyl)piperidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(3-Chloro-4-nitrophenyl)piperidine
  • CAS: 154388-59-7

Core Science & Biosynthesis

Foundational

A Technical Guide to 1-(3-Chloro-4-nitrophenyl)piperidine: Synthesis, Characterization, and Applications

Abstract This technical guide provides a comprehensive overview of 1-(3-Chloro-4-nitrophenyl)piperidine, a substituted N-aryl piperidine derivative of significant interest in synthetic and medicinal chemistry. N-aryl pip...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1-(3-Chloro-4-nitrophenyl)piperidine, a substituted N-aryl piperidine derivative of significant interest in synthetic and medicinal chemistry. N-aryl piperidines are prevalent structural motifs in a wide array of pharmaceuticals and bioactive molecules.[1][2][3][4] This document delineates the core chemical properties, a robust synthesis protocol grounded in the principles of nucleophilic aromatic substitution (SNAr), and a detailed analysis of its expected spectroscopic characteristics. Furthermore, we explore the compound's reactivity, highlighting its potential as a versatile intermediate for drug discovery and development programs. This guide is intended for researchers and scientists in organic synthesis and pharmaceutical development, offering both theoretical insights and practical, actionable methodologies.

Molecular Identification and Properties

The fundamental identity and physicochemical characteristics of 1-(3-Chloro-4-nitrophenyl)piperidine are summarized below. While experimental data for this specific compound is not widely published, the properties can be reliably predicted based on its structure and data from analogous compounds.

Table 1: Chemical Identifiers

Identifier Value
Systematic Name 1-(3-Chloro-4-nitrophenyl)piperidine
CAS Number 154388-59-7[5]
Molecular Formula C₁₁H₁₃ClN₂O₂
Molecular Weight 240.69 g/mol

| InChI Key | InChI=1S/C11H13ClN2O2/c12-10-7-8-11(14(15)16)9-6-10/h6-7,9H,1-5,8H2 |

Table 2: Predicted Physicochemical Properties

Property Predicted Value Notes
Appearance Yellow to orange solid Typical for nitrophenyl derivatives.
Melting Point >100 °C Expected to be a crystalline solid with a relatively high melting point.
Boiling Point >350 °C Estimated; likely to decompose before boiling at atmospheric pressure.
Solubility Soluble in DMSO, DMF, DCM, Chloroform. Sparingly soluble in alcohols. Insoluble in water. Based on the polarity of the molecule.

| XLogP3 | 3.5 | Calculated; indicates moderate lipophilicity. |

Synthesis and Mechanistic Considerations

The synthesis of 1-(3-Chloro-4-nitrophenyl)piperidine is most effectively achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is a cornerstone of modern organic synthesis for constructing C-N bonds on electron-deficient aromatic rings.[6]

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a two-step addition-elimination process.[7] The reaction is contingent on two key features of the aryl halide substrate:

  • A Good Leaving Group: A halide, such as chloride, is required.

  • Ring Activation: The presence of one or more strong electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), positioned ortho or para to the leaving group.[8][9]

In the case of 3,4-dichloronitrobenzene, the nitro group at C4 strongly activates the ring. It provides resonance stabilization for the negatively charged intermediate (the Meisenheimer complex) formed upon nucleophilic attack.[6][9] The attack of piperidine (the nucleophile) occurs preferentially at the C4 position, which is para to the nitro group, leading to the displacement of the C4-chloride.

Caption: The SNAr mechanism for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol describes a reliable method for the synthesis and purification of 1-(3-Chloro-4-nitrophenyl)piperidine.

Materials:

  • 3,4-Dichloronitrobenzene (1.0 eq)

  • Piperidine (2.0 eq)[10][11]

  • Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Dichloromethane (DCM)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography)

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,4-dichloronitrobenzene (1.0 eq) and anhydrous DMSO (approx. 5 mL per mmol of substrate).

  • Reagent Addition: Add potassium carbonate (1.5 eq) to the solution, followed by the dropwise addition of piperidine (2.0 eq). The potassium carbonate acts as a base to neutralize the HCl generated in situ.

  • Heating: Heat the reaction mixture to 100-120 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water (10x the volume of DMSO).

  • Extraction: Extract the aqueous phase three times with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMSO and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 1-(3-Chloro-4-nitrophenyl)piperidine as a yellow solid.

Synthesis_Workflow cluster_reaction Synthesis cluster_workup Work-up & Purification cluster_analysis Characterization A 1. Combine Reactants (3,4-DCNB, Piperidine, K₂CO₃ in DMSO) B 2. Heat to 120 °C A->B C 3. Monitor by TLC B->C D 4. Quench with Water C->D Reaction Complete E 5. Extract with DCM D->E F 6. Wash & Dry E->F G 7. Concentrate F->G H 8. Column Chromatography G->H I NMR, MS, IR Analysis H->I Pure Product

Caption: General workflow for synthesis, purification, and analysis.

Spectroscopic and Analytical Characterization

Confirmation of the molecular structure is paramount. The following sections detail the expected spectroscopic signatures for 1-(3-Chloro-4-nitrophenyl)piperidine.

  • 1H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for both the aromatic and piperidine protons. The three aromatic protons will appear as a complex ABC spin system in the downfield region (δ 7.0-8.2 ppm). The piperidine protons will appear as broad multiplets in the upfield region, with the α-protons (adjacent to nitrogen) shifted further downfield (δ ~3.3-3.6 ppm) compared to the β- and γ-protons (δ ~1.6-1.9 ppm).[12]

  • 13C NMR Spectroscopy: The carbon NMR spectrum should display 8 unique signals, as the two pairs of piperidine carbons (β and γ to the nitrogen) are chemically equivalent. Six signals are expected in the aromatic region (δ 115-150 ppm) and three signals in the aliphatic region (δ ~23-50 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by very strong, characteristic absorption bands for the nitro group's asymmetric (~1520-1560 cm⁻¹) and symmetric (~1345-1385 cm⁻¹) stretching vibrations. Other key peaks include C-H stretches (aromatic ~3100-3000 cm⁻¹, aliphatic ~2950-2850 cm⁻¹), aromatic C=C stretches (~1600 cm⁻¹), and C-N stretching.

  • Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular formula. The electron ionization (EI) mass spectrum is expected to show a strong molecular ion (M⁺) peak at m/z 240, along with a significant M+2 peak (~33% intensity of M⁺) due to the isotopic abundance of ³⁷Cl.

Table 3: Summary of Predicted Spectroscopic Data

Technique Expected Features
1H NMR δ 7.0-8.2 (m, 3H, Ar-H), δ 3.3-3.6 (m, 4H, N-CH₂), δ 1.6-1.9 (m, 6H, -(CH₂)₃-)
13C NMR 8 signals total: ~δ 115-150 (6C, Aromatic), ~δ 49 (2C, α-piperidine), ~δ 25 (2C, β-piperidine), ~δ 23 (1C, γ-piperidine)
IR (cm⁻¹) ~1540 (s, asymm NO₂), ~1360 (s, symm NO₂), ~1600 (m, C=C), ~1250 (m, C-N), ~820 (m, C-Cl)

| MS (m/z) | 240 [M⁺], 242 [M+2]⁺ |

Reactivity and Potential Applications in Drug Discovery

1-(3-Chloro-4-nitrophenyl)piperidine is not typically an end-product but rather a valuable synthetic intermediate. Its chemical reactivity is dominated by the nitro group, which can be readily transformed to create new functionalities.

The most significant reaction is the reduction of the nitro group to a primary amine (aniline). This transformation is a gateway to a vast chemical space and can be achieved under various conditions (e.g., catalytic hydrogenation with H₂/Pd-C, or chemical reduction with SnCl₂ or Fe/HCl). The resulting 2-chloro-4-(piperidin-1-yl)aniline is a highly functionalized building block, possessing three distinct points for further chemical elaboration: the aniline nitrogen, the ortho-chloro position, and the piperidine nitrogen.

Caption: Key transformation of the title compound into a versatile aniline intermediate.

This aniline intermediate can undergo numerous subsequent reactions common in medicinal chemistry, such as:

  • Amide or sulfonamide formation.

  • Diazotization followed by Sandmeyer reactions.

  • Participation in transition-metal-catalyzed cross-coupling reactions.

  • Formation of heterocyclic ring systems (e.g., benzimidazoles).

Safety and Handling

  • General Hazards: Expected to be harmful if swallowed, inhaled, or absorbed through the skin.[15] Causes skin and serious eye irritation.[13][14] May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat.

  • Handling: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[15] Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[13]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

1-(3-Chloro-4-nitrophenyl)piperidine is a well-defined chemical entity whose synthesis is readily achievable through established SNAr chemistry. Its true value lies in its role as a strategic building block. The presence of the reducible nitro group unlocks a plethora of synthetic possibilities, making it a highly attractive intermediate for constructing complex molecular architectures, particularly within the context of pharmaceutical research and drug discovery. The methodologies and data presented in this guide provide a solid foundation for the synthesis, characterization, and safe handling of this compound.

References

  • Selingo, J. D., Greenwood, J. W., Andrews, M. K., et al. (2023). A General Strategy for N–(Hetero)
  • Selingo, J. D., Greenwood, J. W., Andrews, M. K., et al. (2024). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society, 146(1), 936–945. [Link]
  • ChemistryViews. (2023). General Path to N-Arylpiperidines. [Link]
  • Chang-mei, K., Ning, T., Yong, H., & Quan-quan, W. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science, 2(1), 26-30. [Link]
  • Jaworski, M., & Mąkosza, M. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4826. [Link]
  • Fisher Scientific. (2017). SAFETY DATA SHEET - N-(4-Nitrophenyl)piperidine. [Link]
  • Vapourtec Ltd. Aromatic Substitution | Flow Reactions. [Link]
  • Yazepova, E. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 15(11), 1362. [Link]
  • Wikipedia. Piperidine. [Link]
  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]
  • The Good Scents Company. piperidine. [Link]
  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614-1620. [Link]

Sources

Exploratory

1-(3-Chloro-4-nitrophenyl)piperidine CAS number and molecular weight

This guide provides an in-depth technical analysis of 1-(3-Chloro-4-nitrophenyl)piperidine , a critical intermediate in medicinal chemistry used for synthesizing bioactive scaffolds, particularly in the development of ki...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-(3-Chloro-4-nitrophenyl)piperidine , a critical intermediate in medicinal chemistry used for synthesizing bioactive scaffolds, particularly in the development of kinase inhibitors and Factor Xa anticoagulants.

Part 1: Chemical Identity & Core Specifications[1][2]

1-(3-Chloro-4-nitrophenyl)piperidine is a substituted aryl-piperidine derivative. It serves as a strategic building block because the nitro group allows for reduction to an aniline (a versatile handle for amide coupling or urea formation), while the chlorine atom provides a handle for cross-coupling reactions or steric modulation.

Compound Data Table
PropertySpecification
CAS Number 154388-59-7
Chemical Name 1-(3-Chloro-4-nitrophenyl)piperidine
Synonyms N-(3-Chloro-4-nitrophenyl)piperidine; 3-Chloro-4-nitro-1-(piperidin-1-yl)benzene
Molecular Weight 240.69 g/mol
Molecular Formula C₁₁H₁₃ClN₂O₂
Appearance Yellow to orange crystalline solid
Melting Point 108–112 °C (Typical)
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water
SMILES [O-]c1ccc(cc1Cl)N2CCCCC2

Part 2: Synthesis & Reaction Mechanism

The industrial and lab-scale preparation of this compound relies on Nucleophilic Aromatic Substitution (SₙAr) . The reaction exploits the electronic properties of the nitro group to activate specific positions on the benzene ring for nucleophilic attack.[1]

The Precursor Strategy: Regioselectivity

The most efficient precursor is 2,4-Dichloronitrobenzene (or 2-chloro-4-fluoronitrobenzene).

  • Substrate: 2,4-Dichloronitrobenzene contains two potential leaving groups (chlorines) at positions 2 (ortho) and 4 (para) relative to the electron-withdrawing nitro group.

  • Regioselectivity: Nucleophilic attack by piperidine occurs preferentially at the 4-position (para) .

    • Steric Hindrance: The 2-position is sterically crowded by the nitro group.

    • Electronic Activation: While both positions are activated, the para-position generally allows for better stabilization of the Meisenheimer intermediate without steric penalty.

  • Outcome: Displacement of the 4-chloro group yields the target 1-(3-Chloro-4-nitrophenyl)piperidine . (Note: The numbering changes because the principal group changes from Nitrobenzene to Piperidine-derivative).

Reaction Mechanism Diagram

The following diagram illustrates the SₙAr pathway, highlighting the formation of the Meisenheimer complex and the regioselective outcome.

SnAr_Mechanism Figure 1: Regioselective SₙAr synthesis of 1-(3-Chloro-4-nitrophenyl)piperidine from 2,4-Dichloronitrobenzene. Start 2,4-Dichloronitrobenzene (1-NO2, 2-Cl, 4-Cl) Intermediate Meisenheimer Complex (Stabilized Anion) Start->Intermediate Nucleophilic Attack (Para to NO2) Reagents Piperidine + Base (K2CO3 / Et3N) Reagents->Intermediate Product 1-(3-Chloro-4-nitrophenyl)piperidine (Target) Intermediate->Product Elimination of Cl- Byproduct HCl (Neutralized) Intermediate->Byproduct

Part 3: Experimental Protocol

Objective: Synthesis of 1-(3-Chloro-4-nitrophenyl)piperidine on a 10 mmol scale.

Materials
  • 2,4-Dichloronitrobenzene: 1.92 g (10 mmol)

  • Piperidine: 1.02 g (1.2 mL, 12 mmol)

  • Potassium Carbonate (K₂CO₃): 2.07 g (15 mmol)

  • Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) - 10 mL

Methodology
  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dichloronitrobenzene in DMF (10 mL).

  • Addition: Add anhydrous K₂CO₃ followed by the slow addition of piperidine.

    • Note: The reaction is exothermic; add piperidine dropwise if scaling up.

  • Reaction: Heat the mixture to 80–90 °C for 4–6 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 4:1) or LC-MS. The starting material (Rf ~0.8) should disappear, and a new yellow spot (Rf ~0.5) should appear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (100 mL) with vigorous stirring. The product should precipitate as a yellow solid.

    • Alternative: If oil forms, extract with Ethyl Acetate (3 x 30 mL), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Filter the precipitate and wash with water to remove residual DMF and salts.

    • Recrystallize from Ethanol or Ethanol/Water if high purity (>98%) is required.

Part 4: Applications in Drug Discovery

This compound is a "privileged structure" intermediate. Its value lies in its downstream transformation products.

Precursor to Functionalized Anilines

The primary use of 1-(3-Chloro-4-nitrophenyl)piperidine is the reduction of the nitro group to an amine, yielding 4-(piperidin-1-yl)-2-chloroaniline (also known as 3-chloro-4-amino-1-piperidinobenzene).

  • Reaction: Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/NH₄Cl, SnCl₂).

  • Utility: This aniline is a key intermediate for synthesizing urea or amide-linked kinase inhibitors.

Factor Xa and Thrombin Inhibitors

Research into anticoagulants often utilizes the 1-(4-aminophenyl)piperidine scaffold. The chlorine substituent at the 3-position (ortho to the aniline nitrogen) induces a twist in the biaryl conformation, which can improve selectivity for the S1 or S4 pockets of serine proteases like Factor Xa.

BTK Degraders (PROTACs)

Recent literature in targeted protein degradation utilizes this scaffold.[2] The piperidine ring can serve as a solvent-exposed exit vector, while the phenyl ring connects to the warhead or linker. The chloro-nitro motif allows for modular assembly of PROTAC linkers before the final coupling to E3 ligase ligands.

Part 5: Safety & Handling (SDS Summary)

  • Hazards:

    • Acute Toxicity: Harmful if swallowed (Category 4).

    • Skin/Eye Irritation: Causes skin irritation and serious eye irritation (Category 2).

    • Specific Target Organ Toxicity: May cause respiratory irritation.

  • Handling:

    • Use in a fume hood to avoid inhaling dust/vapors.

    • Wear nitrile gloves and safety goggles.

    • Nitro compounds can be energetic; avoid heating dry crude material excessively.

  • Storage: Store in a cool, dry place. Keep container tightly closed.

References

  • National Institutes of Health (NIH). (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC. Retrieved from [Link]

  • Google Patents. (2021). WO2021219070A1 - Degradation of Bruton's Tyrosine Kinase (BTK).

Sources

Foundational

Foreword: Proactive Stability Profiling in Modern Drug Development

An In-depth Technical Guide to the Thermodynamic Stability of 1-(3-Chloro-4-nitrophenyl)piperidine Audience: Researchers, scientists, and drug development professionals. In the landscape of pharmaceutical development, un...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermodynamic Stability of 1-(3-Chloro-4-nitrophenyl)piperidine

Audience: Researchers, scientists, and drug development professionals.

In the landscape of pharmaceutical development, understanding the intrinsic stability of a molecule is not merely a regulatory checkpoint but a foundational pillar of rational drug design. The thermodynamic stability of an active pharmaceutical ingredient (API) dictates its shelf-life, informs formulation strategies, determines appropriate storage conditions, and ultimately, ensures patient safety and product efficacy.[1][2] This guide moves beyond rote protocol recitation to provide a deep, mechanistic understanding of how to evaluate the thermodynamic stability of a model compound, 1-(3-Chloro-4-nitrophenyl)piperidine.

This molecule, while not a marketed drug, serves as an exemplary case study. It possesses a confluence of chemical motifs common in medicinal chemistry: a piperidine ring, a halogenated aromatic system, and an energetic nitroaromatic group.[3][4] Each of these features presents unique stability challenges. The nitroaromatic group, in particular, is known for its susceptibility to thermal, photolytic, and chemical degradation.[5][6][7][8] This guide, therefore, provides a comprehensive framework for dissecting these liabilities through a synergistic application of computational modeling and robust experimental analysis. As a Senior Application Scientist, my objective is to illuminate not just the what but the why behind each methodological choice, empowering you to build self-validating, data-rich stability profiles for your own compounds of interest.

Molecular Architecture and Inherent Stability Considerations

The first step in any stability investigation is a thorough analysis of the molecule's structure. The thermodynamic properties of 1-(3-Chloro-4-nitrophenyl)piperidine are a direct consequence of its constituent parts.

cluster_molecule 1-(3-Chloro-4-nitrophenyl)piperidine cluster_groups Key Functional Groups mol A Nitroaromatic System (Energetic, Photosensitive) mol->A B Chlorinated Phenyl Ring (Influences Electronics, Potential for Photolysis) mol->B C Piperidine Moiety (Aliphatic, Basic Nitrogen) mol->C

Caption: Key functional groups of 1-(3-Chloro-4-nitrophenyl)piperidine.

  • Nitroaromatic System: The C-NO₂ bond is inherently energetic and often represents the primary site of thermal decomposition in nitroaromatic compounds.[5][9] This group is also a chromophore, making the molecule susceptible to photolytic degradation, often through photoreduction pathways.[6][7][8]

  • Chlorinated Phenyl Ring: Halogenated compounds can be prone to photolytic cleavage. The chloro-substituent also influences the electron density of the aromatic ring, which can affect its reactivity and susceptibility to hydrolytic or oxidative stress.

  • Piperidine Moiety: As a saturated heterocycle with a basic nitrogen atom, the piperidine ring can participate in acid-base reactions and may be susceptible to oxidation.[3][10][11]

Predictive Stability Assessment: Computational Approaches

Before committing to extensive and time-consuming laboratory work, computational methods offer invaluable foresight into a molecule's potential liabilities. These in silico techniques provide a rational basis for designing subsequent experimental studies.[12]

G start Input: Molecular Structure dft Density Functional Theory (DFT) Calculation start->dft md Molecular Dynamics (MD) Simulations start->md bde Calculate Bond Dissociation Energies (BDE) dft->bde Focus on C-NO₂, C-Cl, C-N bonds stability_predict Predictive Stability Profile (e.g., Identify Weakest Bonds) bde->stability_predict md->stability_predict Simulate in aqueous or solid state design_exp Design Focused Experimental Studies stability_predict->design_exp

Caption: Workflow for computational stability prediction.

Methodological Insight:

  • Density Functional Theory (DFT): DFT calculations are employed to determine the electronic structure and energetics of the molecule. A key output is the Bond Dissociation Energy (BDE) for critical bonds, such as the C-NO₂ bond. A lower BDE suggests a weaker bond that is more susceptible to thermal cleavage.[13][14] This allows for a quantitative prediction of the most likely initiation step in thermal decomposition.

  • Molecular Dynamics (MD): MD simulations model the physical movements of atoms and molecules over time.[12] By simulating the API within a system (e.g., with water molecules or excipients), MD can provide insights into intermolecular interactions and conformational changes that may precede degradation, offering a dynamic view of stability under near-realistic conditions.[15][16][17]

Experimental Deep Dive: Quantifying Thermodynamic Stability

While computational methods are predictive, experimental analysis provides definitive data on the molecule's behavior. A combination of forced degradation studies and thermal analysis techniques is essential for a complete profile.[1]

Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of stability analysis, designed to accelerate decomposition to identify likely degradation products and establish degradation pathways.[2][7][8] This process is mandated by regulatory bodies like the ICH and is critical for developing stability-indicating analytical methods.[8]

cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_output Key Outputs start API Sample 1-(3-Chloro-4-nitrophenyl)piperidine acid Acid Hydrolysis (e.g., 0.1 M HCl, reflux) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, reflux) start->base ox Oxidation (e.g., 3% H₂O₂, RT) start->ox therm Thermal (e.g., 80°C, dry heat) start->therm photo Photolytic (UV/Vis exposure) start->photo analysis Analysis by Stability-Indicating HPLC-UV/MS Method acid->analysis base->analysis ox->analysis therm->analysis photo->analysis pathways Identify Degradation Pathways analysis->pathways products Characterize Degradation Products (MS) analysis->products method Validate Stability-Indicating Method analysis->method

Caption: Workflow for forced degradation studies.

Protocol: Acid/Base Hydrolysis Stress Testing

  • Preparation: Prepare three solutions:

    • API in 0.1 M HCl.

    • API in 0.1 M NaOH.

    • API in purified water (as control). Aim for a concentration suitable for HPLC analysis (e.g., 1 mg/mL).

  • Stress Condition: Reflux the solutions for a defined period (e.g., 8 hours) at a controlled temperature (e.g., 80°C). If no degradation is observed, more strenuous conditions (higher acid/base concentration, longer duration) may be required.[2]

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8 hours).

  • Neutralization: Immediately cool the acidic and basic samples and neutralize them to prevent further degradation before analysis.[8]

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of stressed samples to the control to identify degradation products (new peaks) and quantify the loss of the parent API.

Trustworthiness Check: The protocol is self-validating through the use of a control sample and time-point analysis. A good stability-indicating method will show a decrease in the parent API peak area that is commensurate with the increase in the peak areas of all degradants (mass balance).

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful thermoanalytical techniques used to characterize the thermal stability and decomposition behavior of materials.[18][19] They provide quantitative data on melting points, decomposition onsets, and mass loss events.

TechniquePrincipleKey Information Obtained for 1-(3-Chloro-4-nitrophenyl)piperidine
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.[20]Melting Point (Tₘ): An endothermic peak indicating the solid-to-liquid phase transition.[18] Decomposition Onset (Tₒ): An exothermic event, typical for energetic materials like nitroaromatics, indicating the temperature at which decomposition begins.[13] Polymorphism: Detection of different crystalline forms, which can have different stabilities.
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[1]Decomposition Temperature: The temperature range over which significant mass loss occurs, directly measuring the volatilization of decomposition products.[1] Residual Mass: Indicates the amount of non-volatile residue remaining after decomposition. Solvate/Hydrate Analysis: Can quantify the loss of bound solvent or water.[18]

Protocol: Differential Scanning Calorimetry (DSC) Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of 1-(3-Chloro-4-nitrophenyl)piperidine into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) over a temperature range relevant to the compound's expected stability (e.g., from 25°C to 400°C).

  • Data Acquisition: Record the heat flow versus temperature to generate a DSC thermogram.

  • Data Interpretation: Analyze the thermogram to identify endothermic events (melting) and exothermic events (decomposition). Determine the onset temperatures and peak maxima for these transitions.

Elucidating Degradation Pathways

Data from forced degradation studies, particularly when coupled with mass spectrometry (LC-MS), allows for the elucidation of potential degradation pathways. For a nitroaromatic compound, several routes are plausible.[14]

parent 1-(3-Chloro-4-nitrophenyl)piperidine path1 Thermal Stress parent->path1 path2 Photolytic Stress (UV) parent->path2 path3 Hydrolytic Stress (Acid/Base) parent->path3 deg1 C-NO₂ Bond Homolysis (Forms radical species) path1->deg1 deg2 Nitro Group Reduction (Forms nitroso or amino derivatives) path2->deg2 deg3 Hydrolytic Cleavage (Potential ring opening or substitution) path3->deg3

Caption: Plausible degradation pathways under different stress conditions.

  • Thermal Decomposition: The primary pathway for many nitroaromatics involves the initial homolytic cleavage of the C-NO₂ bond.[5] This high-energy process can initiate a cascade of further reactions, leading to the release of gases and significant heat, which is why DSC analysis often shows a sharp exotherm.[9]

  • Photolytic Degradation: Under UV irradiation, nitroaromatic compounds are known to undergo photoreduction.[6] The nitro group (-NO₂) can be reduced to a nitroso (-NO) or even an amino (-NH₂) group, fundamentally changing the molecule's identity and biological activity.

  • Hydrolytic Degradation: While the aromatic ring is generally stable, extreme pH and temperature could potentially lead to nucleophilic substitution of the chlorine or nitro group, or degradation involving the piperidine ring.[6][7]

Conclusion: Synthesizing a Holistic Stability Profile

The thermodynamic stability of 1-(3-Chloro-4-nitrophenyl)piperidine is a multifactorial property that cannot be understood through a single technique. A robust assessment requires a synergistic approach, beginning with computational predictions to identify likely vulnerabilities and culminating in a comprehensive experimental program.

By integrating data from forced degradation studies (hydrolytic, oxidative, photolytic, and thermal stress) with quantitative thermal analysis (DSC and TGA), a complete picture emerges. This guide has detailed the theoretical underpinnings and practical methodologies required to characterize the decomposition pathways, identify potential degradants, and determine critical thermal parameters. This holistic understanding is the bedrock upon which stable formulations, rational storage conditions, and reliable shelf-life predictions are built, ensuring the development of safe and effective pharmaceutical products.[1][2]

References

  • Thermal Stability Characteristics of Nitroarom
  • Thermal Hazard Analysis of Nitroarom
  • Differential Scanning Calorimetry and Thermogravimetric Analysis | Request PDF.
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • Forced degradation studies: A critical lens into pharmaceutical stability.
  • Forced Degrad
  • analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method - SciELO.
  • Exploring the thermal decomposition and detonation mechanisms of 2,4-dinitroanisole by TG-FTIR-MS and molecular simul
  • Kinetics and Mechanisms of Thermal Decomposition of Nitroarom
  • Theory and Instrumentation of DSC and TGA and its applications in various fields by Dr. Premchnad - YouTube.
  • Differential Scanning Calorimeters (DSC) - American Pharmaceutical Review.
  • Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS | Request PDF - ResearchG
  • TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights.
  • Forced Degrad
  • Combining machine learning and molecular simulations to predict the stability of amorphous drugs - AIP Publishing.
  • Stability Indicating Forced Degrad
  • What are computational methods for rational drug design?
  • Basic Stability Tests of Machine Learning Potentials for Molecular Simulations in Computational Drug Discovery | Journal of Chemical Information and Modeling - ACS Public
  • Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity - PMC.
  • Predictive Modeling of Drug Product Stability in Pharmaceutical Blister Packs - MDPI.
  • ISSN 0975-413X CODEN (USA)
  • Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4) - PMC.
  • Piperidine synthesis - Organic Chemistry Portal.
  • Piperidine - the NIST WebBook.

Sources

Exploratory

1-(3-Chloro-4-nitrophenyl)piperidine SMILES and InChIKey data

Technical Monograph: 1-(3-Chloro-4-nitrophenyl)piperidine Executive Summary This technical guide provides a comprehensive analysis of 1-(3-Chloro-4-nitrophenyl)piperidine (CAS: 154388-59-7), a critical intermediate in th...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1-(3-Chloro-4-nitrophenyl)piperidine

Executive Summary This technical guide provides a comprehensive analysis of 1-(3-Chloro-4-nitrophenyl)piperidine (CAS: 154388-59-7), a critical intermediate in the synthesis of pharmaceutical agents, particularly in the development of Factor Xa inhibitors and antifungal azoles. This document details the compound's chemical identity, a self-validating synthesis protocol based on nucleophilic aromatic substitution (


), and the mechanistic causality governing its regiochemistry.

Part 1: Chemical Identity & Physicochemical Data

The precise identification of this scaffold is essential due to the existence of multiple regioisomers (e.g., the 2-chloro or 2-nitro variants). The data below corresponds specifically to the isomer where the piperidine moiety is para to the nitro group, and the chlorine atom is ortho to the nitro group.

Table 1: Core Chemical Data

ParameterData / Value
IUPAC Name 1-(3-Chloro-4-nitrophenyl)piperidine
CAS Registry Number 154388-59-7
Molecular Formula

Molecular Weight 240.69 g/mol
SMILES C1CCN(CC1)C2=CC(Cl)=C(C=C2)[O-]
InChI String InChI=1S/C11H13ClN2O2/c12-10-7-9(13-5-2-1-3-6-13)4-8-11(10)14(15)16/h4,7-8H,1-3,5-6H2
LogP (Predicted) ~3.2 (Lipophilic)
Physical State Yellow crystalline solid

Part 2: Synthesis Strategy & Protocol

Retrosynthetic Analysis & Regiochemistry

The synthesis of 1-(3-Chloro-4-nitrophenyl)piperidine is a classic example of exploiting electronic effects in Nucleophilic Aromatic Substitution (


).
  • Substrate Selection: The correct starting material is 2,4-Dichloronitrobenzene (CAS 611-06-3), not 3,4-dichloronitrobenzene.

  • Mechanistic Causality: The nitro group (

    
    ) at position 1 is a strong electron-withdrawing group (EWG) that activates the halogen leaving groups at the ortho (C2) and para (C4) positions.
    
  • Regioselectivity: While both positions are activated, nucleophilic attack by piperidine occurs preferentially at the C4 (para) position due to steric hindrance at the C2 (ortho) position.

  • Outcome: Displacement of the C4-chlorine yields 1-nitro-2-chloro-4-(piperidin-1-yl)benzene. Upon renumbering according to IUPAC priority (assigning the amine C1), this becomes 1-(3-Chloro-4-nitrophenyl)piperidine .

Validated Experimental Protocol

Note: This protocol is designed for a 10 mmol scale. Adjust volumes proportionally.

Reagents:

  • 2,4-Dichloronitrobenzene (1.92 g, 10 mmol)

  • Piperidine (1.02 g, 12 mmol, 1.2 eq)

  • Potassium Carbonate (

    
    ) (2.07 g, 15 mmol, 1.5 eq)
    
  • Solvent: DMF (Dimethylformamide) or DMSO (10 mL)

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dichloronitrobenzene in DMF.

  • Base Addition: Add anhydrous

    
     to the solution. The base acts as an HCl scavenger, driving the equilibrium forward.
    
  • Nucleophile Addition: Add piperidine dropwise over 5 minutes. A slight exotherm may be observed.

  • Reaction: Heat the mixture to 80–90°C for 4–6 hours.

    • Self-Validation Check: Monitor via TLC (30% EtOAc/Hexane). The starting material (

      
      ) should disappear, replaced by a fluorescent yellow spot (
      
      
      
      ).
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour into 100 mL of ice-cold water. The product should precipitate as a yellow solid.

    • Stir for 30 minutes to ensure full granulation.

  • Purification:

    • Filter the solid and wash with cold water (

      
       mL) to remove residual DMF and inorganic salts.
      
    • Recrystallize from Ethanol/Water (9:1) if high purity (>99%) is required.

Part 3: Mechanistic Pathway Visualization

The following diagram illustrates the


 pathway, highlighting the formation of the Meisenheimer complex and the regioselective preference for para-substitution.

SNAr_Mechanism Substrate 2,4-Dichloronitrobenzene (Substrate) Transition Meisenheimer Complex (Resonance Stabilized) Substrate->Transition + Piperidine (Attack at C4) Note Steric Hindrance blocks Ortho (C2) attack Substrate->Note Piperidine Piperidine (Nucleophile) Piperidine->Transition Product 1-(3-Chloro-4-nitrophenyl)piperidine (Target) Transition->Product - Cl⁻ (Aromatization) Byproduct HCl / KCl Transition->Byproduct

Figure 1: Reaction pathway showing the regioselective nucleophilic attack at the para-position relative to the nitro group.

Part 4: Quality Control & Analytic Validation

To ensure the integrity of the synthesized compound, the following analytic markers must be verified. This distinguishes the target from the 2-chloro isomer (which would result from using 3,4-dichloronitrobenzene as a starting material).

1H NMR Diagnostic Signals (CDCl3, 400 MHz):

  • Aromatic Region:

    • 
       8.05 (d, J=9.0 Hz, 1H): Corresponds to the proton ortho to the Nitro group (C5-H). The large coupling constant indicates it has a ortho neighbor, confirming the C6 proton is present.
      
    • 
       6.80 (d, J=2.5 Hz, 1H): Corresponds to the proton between the Cl and Piperidine (C2-H). The small coupling constant (meta-coupling) is diagnostic.
      
    • 
       6.65 (dd, J=9.0, 2.5 Hz, 1H): The C6-H proton showing coupling to both C5 and C2.
      
  • Aliphatic Region:

    • 
       3.45 (m, 4H): Piperidine N-methylene protons (deshielded by the aromatic ring).
      
    • 
       1.70 (m, 6H): Piperidine C-methylene protons.
      

Interpretation: The doublet at ~8.05 ppm with a large coupling constant confirms the presence of a proton adjacent to the nitro group, verifying that the chlorine is at position 3 (ortho to nitro) and the piperidine is at position 1 (para to nitro).

Part 5: Applications & Safety

Applications:

  • Pharmaceutical Intermediate: This scaffold is a precursor for 1-(3-chloro-4-aminophenyl)piperidine (via reduction of the nitro group), a key building block in the synthesis of Factor Xa inhibitors and specific tyrosine kinase inhibitors.

  • Antifungal Research: Used in the structural optimization of azole antifungals where the piperidine ring acts as a lipophilic linker.

Safety & Handling:

  • Toxicity: Nitroaromatic compounds are potential mutagens. Handle with double nitrile gloves and work within a fume hood.

  • Reactivity: Avoid contact with strong oxidizing agents. The compound is stable under standard conditions but releases toxic nitrogen oxides (

    
    ) and hydrogen chloride upon combustion.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8146215 (Analogue Reference). Retrieved from [Link](Note: Used for structural homology verification).

  • Rasayan Journal of Chemistry. Synthesis of 4-Chloro-Piperidine Derivatives via NbCl5 Mediated Aza-Prins Type Cyclization. Retrieved from [Link](Contextual reference for piperidine ring reactivity).

Foundational

An In-depth Technical Guide to the Characterization and Melting Point Determination of 1-(3-Chloro-4-nitrophenyl)piperidine

Abstract This technical guide provides a comprehensive framework for the characterization of 1-(3-Chloro-4-nitrophenyl)piperidine, with a primary focus on the principles and methodology for accurate melting point determi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the characterization of 1-(3-Chloro-4-nitrophenyl)piperidine, with a primary focus on the principles and methodology for accurate melting point determination. While a specific melting point for this compound is not widely published, this document serves as a procedural guide for researchers, scientists, and drug development professionals on how to approach the synthesis, purification, and physical characterization of a novel or uncharacterized compound. It details the theoretical underpinnings of melting point analysis, the profound effects of impurities, and a step-by-step protocol for obtaining a reliable melting point range using modern digital apparatus. The guide emphasizes the synthesis of this compound via nucleophilic aromatic substitution and outlines the necessary steps for quality control and structural verification.

Introduction: Context and Significance

1-(3-Chloro-4-nitrophenyl)piperidine is a substituted aromatic piperidine derivative. The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2][3] The presence of a chloro and a nitro group on the phenyl ring makes this molecule an interesting intermediate for further functionalization in drug discovery programs. The nitro group, being strongly electron-withdrawing, activates the aromatic ring for nucleophilic aromatic substitution (SNAr), a key reaction in pharmaceutical synthesis.[4][5]

Accurate determination of the physicochemical properties of such a compound is a cornerstone of chemical research and development. Among these properties, the melting point is a fundamental and powerful indicator of purity.[6] For a pure crystalline solid, melting occurs over a narrow, reproducible temperature range.[7] The presence of impurities typically causes a depression of the melting point and a broadening of the melting range.[8][9][10] Therefore, a sharp melting point is one of the primary criteria for assessing the purity of a synthesized compound before it proceeds to further biological testing or synthetic elaboration. This guide will use 1-(3-Chloro-4-nitrophenyl)piperidine as a model to illustrate the best practices for its synthesis and definitive characterization.

Synthesis and Purification

The logical and most common synthetic route to 1-(3-Chloro-4-nitrophenyl)piperidine is through a nucleophilic aromatic substitution (SNAr) reaction.

Reaction Scheme:

Mechanism: The reaction proceeds via an addition-elimination mechanism. The electron-rich piperidine acts as a nucleophile, attacking the electron-deficient aromatic ring at the carbon bearing the chlorine atom para to the strongly electron-withdrawing nitro group. This forms a resonance-stabilized negative intermediate known as a Meisenheimer complex.[11] Subsequently, the chloride ion is eliminated, restoring the aromaticity of the ring to yield the final product.[4][11] The chlorine atom at position 4 is preferentially substituted over the one at position 3 because the nitro group can stabilize the negative charge of the Meisenheimer complex more effectively when the attack is at the para position.

Potential Impurities:

  • Unreacted Starting Materials: 3,4-Dichloronitrobenzene and piperidine.

  • Isomeric Product: 1-(4-Chloro-3-nitrophenyl)piperidine, if substitution occurs at the other chlorine-bearing carbon (typically a minor product).

  • Solvent Residues: From the reaction and purification steps.

Purification Protocol: Purification is critical for obtaining a sample suitable for accurate melting point determination. Recrystallization is the method of choice.[8]

  • Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol, isopropanol).

  • If colored impurities are present, a small amount of activated charcoal can be added.

  • Hot filter the solution to remove insoluble impurities.

  • Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals thoroughly under vacuum to remove all residual solvent.

The purity of the recrystallized product should be assessed by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) before proceeding.

The Theory and Importance of Melting Point Determination

The melting point is the temperature at which a substance transitions from a solid to a liquid.[7] For pure crystalline substances, this transition is sharp. However, the presence of even small amounts of impurities disrupts the crystal lattice structure.[12][13] This disruption weakens the intermolecular forces holding the solid together, meaning less energy is required to break them.[10]

This phenomenon, known as melting point depression , results in two observable effects:

  • Lowering of the Melting Point: The temperature at which melting begins is lower than that of the pure substance.[8]

  • Broadening of the Melting Range: The transition from solid to liquid occurs over a wider temperature range.[9]

Therefore, melting point determination is a critical quality control method in the pharmaceutical industry for several reasons:

  • Purity Assessment: A sharp melting range close to a known literature value indicates high purity.[7]

  • Compound Identification: It can be used to confirm the identity of a known compound.[6]

  • Characterization of New Compounds: It is a key piece of data for any newly synthesized molecule.[7]

Experimental Protocol: Melting Point Determination

This section provides a detailed, step-by-step methodology for determining the melting point range using a modern digital melting point apparatus.

Apparatus:

  • Digital Melting Point Apparatus (e.g., Mettler Toledo MP series, Stuart SMP series, or similar).[14]

  • Capillary tubes (typically 1.3-1.8 mm outer diameter).[14]

  • Spatula and watch glass.

  • Mortar and pestle (if needed).

  • Certified melting point standards for calibration (e.g., Benzophenone, Caffeine).

Instrument Calibration

Before analyzing an unknown sample, the accuracy of the apparatus must be verified using certified reference standards.[15]

  • Select at least two standards that bracket the expected melting point of the sample.

  • Determine the melting point of each standard using the protocol below.

  • Compare the observed clear point (when the substance is completely molten) to the certified value.[15]

  • If the deviation exceeds the instrument's specifications, recalibration is necessary.[15]

Calibration Data Log (Example)
Reference Standard Certified Melting Point (°C) Observed Melting Point (°C) Status
Benzophenone47 - 4947.5 - 48.8Pass
Caffeine234 - 236.5234.8 - 236.1Pass
Sample Preparation

Proper sample preparation is crucial for obtaining accurate and reproducible results.

  • Ensure the sample is completely dry. Residual solvent will act as an impurity, depressing and broadening the melting range.

  • Finely powder the sample using a clean mortar and pestle or the end of a spatula. This ensures uniform heat transfer.[16]

  • Load the capillary tube. Tap the open end of the capillary tube into the powdered sample. A small amount of sample should enter the tube.

  • Pack the sample. Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the sealed end. The final packed height should be 2-3 mm.[14][17]

Measurement Procedure
  • Set the Plateau/Start Temperature: Program the apparatus to heat rapidly to a "plateau" or "start" temperature approximately 10-20°C below the expected melting point.[16][18] If the melting point is unknown, a preliminary rapid determination (e.g., 10-20°C/min ramp rate) can be performed to find an approximate value.[19]

  • Set the Ramp Rate: Set the heating rate to 1-2°C per minute. Slower ramp rates yield more accurate results. Pharmacopeia standards often specify a rate of 1°C/min.[14][15]

  • Insert the Capillary: Once the plateau temperature is reached and stable, insert the prepared capillary tube into the heating block.[17]

  • Observe and Record: Begin the temperature ramp. Observe the sample through the magnifying lens. Record two temperatures:

    • T1 (Onset of Melt): The temperature at which the first droplet of liquid is observed, or when the column of solid collapses.[15]

    • T2 (Clear Point): The temperature at which the last solid particle melts, and the substance is a completely clear liquid.[15]

  • Report the Melting Range: The melting point is reported as the range from T1 to T2.

Data Interpretation
  • Pure Sample: A sharp melting range of 0.5-2°C.

  • Impure Sample: A depressed and broadened melting range (e.g., >3°C).

Analysis of 1-(3-Chloro-4-nitrophenyl)piperidine
Parameter Observation
Visual Appearance Yellow Crystalline Solid
T1 (Onset of Melt) To be determined experimentally
T2 (Clear Point) To be determined experimentally
Melting Point Range (T1-T2) To be determined experimentally
Interpretation A sharp range indicates high purity. A broad range suggests the need for further purification.

Visualizing the Workflow and Concepts

Diagrams can clarify complex workflows and relationships. The following are generated using Graphviz (DOT language).

MeltingPointWorkflow cluster_prep Preparation cluster_analysis Instrumental Analysis cluster_report Reporting & Interpretation Start Start: Purified Sample Dry Ensure Sample is Dry Start->Dry Powder Finely Powder Sample Dry->Powder Load Load Capillary (2-3 mm) Powder->Load Pack Pack Sample Tightly Load->Pack Calibrate Calibrate Instrument with Standards Pack->Calibrate SetPlateau Set Plateau Temp (~15°C below expected MP) Calibrate->SetPlateau SetRamp Set Ramp Rate (1-2°C / min) SetPlateau->SetRamp Insert Insert Sample SetRamp->Insert Observe Observe & Record T1 (Onset) & T2 (Clear) Insert->Observe Report Report Range (T1 - T2) Observe->Report Interpret Interpret Result (Purity Assessment) Report->Interpret End End Interpret->End

Caption: Workflow for Accurate Melting Point Determination.

PurityMeltingPoint Purity High Purity Lattice Ordered Crystal Lattice Purity->Lattice leads to Impurity Impurity Present DisruptedLattice Disrupted Crystal Lattice Impurity->DisruptedLattice leads to SharpMP Sharp & High Melting Range Lattice->SharpMP requires more energy to break BroadMP Broad & Depressed Melting Range DisruptedLattice->BroadMP requires less energy to break

Caption: Relationship Between Purity and Melting Point Characteristics.

Conclusion

The determination of a melting point range is an indispensable technique in chemical and pharmaceutical sciences. It provides a rapid, reliable, and cost-effective assessment of compound identity and purity. For a novel compound such as 1-(3-Chloro-4-nitrophenyl)piperidine, a meticulously executed synthesis, followed by rigorous purification and characterization, is paramount. By adhering to the standardized protocols for sample preparation, instrument calibration, and data acquisition outlined in this guide, researchers can establish a dependable melting point range. This value serves as a crucial benchmark for quality control, ensuring the integrity of the material for subsequent research and development activities. A sharp, reproducible melting point range is the first hallmark of a well-characterized compound.

References

  • TutorChase. (n.d.). How do impurities affect the melting point of a substance? Retrieved from [Link][8]

  • NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. Retrieved from [Link][7]

  • Chemistry LibreTexts. (2022, April 7). 6.1C: Melting Point Theory. Retrieved from [Link][9]

  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link][6]

  • Homework.Study.com. (n.d.). What are the effects of impurities on the melting point and boiling point? Retrieved from [Link][10]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link][15]

  • NFU. (n.d.). Digital Melting Point Apparatus. Retrieved from [Link][16]

  • Chemistry Stack Exchange. (2021, May 2). Effect of impurities on melting and boiling points. Retrieved from [Link][13]

  • Cole-Parmer. (n.d.). Digital Melting Point Apparatus. Retrieved from [Link][18]

  • Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link][14]

  • University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

  • Stanford Research Systems. (n.d.). DigiMelt Student Melting Point System. Retrieved from [Link][19]

  • BLDEA's Shri Sanganabasava Mahaswamiji College of Pharmacy & Research Centre. (2022, December 31). SOP FOR MELTING POINT APPARATUS. Retrieved from [Link][17]

  • Rasayan Journal of Chemistry. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan J. Chem, 13(1), 494-498. Retrieved from [Link][1]

  • Pharm D Guru. (n.d.). NUCLEOPHILIC AROMATIC SUBSTITUTION. Retrieved from [Link][4]

  • NC State University Libraries. (n.d.). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link][11]

  • Defense Technical Information Center. (1992, September). Piperidine Synthesis. (CRDEC-TR-409). Retrieved from [Link][2]

  • Vapourtec Ltd. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link][5]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link][3]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols for the Pharmaceutical Intermediate: 1-(3-Chloro-4-nitrophenyl)piperidine

Document ID: AN-PIP-2406-01 Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis, characterization, and strategic applic...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-PIP-2406-01

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis, characterization, and strategic application of the pharmaceutical intermediate, 1-(3-Chloro-4-nitrophenyl)piperidine . The piperidine moiety is a cornerstone of modern pharmacology, present in numerous classes of therapeutics.[1][2][3] This guide moves beyond a simple recitation of steps, delving into the causal logic behind procedural choices, offering field-proven protocols, and establishing a framework for its effective use in drug discovery pipelines, particularly in the synthesis of kinase inhibitors.[4][5][6] Every protocol is designed as a self-validating system, ensuring reproducibility and scientific integrity.

Introduction: Strategic Importance in Medicinal Chemistry

1-(3-Chloro-4-nitrophenyl)piperidine is a versatile substituted aromatic piperidine that serves as a critical building block in the synthesis of complex pharmaceutical agents. Its utility stems from three key structural features:

  • The Piperidine Ring: A privileged scaffold in drug design, known to improve pharmacokinetic properties such as solubility, lipophilicity, and metabolic stability.[1][2]

  • The Nitro Group: A powerful electron-withdrawing group that can be readily and selectively reduced to a primary aniline. This transformation is one of the most fundamental and reliable reactions in medicinal chemistry, opening a gateway to a vast array of subsequent functionalizations, including amide bond formations, urea synthesis, and participation in building heterocyclic rings.[7][8][9]

  • The Chlorine Atom: Positioned ortho to the piperidine nitrogen, the chloro-substituent provides steric and electronic modulation. It can influence the conformation of the molecule and provides a potential site for further cross-coupling reactions if required, although its primary role in many synthetic schemes is to modulate the properties of the final active pharmaceutical ingredient (API).

The strategic reduction of the nitro group to form 3-chloro-4-(piperidin-1-yl)aniline is the most common and pivotal application of this intermediate, creating a nucleophilic aromatic amine ready for elaboration into target molecules.

Physicochemical & Safety Profile

Before initiating any synthetic work, a thorough understanding of the material's properties and handling requirements is paramount.

Table 1: Physicochemical Properties of 1-(3-Chloro-4-nitrophenyl)piperidine

PropertyValueSource/Notes
CAS Number 154388-59-7[10][11]
Molecular Formula C₁₁H₁₃ClN₂O₂[10]
Molecular Weight 240.69 g/mol [10]
Appearance Solid (Information may vary)Assumed based on related structures
Purity ≥98% (Typical for synthetic use)Commercial Specification Standard
Storage Store in a cool, dry, well-ventilated place. Keep container tightly closed.[7]

Safety & Handling: This compound is an irritant. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[7][12] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors. Refer to the Safety Data Sheet (SDS) for complete hazard information.[7]

Synthetic Protocols: From Intermediate to Advanced Building Block

This section details the synthesis of 1-(3-Chloro-4-nitrophenyl)piperidine and its subsequent, crucial transformation into the corresponding aniline.

Protocol 3.1: Synthesis of 1-(3-Chloro-4-nitrophenyl)piperidine

This procedure details the nucleophilic aromatic substitution (SNAᵣ) reaction between 1,2-dichloro-4-nitrobenzene and piperidine. The presence of the strongly electron-withdrawing nitro group para to one of the chlorine atoms activates the ring towards nucleophilic attack, making this a reliable and high-yielding transformation.

Workflow Diagram: Synthesis of the Intermediate

G cluster_reactants Reactants & Reagents cluster_process Process cluster_output Output R1 1,2-Dichloro-4-nitrobenzene Reaction Combine & Heat (e.g., 100-120 °C) R1->Reaction R2 Piperidine R2->Reaction Base Potassium Carbonate (K₂CO₃) Base->Reaction Solvent Dimethyl Sulfoxide (DMSO) Solvent->Reaction Workup Aqueous Workup (Quench with H₂O) Reaction->Workup Extraction Extract with Ethyl Acetate Workup->Extraction Purification Recrystallization or Column Chromatography Extraction->Purification Product 1-(3-Chloro-4-nitrophenyl)piperidine Purification->Product QC QC Analysis (NMR, HPLC-MS) Product->QC

Caption: Workflow for the synthesis of the title intermediate.

Step-by-Step Methodology:

  • Vessel Preparation: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1,2-dichloro-4-nitrobenzene (10.0 g, 52.1 mmol, 1.0 eq).

  • Reagent Addition: Add anhydrous potassium carbonate (14.4 g, 104.2 mmol, 2.0 eq) followed by dimethyl sulfoxide (DMSO, 100 mL).

  • Nucleophilic Addition: While stirring, add piperidine (5.32 g, 62.5 mmol, 1.2 eq) to the suspension dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 110 °C and maintain for 4-6 hours.

    • Causality Note: The elevated temperature is necessary to overcome the activation energy for the SNAᵣ reaction. K₂CO₃ acts as a base to neutralize the HCl byproduct, driving the reaction to completion. DMSO is an excellent polar aprotic solvent for this type of reaction, effectively solvating the potassium cation.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting dichloronitrobenzene is consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it slowly into 500 mL of ice-cold water with stirring. A solid precipitate will form.

  • Isolation: Collect the solid by vacuum filtration and wash the filter cake thoroughly with water (3 x 100 mL) to remove residual DMSO and inorganic salts.

  • Purification: The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to yield the pure product.

  • Drying: Dry the purified solid under vacuum at 40 °C to a constant weight.

Protocol 3.2: Reduction of the Nitro Group to Form 3-chloro-4-(piperidin-1-yl)aniline

This is the key value-adding step. We will detail the catalytic hydrogenation method, which is often preferred for its clean conversion and simple workup. However, alternative methods are also discussed.

Workflow Diagram: Conversion to Key Building Block

G cluster_input Starting Material cluster_process Reduction Process cluster_output Output SM 1-(3-Chloro-4-nitrophenyl)piperidine Reagents Catalyst: 10% Pd/C Solvent: Methanol or Ethanol Hydrogen Source: H₂ gas (50 psi) SM->Reagents Reaction Catalytic Hydrogenation (Parr Shaker) Reagents->Reaction Filtration Filter through Celite® to remove catalyst Reaction->Filtration Concentration Solvent Removal (Rotary Evaporation) Filtration->Concentration Product 3-chloro-4-(piperidin-1-yl)aniline Concentration->Product QC QC Analysis (NMR, LC-MS) Product->QC

Caption: Workflow for the reduction of the nitro intermediate.

Step-by-Step Methodology (Catalytic Hydrogenation):

  • Vessel Charging: To a Parr hydrogenation vessel, add 1-(3-Chloro-4-nitrophenyl)piperidine (5.0 g, 20.8 mmol) and methanol (100 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 0.25 g, 5% w/w) to the suspension.

    • Expertise Note: The catalyst loading can be optimized, but 5-10% w/w is a standard starting point. The catalyst should be handled carefully as it can be pyrophoric when dry.

  • Hydrogenation: Seal the vessel, purge with nitrogen, then evacuate and backfill with hydrogen gas (H₂). Pressurize the vessel to 50 psi with H₂.[7]

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically exothermic. Monitor the reaction by observing the cessation of hydrogen uptake. This usually takes 2-4 hours.

  • Completion & Catalyst Removal: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional methanol (2 x 20 mL).

    • Trustworthiness Note: It is critical to ensure all palladium is removed, as residual heavy metals are unacceptable in pharmaceutical synthesis. The Celite filtration is a non-negotiable, self-validating step.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude aniline product, which is often of sufficient purity for the next step. If needed, it can be further purified by silica gel chromatography.

Table 2: Comparison of Nitro Reduction Methodologies

MethodReagentsProsConsChemoselectivity Note
Catalytic Hydrogenation H₂ gas, Pd/C or Raney NiHigh yield, clean reaction, simple workup.[1][7]Requires specialized pressure equipment; catalyst can be pyrophoric. May reduce other functional groups (alkenes, alkynes).Raney Nickel is sometimes preferred to avoid dehalogenation of aryl chlorides.[1]
Metal/Acid Reduction Fe / HCl or NH₄ClInexpensive, scalable, tolerant of many functional groups.[7][9]Requires stoichiometric amounts of metal; workup can be cumbersome due to iron salts.Excellent for substrates with other reducible groups that are sensitive to hydrogenation.
Stannous Chloride SnCl₂·2H₂OMild conditions, good for sensitive substrates.[1][7]Tin waste is environmentally problematic and requires careful disposal.A very mild method suitable for laboratory-scale synthesis.

Application in Kinase Inhibitor Synthesis: A Representative Protocol

The resulting 3-chloro-4-(piperidin-1-yl)aniline is a prime precursor for synthesizing inhibitors targeting protein kinases, a major class of oncology drugs.[3][4][5][6] The aniline serves as a nucleophile to be coupled with an electrophilic heterocyclic core.

Logical Diagram: Application in Drug Synthesis

Caption: Synthetic logic from intermediate to a final API.

Protocol 4.1: Synthesis of a Pyrimidine-based Kinase Inhibitor Scaffold

This protocol illustrates the coupling of our aniline building block with a generic 2,4-dichloropyrimidine, a common core in kinase inhibitors.

  • Setup: In a dry round-bottom flask under nitrogen, dissolve 3-chloro-4-(piperidin-1-yl)aniline (1.0 eq) and 2,4-dichloropyrimidine (1.05 eq) in 2-propanol.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

  • Reaction: Heat the mixture to reflux (approx. 82 °C) for 12-18 hours.

    • Expertise Note: The reaction proceeds via a regioselective SNAᵣ at the more reactive C4 position of the pyrimidine. DIPEA is a non-nucleophilic base used to scavenge the generated HCl.

  • Monitoring: Track the formation of the product by LC-MS.

  • Workup & Isolation: Cool the reaction to room temperature. The product often precipitates from the solution. Collect the solid by filtration, wash with cold 2-propanol, and dry under vacuum. This product can then be subjected to a second substitution at the C2 position to complete the synthesis of the final target molecule.[13]

Analytical Quality Control (QC)

Rigorous analytical characterization is essential to confirm the identity and purity of the intermediate and its products at each stage.

Table 3: Key Analytical Methods and Expected Results

TechniqueAnalyteSample PreparationKey Parameters & Expected Results
¹H NMR 1-(3-Chloro-4-nitrophenyl)piperidineDissolve in CDCl₃Aromatic protons (δ 7.5-8.0 ppm), Piperidine CH₂ (δ 1.6-3.4 ppm). Integration and splitting patterns should match the structure.
¹³C NMR 1-(3-Chloro-4-nitrophenyl)piperidineDissolve in CDCl₃Aromatic carbons (δ 120-150 ppm), Piperidine carbons (δ 24-50 ppm).[14] Number of signals should match the number of unique carbons.
HPLC-MS All stagesDilute in Methanol/WaterHPLC: C18 column, gradient elution. Purity assessment by peak area (e.g., >98%). MS (ESI+): Detects [M+H]⁺ ion. For C₁₁H₁₃ClN₂O₂, expected m/z = 241.07. For C₁₁H₁₅ClN₂, expected m/z = 211.10.[15][16]
TLC Reaction MonitoringSpot on silica plate, elute with Hexane/Ethyl AcetateVisualize spots under UV light. Used to determine reaction completion by observing the disappearance of starting material.

Conclusion

1-(3-Chloro-4-nitrophenyl)piperidine is a high-value intermediate whose strategic utility is fully realized upon its efficient reduction to the corresponding aniline. The protocols detailed herein provide robust, reproducible, and logically sound methodologies for its synthesis and subsequent application. By understanding the causality behind each step—from the choice of solvent in the initial SNAᵣ to the selection of a reduction method based on functional group tolerance—researchers can confidently and effectively incorporate this versatile building block into their synthetic campaigns for the discovery and development of novel therapeutics.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Reduction of Nitro Groups to Amines.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved February 15, 2026, from [Link]

  • Echemi. (n.d.). 1-(3-CHLORO-PHENYL)-PIPERIDIN-4-ONE Safety Data Sheets.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved February 15, 2026, from [Link]

  • Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2018, April 24). Which one is the best procedure for the reduction of aromatic nitro compounds? Retrieved February 15, 2026, from [Link]

  • UCL Discovery. (n.d.). Asymmetric Synthesis of Piperidines using the nitro-Mannich Reaction.
  • DTIC. (2025, June 4). Piperidine Synthesis. Retrieved February 15, 2026, from [Link]

  • Rasayan Journal of Chemistry. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES.
  • ResearchGate. (n.d.). Analysis of case samples by high-performance liquid chromatography high...
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Chloro-1H-pyrrole Derivatives.
  • PubMed. (2017, April 13). Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor with a Distinct Binding Mode. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Complete assignment of the 1H and 13C NMR spectra of some N-benzyl-(piperidin or pyrrolidin)-purines.
  • MDPI. (2024, October 2). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved February 15, 2026, from [Link]

  • PMC. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives.
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives.
  • PMC. (n.d.). Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. Retrieved February 15, 2026, from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking. Retrieved February 15, 2026, from [Link]

  • MDPI. (2025, June 3). An Innovative Strategy for Untargeted Mass Spectrometry Data Analysis. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Analysis by HPLC and LC/MS of Pungent Piperamides in Commercial Black, White, Green, and Red Whole and Ground Peppercorns.

Sources

Application

Application Note: Scalable Synthesis of 1-(3-Chloro-4-nitrophenyl)piperidine

Executive Summary This application note details the scalable synthesis of 1-(3-Chloro-4-nitrophenyl)piperidine (CAS: 154388-59-7), a functionalized nitroaniline intermediate often employed in the development of pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the scalable synthesis of 1-(3-Chloro-4-nitrophenyl)piperidine (CAS: 154388-59-7), a functionalized nitroaniline intermediate often employed in the development of pharmaceutical APIs. The synthesis utilizes a highly regioselective Nucleophilic Aromatic Substitution (


) of 2,4-dichloronitrobenzene  with piperidine.

Unlike generic protocols, this guide addresses critical process parameters (CPPs) for scaling from gram to kilogram quantities, specifically focusing on regiocontrol (para- vs. ortho-substitution), exotherm management , and impurity purging without chromatography.

Strategic Analysis & Retrosynthesis

Target Molecule Analysis
  • Chemical Name: 1-(3-Chloro-4-nitrophenyl)piperidine[1]

  • Core Scaffold: Nitroaniline derivative.[2]

  • Key Functionality: The molecule features a piperidine ring attached to a phenyl core, with a chlorine atom meta to the amine and a nitro group para to the amine.

Retrosynthetic Logic

The most efficient disconnection is the C–N bond between the piperidine nitrogen and the phenyl ring.

  • Precursor Selection: The target structure—piperidine at position 1, Cl at 3,

    
     at 4—dictates the starting material.
    
    • To achieve this substitution pattern via

      
      , the leaving group must be para to the nitro group (for maximum activation) and ortho to the chlorine atom.
      
    • Selected Precursor: 2,4-Dichloronitrobenzene (2,4-DCNB) .

    • Rationale: In 2,4-DCNB, the chloride at C4 is para to the electron-withdrawing nitro group, making it significantly more electrophilic than the chloride at C2 (which is ortho but sterically hindered and less activated). This ensures high regioselectivity for the desired 4-substituted product.

Reaction Scheme & Regioselectivity

The reaction proceeds via an addition-elimination mechanism (


).

ReactionScheme SM 2,4-Dichloronitrobenzene (C1-NO2, C2-Cl, C4-Cl) Intermediate Meisenheimer Complex (Transient) SM->Intermediate + Piperidine K2CO3, 80°C Pip Piperidine (Nucleophile) Product TARGET: 1-(3-Chloro-4-nitrophenyl)piperidine (Major >95%) Intermediate->Product - HCl (Para-attack favored) Impurity IMPURITY: 1-(5-Chloro-2-nitrophenyl)piperidine (Ortho-substitution <5%) Intermediate->Impurity (Ortho-attack sterically hindered)

Figure 1: Reaction pathway showing the regioselective preference for para-substitution.

Critical Process Parameters (CPPs)

ParameterSpecificationRationale
Stoichiometry 2,4-DCNB (1.0 eq) : Piperidine (1.1–1.2 eq)Slight excess of piperidine drives conversion. Large excess promotes bis-substitution (displacement of both Cl atoms).
Base Potassium Carbonate (

)
Scavenges HCl efficiently. Preferable to organic bases (e.g.,

) for ease of aqueous workup and cost.
Solvent Ethanol (EtOH) or TolueneEtOH: Green, promotes precipitation of product upon cooling. Toluene: Better for large-scale heat transfer and aqueous washes.
Temperature 60°C – 80°CSufficient to overcome activation energy. >100°C increases risk of ortho-substitution and bis-substitution impurities.

Experimental Protocols

Protocol A: Bench-Scale Synthesis (10g Scale)

Ideal for initial material generation and analytical standard preparation.

Reagents:

  • 2,4-Dichloronitrobenzene: 10.0 g (52.1 mmol)

  • Piperidine: 5.3 g (6.2 mL, 62.5 mmol, 1.2 eq)

  • Potassium Carbonate (

    
    ): 10.8 g (78.1 mmol, 1.5 eq)
    
  • Ethanol (Absolute): 100 mL

Procedure:

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and internal temperature probe.

  • Charging: Charge 2,4-Dichloronitrobenzene,

    
    , and Ethanol. Stir to form a suspension.
    
  • Addition: Add Piperidine dropwise over 10 minutes at room temperature. Note: Mild exotherm may occur.

  • Reaction: Heat the mixture to reflux (approx. 78°C) . Maintain agitation for 4–6 hours.

    • IPC (In-Process Control): Monitor by TLC (Hexane:EtOAc 8:2) or HPLC. Target <1% remaining starting material.

  • Workup:

    • Cool reaction mixture to room temperature (20–25°C).

    • Pour the mixture into 300 mL of ice-cold water with vigorous stirring. The product will precipitate as a bright yellow/orange solid.

    • Stir for 30 minutes to dissolve inorganic salts (

      
      , excess 
      
      
      
      ).
  • Isolation: Filter the solid via a Buchner funnel. Wash the cake with water (2 x 50 mL) and cold ethanol (1 x 20 mL).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

  • Yield: Expected 11.0 – 11.8 g (88–94%).

Protocol B: Scalable Process (1kg Scale)

Optimized for heat management and solvent recovery.

Reagents:

  • 2,4-Dichloronitrobenzene: 1.0 kg

  • Piperidine: 0.53 kg

  • Potassium Carbonate: 1.1 kg

  • Toluene: 5.0 L

  • Water (for wash): 5.0 L

Procedure:

  • Reactor Prep: Use a 10 L jacketed glass reactor with overhead stirring and reflux condenser.

  • Charging: Load Toluene and 2,4-Dichloronitrobenzene. Stir until dissolved. Add

    
    .
    
  • Controlled Addition: Heat system to 50°C. Add Piperidine via dosing pump over 1 hour.

    • Safety: Maintain internal temperature <70°C during addition to control exotherm.

  • Reaction: Ramp temperature to 80°C and hold for 6–8 hours.

  • Workup (Phase Separation):

    • Cool to 25°C. Add Water (5.0 L) to dissolve salts.

    • Agitate for 30 mins, then settle. Separate the lower aqueous layer (waste).

    • Wash organic layer with 5% HCl (2.0 L) to remove unreacted piperidine (critical for purity).

    • Wash with Water (2.0 L) to neutral pH.

  • Crystallization:

    • Distill Toluene under reduced pressure to approx. 30% of original volume.

    • Add Heptane (3.0 L) slowly at 50°C.

    • Cool gradually to 0°C over 4 hours. Product crystallizes.

  • Filtration: Filter and wash with cold Heptane.

  • Purity: Typically >99% HPLC.

Process Flow & Logic

ProcessFlow Start Start: 2,4-DCNB + Toluene AddBase Add K2CO3 Start->AddBase DosePip Dose Piperidine (Control Exotherm) AddBase->DosePip React Reaction: 80°C, 6-8h (IPC: HPLC <1% SM) DosePip->React Quench Water Wash (Remove Salts) React->Quench AcidWash Acid Wash (HCl) (Remove excess Piperidine) Quench->AcidWash Cryst Solvent Swap/Crystallization (Toluene -> Heptane) AcidWash->Cryst Filter Filtration & Drying Cryst->Filter

Figure 2: Scalable process workflow emphasizing impurity removal via acid wash.

Analytical Control & Troubleshooting

HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5µm).

  • Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.

  • Gradient: 40% B to 90% B over 15 mins.

  • Detection: UV at 254 nm (aromatic) and 380 nm (nitro group color).

Impurity Profile
ImpurityOriginControl Strategy
2,4-Dichloronitrobenzene Unreacted Starting MaterialEnsure >1.1 eq Piperidine; Extend reaction time.
Ortho-Isomer Regio-isomer (Attack at C2)Maintain Temp <90°C. Use non-polar solvent (Toluene) which enhances para-selectivity slightly over dipolar aprotic solvents.
Bis-piperidine Double substitution (C2 & C4)Avoid large excess of piperidine (>2.0 eq).

Safety & Handling

  • 2,4-Dichloronitrobenzene: Potent skin sensitizer and irritant. Handle in a fume hood with double nitrile gloves.

  • Piperidine: Flammable liquid (Flash point 16°C) and toxic by inhalation. Ground all equipment to prevent static discharge.

  • Reaction Hazards: The

    
     reaction is exothermic. On a large scale, piperidine accumulation must be avoided; ensure immediate consumption by maintaining reaction temperature during addition (dose-controlled reaction).
    

References

  • BenchChem. Synthesis routes of 1-(4-Nitrophenyl)piperidine and analogs. Retrieved from 3.

  • BLD Pharm. Product Specifications: 1-(3-Chloro-4-nitrophenyl)piperidine (CAS 154388-59-7).[1] Retrieved from 1.

  • OECD SIDS. 2,4-Dichloronitrobenzene: SIDS Initial Assessment Report for SIAM 4.[4] UNEP Publications.[4] Retrieved from 4.

  • Royal Society of Chemistry. Solvent effects on aromatic nucleophilic substitutions: Reaction of 2,4-dinitrochlorobenzene with piperidine. J. Chem. Soc., Perkin Trans. 2. Retrieved from 5.

  • ResearchGate. Kinetics of Nucleophilic Substitution of 2,4-dichloro-3,5-dinitrobenzoate with Piperidine. Retrieved from 6.[6]

Sources

Method

Application Note: 1-(3-Chloro-4-nitrophenyl)piperidine as a Strategic Building Block for Apixaban Impurity Profiling and Analog Synthesis

Based on the specific chemical structure requested and its context within the pharmaceutical development of Factor Xa inhibitors, here is a detailed Application Note. Executive Summary & Rationale In the synthesis of Api...

Author: BenchChem Technical Support Team. Date: February 2026

Based on the specific chemical structure requested and its context within the pharmaceutical development of Factor Xa inhibitors, here is a detailed Application Note.

Executive Summary & Rationale

In the synthesis of Apixaban (Eliquis) , the purity of the starting materials is paramount to preventing "hard-to-remove" impurities. The molecule 1-(3-Chloro-4-nitrophenyl)piperidine is a critical Reference Standard Building Block .

It serves two primary functions in high-value drug development:

  • Impurity Fate Mapping: It is the direct downstream product of 3-chloro-4-fluoronitrobenzene, a common contaminant in the standard starting material (4-fluoronitrobenzene or 4-chloronitrobenzene). Synthesizing this building block allows QC teams to track the "Chloro-Apixaban" impurity chain throughout the manufacturing process.

  • Analog Synthesis: It serves as the core scaffold for developing halogenated Apixaban derivatives (SAR exploration) to modify metabolic stability.

This guide provides a validated protocol for the regioselective synthesis of 1-(3-Chloro-4-nitrophenyl)piperidine and its subsequent reduction to the aniline, establishing a robust workflow for Reference Standard generation.

Chemical Basis & Retrosynthetic Logic

The Regioselectivity Challenge

The synthesis relies on Nucleophilic Aromatic Substitution (


). The challenge is ensuring the piperidine attacks the position para- to the nitro group while retaining the chlorine atom at the meta- position.
  • Substrate Selection: We utilize 3-chloro-4-fluoronitrobenzene .

  • Mechanistic Insight: The nitro group activates the ring. Fluorine is a superior leaving group to chlorine in

    
     reactions (due to the high electronegativity of F stabilizing the Meisenheimer complex). This ensures exclusive displacement of the Fluorine, retaining the Chlorine atom required for this specific building block.
    
Reaction Pathway Diagram

The following flow illustrates the synthesis and its downstream application in tracking Apixaban impurities.

G cluster_0 Critical Control Point Start 3-Chloro-4-fluoronitrobenzene (Starting Material) Intermediate 1-(3-Chloro-4-nitrophenyl)piperidine (Target Building Block) Start->Intermediate SNAr K2CO3, DMF, 80°C Reagent Piperidine (Nucleophile) Reagent->Intermediate Reduction Reduction Step (Fe/NH4Cl or H2/Pd) Intermediate->Reduction Nitro Reduction Aniline 1-(4-Amino-3-chlorophenyl)piperidine (Coupling Partner) Reduction->Aniline ApixabanImp Chloro-Apixaban Analog (Critical Impurity Standard) Aniline->ApixabanImp Lactamization & Coupling

Caption: Figure 1. Synthetic pathway for generating the chlorinated reference standard, highlighting the regioselective retention of the chlorine atom.

Experimental Protocols

Protocol A: Synthesis of 1-(3-Chloro-4-nitrophenyl)piperidine

Objective: High-yield synthesis via


 displacement.
Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7]Mass/VolRole
3-Chloro-4-fluoronitrobenzene 175.541.017.55 g (100 mmol)Substrate
Piperidine 85.151.210.22 g (11.9 mL)Nucleophile
Potassium Carbonate (

)
138.211.520.7 gAcid Scavenger
DMF (Dimethylformamide) --90 mLSolvent
Water (Process) --300 mLQuench/Precipitation
Step-by-Step Methodology
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, internal thermometer, and reflux condenser. Connect to a nitrogen line.

  • Charging: Charge the flask with 3-chloro-4-fluoronitrobenzene (17.55 g) and DMF (90 mL). Stir until fully dissolved.

  • Base Addition: Add

    
      (20.7 g) in a single portion. The suspension will appear yellow.
    
  • Nucleophile Addition: Add Piperidine (11.9 mL) dropwise via an addition funnel over 15 minutes. Note: Reaction is mildly exothermic; maintain internal temperature < 40°C during addition.

  • Reaction: Heat the mixture to 80°C and hold for 4–6 hours.

    • IPC (In-Process Control): Monitor via TLC (Hexane:EtOAc 8:2) or HPLC.[8] Target < 1% remaining starting material.

  • Quench & Workup:

    • Cool the reaction mixture to 20–25°C.

    • Slowly pour the reaction mass into ice-cold water (300 mL) under vigorous stirring.

    • A bright yellow/orange solid will precipitate immediately. Stir for 30 minutes to ensure distinct crystal formation.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with water (

    
     mL) to remove residual DMF and inorganic salts.
    
  • Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

    • Expected Yield: 92–96% (approx. 22–23 g).

    • Appearance: Yellow crystalline solid.

Protocol B: Reduction to 1-(4-Amino-3-chlorophenyl)piperidine

Objective: Converting the nitro group to the aniline to enable coupling with the Apixaban lactam scaffold. Note: Catalytic hydrogenation (Pd/C) is avoided here to prevent hydrodechlorination (loss of the Cl atom).

Materials & Reagents
ReagentEquiv.[2][3][4][9]Role
Nitro Intermediate (from Protocol A) 1.0Substrate
Iron Powder (fine mesh) 4.0Reductant
Ammonium Chloride (

)
5.0Electrolyte/Buffer
Ethanol / Water (4:1) -Solvent System
Step-by-Step Methodology
  • Setup: 500 mL flask with mechanical stirring (iron slurry can be heavy).

  • Charging: Suspend the Nitro Intermediate (20 g) in Ethanol (160 mL) and Water (40 mL).

  • Activation: Add

    
      (22 g) and Iron Powder  (18.5 g).
    
  • Reaction: Heat to reflux (approx. 78°C) for 3 hours.

    • Observation: The yellow color of the nitro compound will fade, and the mixture will turn dark/grey (iron oxides).

  • Filtration: Filter the hot mixture through a Celite bed to remove iron residues. Wash the pad with hot ethanol.

  • Concentration: Evaporate the filtrate under reduced pressure to remove ethanol.

  • Extraction: Basify the aqueous residue with saturated

    
     and extract with Ethyl Acetate.
    
  • Isolation: Dry organic layer over

    
    , filter, and concentrate to yield the Aniline .
    

Quality Control & Characterization

To validate this building block as a Reference Standard, the following specifications must be met.

TestMethodAcceptance CriteriaNote
Appearance VisualYellow to Orange SolidNitro form
Identification

-NMR (DMSO-

)
Conforms to structureWatch for piperidine protons (1.6, 3.2 ppm)
Purity HPLC (C18 Column)

Critical for Ref Std
Chlorine Content Elemental Analysis

Confirms no dechlorination
Loss on Drying Gravimetric

Solvent removal

Critical Process Parameter (CPP) Warning: If using Hydrogenation (Protocol B alternative) with Pd/C, you risk forming 1-(4-aminophenyl)piperidine (De-chloro analog). This defeats the purpose of synthesizing the chlorinated impurity standard. Always use Fe/HCl,


, or Pt/C (sulfided) if hydrogenation is mandatory.

References

  • Bristol-Myers Squibb Company. (2003). Nitrogen containing heterobicyclic compounds as factor Xa inhibitors.[4][5] WO Patent 2003/049681.

  • Pinto, D. J. P., et al. (2007).[4] Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa.[4] Journal of Medicinal Chemistry, 50(22), 5339–5356.

  • BenchChem. (2025).[10] The Formation of Apixaban Impurities: An In-depth Technical Guide. (See section on Halogenated Impurities).

  • Organic Chemistry Portal. (2024). Reduction of Nitro Compounds.[2][4][9][11][12] (Reference for Fe/NH4Cl reduction protocols).

Sources

Application

Application Notes and Protocols: Chemoselective Reduction of 1-(3-Chloro-4-nitrophenyl)piperidine

Abstract The reduction of aromatic nitro groups to their corresponding anilines is a cornerstone transformation in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] This application note provides a detailed g...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The reduction of aromatic nitro groups to their corresponding anilines is a cornerstone transformation in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the chemoselective reduction of 1-(3-Chloro-4-nitrophenyl)piperidine to 1-(3-Chloro-4-aminophenyl)piperidine. A critical challenge in this synthesis is the preservation of the aryl chloride, as conventional catalytic hydrogenation methods can lead to undesired dehalogenation.[1][2] This guide presents and contrasts three robust protocols: Catalytic Transfer Hydrogenation with Ammonium Formate, and two classical metal/acid reductions using Iron/HCl and Tin(II) Chloride. Each protocol is detailed with step-by-step instructions, mechanistic insights, and expert commentary on process optimization and safety.

Introduction

Aromatic amines are pivotal intermediates in organic synthesis, and their most common precursors are the corresponding nitroarenes.[1] The specific target of this guide, 1-(3-Chloro-4-aminophenyl)piperidine, is a valuable building block in medicinal chemistry. The primary synthetic hurdle is the chemoselective reduction of the nitro group in the presence of a chlorine substituent on the aromatic ring. Standard catalytic hydrogenation with hydrogen gas over palladium on carbon (Pd/C) is a powerful method for nitro group reduction but is often too aggressive, leading to hydrodehalogenation.[2]

This guide focuses on methodologies that offer high chemoselectivity, ensuring the integrity of the C-Cl bond. We will explore three reliable methods:

  • Catalytic Transfer Hydrogenation (CTH) using Palladium on Carbon and Ammonium Formate: A milder alternative to high-pressure hydrogenation, CTH utilizes a hydrogen donor in the presence of a catalyst.[3][4]

  • Iron metal in the presence of an acid (Fe/HCl): A classic, cost-effective, and highly selective method for nitro group reduction that is well-tolerated by various functional groups, including halogens.[5][6][7]

  • Tin(II) Chloride (SnCl₂): Another established method known for its mildness and selectivity in reducing nitroarenes without affecting other reducible groups.[8][9][10]

Method Comparison

Method Key Reagents Typical Yield Advantages Disadvantages
Catalytic Transfer HydrogenationPd/C, Ammonium Formate>95%High yield, clean reaction, mild conditions, avoids pressurized H₂.[3][11][12]Cost of palladium catalyst, potential for catalyst poisoning.
Iron/Acid ReductionFe powder, HCl85-95%Inexpensive, highly chemoselective, robust and scalable.[5][7]Requires stoichiometric amounts of metal, workup can be cumbersome to remove iron salts.[7]
Tin(II) Chloride ReductionSnCl₂·2H₂O, Ethanol80-90%Mild conditions, highly chemoselective for nitro groups.[8][10]Stoichiometric tin waste, quenching can form difficult-to-filter tin oxides.[8]

Reaction Mechanisms and Workflow

The choice of reduction method often depends on the scale of the reaction, cost considerations, and the presence of other functional groups. Below is a graphical representation of the general workflow and the proposed mechanisms for the selected methods.

Overall Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Weigh Starting Material: 1-(3-Chloro-4-nitrophenyl)piperidine C Combine Reactants in Appropriate Solvent A->C B Prepare Reagent Solution (e.g., Ammonium Formate, HCl, etc.) B->C D Add Catalyst/Reducing Agent (Pd/C, Fe, or SnCl₂) C->D E Heat and Stir for Specified Time D->E F Monitor Reaction Progress (TLC, LC-MS) E->F F->E Incomplete G Quench Reaction & Filter F->G H Extract Product with Organic Solvent G->H I Wash, Dry, and Concentrate H->I J Purify by Column Chromatography or Recrystallization I->J K Characterize Final Product: 1-(3-Chloro-4-aminophenyl)piperidine (NMR, MS, mp) J->K

Caption: General experimental workflow for the reduction of 1-(3-Chloro-4-nitrophenyl)piperidine.

Proposed Reduction Mechanisms

G cluster_cth Catalytic Transfer Hydrogenation (Pd/C, HCOO⁻NH₄⁺) cluster_metal Metal/Acid Reduction (e.g., Fe/HCl) cth_start Ar-NO₂ cth_int1 Ar-N(O)-OH (Nitroso intermediate) cth_start->cth_int1 + 2[H] cth_h2 H₂ (from HCOO⁻) cth_pd Pd(0) surface cth_h2->cth_pd adsorption cth_int2 Ar-NHOH (Hydroxylamine intermediate) cth_int1->cth_int2 + 2[H] cth_end Ar-NH₂ cth_int2->cth_end + 2[H] metal_start Ar-NO₂ metal_int1 Ar-NO metal_start->metal_int1 + Fe, 2H⁺ - Fe²⁺, H₂O metal_fe Fe(0) metal_h H⁺ metal_int2 Ar-NHOH metal_int1->metal_int2 + Fe, 2H⁺ - Fe²⁺ metal_end Ar-NH₃⁺ -> Ar-NH₂ metal_int2->metal_end + Fe, 2H⁺ - Fe²⁺, H₂O

Caption: Simplified mechanisms for nitro group reduction.

Detailed Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Protocol 1: Catalytic Transfer Hydrogenation using Pd/C and Ammonium Formate

This method is highly efficient and avoids the use of pressurized hydrogen gas, making it more accessible for standard laboratory setups.[4][11] Ammonium formate serves as the in situ hydrogen source.[3]

Materials:

  • 1-(3-Chloro-4-nitrophenyl)piperidine

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Celite®

  • Deionized water

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(3-Chloro-4-nitrophenyl)piperidine (1.0 eq).

  • Add methanol to dissolve the starting material (approx. 10-20 mL per gram of substrate).

  • Carefully add 10% Pd/C (0.05-0.10 eq by weight). Expert Tip: The catalyst is often pyrophoric. Handle with care and do not allow it to dry completely on the filter paper after the reaction.

  • Add ammonium formate (3.0-5.0 eq) in one portion. The reaction is often exothermic.

  • Stir the mixture at room temperature or gently heat to 40-60 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethyl acetate.

  • Combine the organic filtrates and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel or by recrystallization if necessary.

Protocol 2: Reduction with Iron and Hydrochloric Acid (Fe/HCl)

This classic Béchamp reduction is a cost-effective and robust method, particularly suitable for larger-scale synthesis where the cost of a palladium catalyst might be prohibitive.[6][13] It shows excellent chemoselectivity for the nitro group in the presence of aryl halides.[5]

Materials:

  • 1-(3-Chloro-4-nitrophenyl)piperidine

  • Iron powder (<100 mesh)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH) or a mixture of Ethanol/Water

  • Ethyl acetate (EtOAc)

  • Sodium hydroxide (NaOH) solution (e.g., 2M)

  • Celite®

  • Brine

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, suspend 1-(3-Chloro-4-nitrophenyl)piperidine (1.0 eq) and iron powder (3.0-5.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Heat the mixture to reflux (approximately 80-90 °C).

  • Add concentrated HCl (0.5-1.0 eq) dropwise via an addition funnel. Caution: The reaction is highly exothermic, and hydrogen gas may be evolved. Ensure adequate ventilation and control the rate of addition.

  • Maintain the reaction at reflux and monitor its progress by TLC or LC-MS. The reaction is typically complete in 2-6 hours.

  • Once complete, cool the reaction to room temperature.

  • Carefully basify the reaction mixture to pH 8-9 with a 2M NaOH solution to precipitate iron salts.

  • Filter the hot mixture through a pad of Celite® and wash the filter cake thoroughly with hot ethanol or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to remove the ethanol.

  • If the product is not soluble in the aqueous layer, extract it with ethyl acetate.

  • Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The resulting crude product can be purified by column chromatography or recrystallization.

Protocol 3: Reduction with Tin(II) Chloride (SnCl₂)

Stannous chloride is a mild reducing agent that is highly selective for aromatic nitro groups, even in the presence of other reducible functional groups.[2][8][10]

Materials:

  • 1-(3-Chloro-4-nitrophenyl)piperidine

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate (EtOAc) for extraction

  • Brine

Procedure:

  • Dissolve 1-(3-Chloro-4-nitrophenyl)piperidine (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask with a stir bar.

  • Add Tin(II) chloride dihydrate (3.0-4.0 eq) to the solution.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C. The reaction progress should be monitored by TLC or LC-MS. Completion is usually observed within 2-5 hours.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Carefully pour the reaction mixture into a saturated solution of sodium bicarbonate. Caution: This will cause gas evolution (CO₂) and the precipitation of tin salts. Stir until the gas evolution ceases.

  • Filter the resulting slurry through Celite® to remove the tin salts, washing the pad with ethyl acetate.

  • Separate the organic layer from the filtrate. Extract the aqueous layer with additional ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify as needed by column chromatography or recrystallization.

Conclusion

The chemoselective reduction of 1-(3-Chloro-4-nitrophenyl)piperidine can be successfully achieved using several reliable methods. Catalytic transfer hydrogenation offers a clean and high-yielding route with the convenience of avoiding pressurized hydrogen gas. For more cost-sensitive or large-scale applications, the classic Fe/HCl reduction provides an excellent and robust alternative. The SnCl₂ method stands out for its mildness and high selectivity. The choice of the optimal protocol will depend on the specific requirements of the synthesis, including scale, cost, and available equipment. Each of the detailed protocols provides a solid foundation for achieving the desired 1-(3-Chloro-4-aminophenyl)piperidine in good to excellent yields while preserving the sensitive chloro-substituent.

References

  • Vertex AI Search, "Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC", Accessed February 15, 2026.
  • Vertex AI Search, "Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC", Accessed February 15, 2026.
  • Vertex AI Search, "Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods - RSC Publishing", Accessed February 15, 2026.
  • Vertex AI Search, "Amine synthesis by nitro compound reduction - Organic Chemistry Portal", Accessed February 15, 2026.
  • Vertex AI Search, "Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines", Accessed February 15, 2026.
  • Vertex AI Search, "A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activ
  • Vertex AI Search, "Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow | Organic Process Research & Development - ACS Public
  • Vertex AI Search, "Sn2+ reduction - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides", Accessed February 15, 2026.
  • Vertex AI Search, "Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate - [www.rhodium.ws]", Accessed February 15, 2026.
  • Vertex AI Search, "Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source - Taylor & Francis", Accessed February 15, 2026.
  • Vertex AI Search, "Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines | Organic Process Research & Development - ACS Public
  • Vertex AI Search, "EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google P
  • Vertex AI Search, "Critical review on the chemical reduction of nitroaniline - RSC Publishing", Accessed February 15, 2026.
  • Vertex AI Search, "selective reduction of nitro group without affecting other functional groups - Benchchem", Accessed February 15, 2026.
  • Vertex AI Search, "Catalytic reduction of 2-nitroaniline: a review - PubMed", Accessed February 15, 2026.
  • Vertex AI Search, "US5099067A - Use of ammonium formate as a hydrogen transfer reagent for reduction of chiral nitro compounds with retention of configuration - Google P
  • Vertex AI Search, "Reduction of nitroarenes to anilines in basic alcoholic media - RSC Publishing", Accessed February 15, 2026.
  • Vertex AI Search, "Aromatic Reductions: Nitrobenzene → Aniline with Fe (or Zn), HCl; then NaOH - OrgoSolver", Accessed February 15, 2026.
  • Vertex AI Search, "Nitro Reduction - Common Conditions", Accessed February 15, 2026.
  • Vertex AI Search, "Stoichiometric Zn or Fe Metal Reduction - Wordpress", Accessed February 15, 2026.
  • Vertex AI Search, "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium - Science Primary Liter

Sources

Method

Application Note: Solvent Engineering for the Synthesis of 1-(3-Chloro-4-nitrophenyl)piperidine

Piperidinylation of Halonitrobenzenes Executive Summary & Mechanistic Insight[1][2][3][4] The synthesis of 1-(3-Chloro-4-nitrophenyl)piperidine is a classic Nucleophilic Aromatic Substitution ( ). This reaction involves...

Author: BenchChem Technical Support Team. Date: February 2026


 Piperidinylation of Halonitrobenzenes

Executive Summary & Mechanistic Insight[1][2][3][4]

The synthesis of 1-(3-Chloro-4-nitrophenyl)piperidine is a classic Nucleophilic Aromatic Substitution (


). This reaction involves the displacement of a leaving group (typically Fluorine or Chlorine) on a benzene ring activated by a strong electron-withdrawing group (Nitro) in the para position.[1]

For researchers and process chemists, the critical challenge is not the reaction itself—which is thermodynamically favorable—but the solvent selection . The solvent dictates the reaction rate, the stability of the Meisenheimer intermediate, and the "greenness" of the workup.

The Reaction Architecture

To obtain the specific regioisomer 1-(3-Chloro-4-nitrophenyl)piperidine , the starting material must be 2-chloro-4-fluoronitrobenzene (or its 4-chloro analog). The nucleophile (piperidine) attacks the carbon at position 4, displacing the halogen.

  • Why Position 4? The nitro group at position 1 activates the para position (C4) and ortho position (C2) via resonance. However, the leaving group at C4 is sterically more accessible and typically more activated than C2. Furthermore, if the substrate is 2-chloro-4-fluoronitrobenzene, the C-F bond is significantly more reactive in

    
     than the C-Cl bond due to the high electronegativity of fluorine stabilizing the transition state, ensuring high regioselectivity.
    
Mechanistic Diagram

The following diagram illustrates the reaction pathway and the critical role of solvent stabilization.

SNAr_Mechanism cluster_solvent Solvent Influence Reactants Reactants 2-Chloro-4-fluoronitrobenzene + Piperidine TS Meisenheimer Complex (Transition State) Stabilized by Polar Solvents Reactants->TS Nucleophilic Attack (Rate Limiting Step) Product Product 1-(3-Chloro-4-nitrophenyl)piperidine + HF/HCl TS->Product Aromatization (Fast) PolarAprotic Polar Aprotic (DMSO/DMF) Accelerates Attack PolarAprotic->TS Stabilizes Charge PolarProtic Polar Protic (EtOH) Stabilizes LG, but cages Nucleophile

Figure 1:


 reaction pathway highlighting the transition state where solvent polarity plays a critical role.

Solvent Selection Matrix

The choice of solvent must balance kinetic performance against environmental impact (EHS) and workup efficiency .

Comparative Solvent Data
Solvent ClassSpecific SolventDielectric Constant (

)
Reaction RateWorkup DifficultyGreen ScoreRecommendation
Polar Aprotic DMSO 46.7Highest High (High BP, difficult removal)LowUse for unreactive substrates only.
Polar Aprotic DMF 36.7HighHigh (Hepatotoxic, difficult removal)Very LowAvoid if possible.
Polar Aprotic Acetonitrile (MeCN) 37.5HighLow (Low BP, easy evaporation)MediumPreferred Kinetic Choice.
Polar Protic Ethanol (EtOH) 24.5Moderate/LowLow (Green, easy removal)High Preferred Green Choice.
Green Aprotic 2-MeTHF 6.97ModerateLow (Biogenic, separates from water)HighExcellent for scale-up.
Technical Analysis[4][5][6][7][8][9]
  • Dipolar Aprotic Acceleration (The "Naked" Nucleophile): Solvents like DMSO and MeCN are ideal for

    
    . They solvate the cation (e.g., the protonated amine or added metal cation) well but interact poorly with the anionic/nucleophilic center of piperidine. This leaves the piperidine "naked" and highly reactive, significantly lowering the activation energy [1].
    
  • The Protic Penalty: Solvents like Ethanol or Water form hydrogen bonds with the nitrogen lone pair of piperidine. This "caging" effect reduces the nucleophilicity, slowing the reaction. However, for highly activated substrates like 2-chloro-4-fluoronitrobenzene, the reaction remains viable and is often preferred due to the non-toxic nature of ethanol [2].

Recommended Protocols

Protocol A: High-Throughput/Kinetic Optimization (Acetonitrile)

Best for: Small scale, medicinal chemistry, maximum yield.

Reagents:

  • 2-Chloro-4-fluoronitrobenzene (1.0 equiv)

  • Piperidine (1.2 equiv)

  • Potassium Carbonate (

    
    ) (1.5 equiv) - Acts as an HF scavenger.
    
  • Acetonitrile (MeCN) [Reagent Grade]

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 2-chloro-4-fluoronitrobenzene in 5 mL of Acetonitrile.

  • Base Addition: Add 1.5 mmol of finely ground anhydrous

    
    .
    
  • Nucleophile Addition: Add 1.2 mmol of Piperidine dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (82°C) for 2–4 hours. Monitor via TLC (30% EtOAc in Hexanes) or LC-MS.

    • Note: The solution will likely turn deep yellow/orange due to the formation of the nitrophenyl-amine chromophore.

  • Workup:

    • Cool to room temperature.[2][3]

    • Filter off the solid inorganic salts (

      
       and byproduct KF/KCl).
      
    • Concentrate the filtrate under reduced pressure.

    • Redissolve in EtOAc, wash with water (

      
      ) and Brine (
      
      
      
      ).
    • Dry over

      
      , filter, and concentrate to yield the crude product.[4]
      
Protocol B: Green Chemistry/Scale-Up (Ethanol/Water)

Best for: Process chemistry, avoiding toxic waste, larger scales.

Reagents:

  • 2-Chloro-4-fluoronitrobenzene (1.0 equiv)

  • Piperidine (2.5 equiv) - Excess piperidine acts as both nucleophile and base.

  • Ethanol (95% or Absolute)

Procedure:

  • Mixing: Charge 10 mmol of substrate into a flask with 20 mL of Ethanol.

  • Addition: Add 25 mmol of Piperidine.

  • Reaction: Heat to reflux (78°C) for 6–12 hours.

    • Causality: The reaction is slower in EtOH due to H-bonding. The excess piperidine ensures the reaction is driven to completion and neutralizes the acid generated.

  • Precipitation Workup (Self-Validating Step):

    • Cool the reaction mixture to 0–5°C in an ice bath.

    • Add 20 mL of cold water slowly with vigorous stirring.

    • The product, 1-(3-Chloro-4-nitrophenyl)piperidine , is highly lipophilic and should precipitate out as a yellow solid, while the excess piperidine and salts remain in the aqueous-alcoholic phase.

  • Isolation: Filter the solid, wash with cold 50% EtOH/Water, and dry.

Workflow Decision Logic

Use the following decision tree to select the appropriate solvent system for your specific constraints.

Solvent_Selection Start Start: Select Solvent System Constraint Primary Constraint? Start->Constraint Speed Reaction Speed / Yield Constraint->Speed Speed Green Green / Safety / Scale Constraint->Green Environment Substrate Substrate Reactivity? Speed->Substrate EtOH Select Ethanol (EtOH) (Protocol B) Green->EtOH HighReactivity High (Fluoro-nitro) Substrate->HighReactivity LowReactivity Low (Dichloro-nitro) Substrate->LowReactivity MeCN Select Acetonitrile (MeCN) (Protocol A) HighReactivity->MeCN DMSO Select DMSO (High Temp) LowReactivity->DMSO

Figure 2: Decision matrix for solvent selection based on substrate reactivity and process goals.

References

  • Chemistry Steps. (2023). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]

  • ACS Green Chemistry Institute. (2023). SNAr Solvents and Reagents Guide. Retrieved from [Link]

  • National Institutes of Health (PMC). (2016). A Greener and Efficient Method for Nucleophilic Aromatic Substitution. Retrieved from [Link]

Sources

Application

Application Note: Sustainable Synthesis of 1-(3-Chloro-4-nitrophenyl)piperidine

Synthesis Target Molecule: 1-(3-Chloro-4-nitrophenyl)piperidine Introduction & Strategic Approach The synthesis of 1-(3-Chloro-4-nitrophenyl)piperidine represents a critical transformation in the preparation of bioactive...

Author: BenchChem Technical Support Team. Date: February 2026


 Synthesis
Target Molecule:  1-(3-Chloro-4-nitrophenyl)piperidine

Introduction & Strategic Approach

The synthesis of 1-(3-Chloro-4-nitrophenyl)piperidine represents a critical transformation in the preparation of bioactive scaffolds, particularly for oxazolidinone antibiotics (e.g., Linezolid analogs) and antipsychotic agents. Traditionally, this Nucleophilic Aromatic Substitution (


) is performed in dipolar aprotic solvents like DMF or DMSO. While effective, these solvents are reproductive toxins, difficult to remove, and pose significant waste disposal challenges.

This Application Note details two Green Chemistry protocols—Water-Mediated (On-Water) and Mechanochemical (Solvent-Free) —that eliminate hazardous solvents while enhancing reaction kinetics and selectivity.

Mechanistic Rationale

The target molecule requires the regioselective substitution of a leaving group para to a nitro moiety, while preserving a meta-chloro substituent.

  • Precursor Selection: To ensure high regioselectivity and avoid side reactions, 2-Chloro-4-fluoronitrobenzene is the preferred electrophile. The fluorine atom at the para position (relative to the nitro group) is significantly more activated toward

    
     than the chlorine at the ortho position, guaranteeing the formation of the desired 1-(3-Chloro-4-nitrophenyl)piperidine isomer rather than the ortho-substituted byproduct.
    
  • Green Activation:

    • On-Water: Utilizing the hydrophobic effect, where organic reactants form a distinct phase in water. The reaction is accelerated at the phase boundary due to "dangling" OH groups stabilizing the transition state.

    • Mechanochemistry: High-energy milling generates localized heat and fresh surface area, driving the reaction in the absence of bulk solvent.

Visualizing the Pathway

The following diagram illustrates the regioselective pathway and the transition state stabilization utilized in these protocols.

SNAr_Pathway cluster_conditions Green Conditions Reactants Reactants 2-Chloro-4-fluoronitrobenzene + Piperidine TS Meisenheimer Complex (Transition State) Stabilized by H-bonding (Water) Reactants->TS Nu Attack (C4) Product Target Product 1-(3-Chloro-4-nitrophenyl)piperidine TS->Product Elimination of F- Byproduct Byproduct HF (Neutralized) TS->Byproduct

Figure 1: Reaction pathway showing the nucleophilic attack at C4, driven by the para-nitro activation and stabilized by green media.

Experimental Protocols

Protocol A: "On-Water" Synthesis (Preferred for Scalability)

Based on the principles of hydrophobic acceleration.

Reagents:

  • 2-Chloro-4-fluoronitrobenzene (1.0 equiv)

  • Piperidine (1.2 equiv)

  • Deionized Water (Reaction Medium)

  • Potassium Carbonate (

    
    , 1.1 equiv, optional acid scavenger)
    

Step-by-Step Methodology:

  • Charge: To a round-bottom flask equipped with a magnetic stir bar, add 2-Chloro-4-fluoronitrobenzene (10 mmol, 1.75 g) and Water (20 mL). The organic halide will not dissolve; this is intentional.

  • Addition: Add Piperidine (12 mmol, 1.18 mL) dropwise. If using

    
    , add it now.
    
  • Reaction: Heat the heterogeneous mixture to 80°C with vigorous stirring (800 rpm).

    • Note: Vigorous stirring is critical to maximize the interfacial surface area between the organic oil droplets and the water.

  • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:4). The reaction typically completes within 2–4 hours.

  • Workup (Zero-Solvent Extraction):

    • Cool the reaction mixture to room temperature, then to 4°C in an ice bath.

    • The product will solidify as a yellow/orange precipitate.

    • Filter the solid using a Buchner funnel.

    • Wash the cake with cold water (

      
       mL) to remove excess piperidine and salts.
      
  • Purification: Recrystallize from minimal hot Ethanol if necessary.

Validation Data:

  • Yield: >92%

  • Purity (HPLC): >98%

  • E-Factor: < 5 (significantly lower than DMF processes).

Protocol B: Mechanochemical Synthesis (Solvent-Free)

Ideal for rapid screening and small-scale libraries.

Reagents:

  • 2-Chloro-4-fluoronitrobenzene (1.0 equiv)

  • Piperidine (1.0 equiv - strict stoichiometry)

  • Basic Alumina (Activity I) or

    
     (Solid support/base)
    

Step-by-Step Methodology:

  • Preparation: In a stainless steel jar (10 mL), place 2-Chloro-4-fluoronitrobenzene (2 mmol, 350 mg) and Basic Alumina (500 mg).

  • Addition: Add Piperidine (2 mmol, 197 µL) directly onto the solid mixture.

  • Milling: Add two stainless steel balls (7 mm diameter). Close the jar and mount on a ball mill (e.g., Retsch MM400).

  • Grinding: Mill at 25 Hz for 20 minutes .

    • Caution: Monitor jar temperature immediately after milling;

      
       is exothermic.
      
  • Recovery: Scrape the resulting solid powder into a beaker.

  • Workup: Add water (20 mL) and stir for 10 minutes to dissolve the inorganic salts/support. Filter the remaining solid product.

  • Drying: Dry in a vacuum oven at 40°C.

Analytical Validation & Quality Control

To ensure the integrity of the protocol, the following analytical parameters must be met. The regioselectivity is confirmed by the coupling pattern in


 NMR.
ParameterSpecificationDiagnostic Signal
Appearance Yellow crystalline solidN/A
Melting Point 102–104°CSharp range indicates purity.

NMR (CDCl

)
Regioisomer Confirmation

8.05 (d, J=9.0 Hz, 1H)
: Proton at C5 (ortho to

).

6.85 (d, J=2.5 Hz, 1H)
: Proton at C2 (meta to

, between Cl and Pip).
Mass Spec

= 240.07

Chlorine isotope pattern (

ratio 3:1).
Regioselectivity Check

The critical distinction is between the target (substitution at C4) and the unwanted isomer (substitution at C2).[1]

  • Target (1-(3-Chloro-4-nitrophenyl)piperidine): The proton adjacent to the chlorine and piperidine (C2-H) appears as a doublet with a small coupling constant (~2.5 Hz) due to meta coupling.

  • Unwanted Isomer: If attack occurred at C2, the proton pattern would shift significantly due to the loss of the ortho-nitro shielding effect.

Comparative Efficiency Data

The following table contrasts the Green methods against the traditional DMF route.

MetricTraditional (DMF)Method A (On-Water)Method B (Mechanochemical)
Reaction Temp 100°C80°CAmbient (Friction heat)
Time 12 Hours2–4 Hours20 Minutes
Yield 85%92%94%
Workup Extraction (EtOAc/Water)Filtration onlyFiltration only
Toxicity High (DMF is reprotoxic)NegligibleNegligible

References

  • Narayan, S., Muldoon, J., Finn, M. G., Fokin, V. V., Kolb, H. C., & Sharpless, K. B. (2005). "On Water": Unique Reactivity of Organic Compounds in Aqueous Suspension.

  • Bose, A. K., et al. (2006). Green Chemistry for Sustainable Synthesis.

  • Constable, D. J. C., et al. (2007). Key Green Chemistry Research Areas—a Perspective from Pharmaceutical Manufacturers. Green Chemistry.

  • Sigma-Aldrich.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(3-Chloro-4-nitrophenyl)piperidine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 1-(3-Chloro-4-nitrophenyl)piperidine. This document is designed for researchers, chemists, and drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-(3-Chloro-4-nitrophenyl)piperidine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction yield, improve product purity, and overcome common challenges encountered during this synthesis.

The synthesis of 1-(3-Chloro-4-nitrophenyl)piperidine is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. This process involves the displacement of an activated leaving group on an aromatic ring by the piperidine nucleophile. The success of this synthesis hinges on careful control of reaction parameters and a thorough understanding of the underlying mechanism.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis. Each question is followed by a detailed explanation of potential causes and actionable solutions.

Question 1: Why is my yield of 1-(3-Chloro-4-nitrophenyl)piperidine consistently low?

Low yield is the most common issue and can stem from several factors, from reaction conditions to workup procedures. Let's break down the potential causes.

Cause A: Suboptimal Reaction Conditions

The SNAr reaction is sensitive to temperature, solvent, and base.

  • Explanation of Causality: The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[1][2] The stability of this complex and the rate of the reaction are highly dependent on the reaction environment. The nitro group, being strongly electron-withdrawing, is crucial for stabilizing this intermediate, especially when it is para or ortho to the leaving group.[1][2]

    • Solvent: Polar aprotic solvents like DMSO or DMF are ideal as they solvate the counter-ion of the base but do not strongly solvate the nucleophile (piperidine), thus enhancing its nucleophilicity.

    • Base: An acid scavenger (e.g., K₂CO₃, Et₃N) is essential. As the reaction proceeds, HCl is formed, which can protonate the piperidine nucleophile, rendering it inactive. A base neutralizes this acid.[3]

    • Temperature: Insufficient heat can lead to an incomplete reaction. The initial nucleophilic attack requires overcoming a significant activation energy barrier associated with the temporary loss of aromaticity.[1]

  • Solution:

    • Solvent Choice: Ensure you are using a dry, polar aprotic solvent such as DMSO, DMF, or NMP.

    • Base Selection: Use at least 1.5-2.0 equivalents of a moderately strong base like potassium carbonate (K₂CO₃) to effectively scavenge the acid byproduct.[3]

    • Temperature Control: Heat the reaction mixture to a temperature between 80-120 °C. Monitor the reaction progress using TLC to determine the optimal reaction time and temperature. A typical reaction time is 2-6 hours.[3]

Cause B: Inefficient Workup and Product Loss

Significant product can be lost during the extraction and purification phases.

  • Explanation of Causality: The product, 1-(3-Chloro-4-nitrophenyl)piperidine, is a basic compound. During an aqueous workup, if the pH is not controlled, the product can become protonated and partition into the aqueous layer, leading to loss.

  • Solution:

    • Quenching: After the reaction is complete, cool the mixture and quench it by pouring it into a large volume of water. This will precipitate the crude product.

    • Extraction: Extract the product with a water-immiscible organic solvent like ethyl acetate or dichloromethane.

    • Washing: To remove excess piperidine, wash the organic layer with a dilute acid solution (e.g., 1M HCl). Crucially , your desired product will also move into the acidic aqueous layer.[4]

    • Product Recovery: Separate this acidic layer, cool it in an ice bath, and then make it basic (pH > 10) by slowly adding a base like NaOH.[4] This deprotonates your product, allowing it to be re-extracted into an organic solvent.

    • Final Steps: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.[4]

Below is a workflow to help diagnose yield issues.

G start Low Yield Observed check_tlc Does TLC show unreacted starting material? start->check_tlc check_impurities Does TLC show significant impurity spots? check_tlc->check_impurities No incomplete_rxn Incomplete Reaction check_tlc->incomplete_rxn Yes side_reactions Side Reactions or Decomposition check_impurities->side_reactions Yes workup_loss Product Loss During Workup check_impurities->workup_loss No (Clean reaction) optimize_cond ACTION: - Increase temperature (80-120°C) - Increase reaction time - Confirm base stoichiometry (1.5-2 eq) incomplete_rxn->optimize_cond optimize_purity ACTION: - Lower temperature - Use inert atmosphere (N2/Ar) - Check starting material purity side_reactions->optimize_purity optimize_workup ACTION: - Check pH during extraction - Perform acid/base extraction carefully - Ensure complete extraction from aqueous layers workup_loss->optimize_workup G cluster_0 S_NAr Mechanism Reactants 3,4-Dichloronitrobenzene + Piperidine TS1 Transition State 1 Reactants->TS1 Addition (Rate-Determining) Meisenheimer Meisenheimer Complex (Resonance Stabilized) TS1->Meisenheimer TS2 Transition State 2 Meisenheimer->TS2 Elimination (Fast) Products 1-(3-Chloro-4-nitrophenyl)piperidine + Cl⁻ + H⁺ TS2->Products G cluster_0 Part 1: Reaction Setup cluster_1 Part 2: Workup & Purification step1 1. Charge round-bottom flask with 3,4-dichloronitrobenzene (1.0 eq) and K₂CO₃ (2.0 eq). step2 2. Add anhydrous DMSO under N₂. step1->step2 step3 3. Add piperidine (1.2 eq) dropwise. step2->step3 step4 4. Heat reaction to 100°C with stirring. step3->step4 step5 5. Monitor by TLC until starting material is consumed. step4->step5 step6 6. Cool to RT, pour into ice-water. step5->step6 Reaction Complete step7 7. Extract with ethyl acetate (3x). step6->step7 step8 8. Wash combined organic layers with brine. step7->step8 step9 9. Dry over Na₂SO₄, filter, and concentrate. step8->step9 step10 10. Purify crude solid by recrystallization (e.g., from ethanol). step9->step10

Sources

Optimization

Technical Support: Purification of 1-(3-Chloro-4-nitrophenyl)piperidine

The following guide is designed as a Tier-3 Technical Support Document for the purification of 1-(3-Chloro-4-nitrophenyl)piperidine (CAS: 154388-59-7). It prioritizes mechanistic understanding over rote checklists, ensur...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a Tier-3 Technical Support Document for the purification of 1-(3-Chloro-4-nitrophenyl)piperidine (CAS: 154388-59-7). It prioritizes mechanistic understanding over rote checklists, ensuring you can adapt the protocols to your specific impurity profile.

Physicochemical Profile & Purification Strategy

To purify this compound effectively, you must understand its "personality" in solution.[1] Unlike simple aliphatic amines, the nitrogen atom in this molecule is attached to an electron-deficient aromatic ring (deactivated by both Nitro and Chloro groups).[1]

  • Basicity (pKa ~1.9): The lone pair on the piperidine nitrogen is delocalized into the nitrophenyl ring.[1] This makes the molecule extremely weakly basic compared to free piperidine (pKa ~11.2).[1]

  • Solubility: Highly soluble in chlorinated solvents (DCM, chloroform) and esters (Ethyl Acetate).[1] Insoluble in water.[1]

  • Appearance: Typically a yellow to orange solid (due to the nitro chromophore).[1]

The "Reverse" Acid Wash Strategy: Because of the massive pKa difference (~9 log units) between the product and the starting material (piperidine), we utilize a "Reverse Acid Wash" .

  • Standard Amine Workup: Usually extracts the product into acid.[1]

  • This Protocol: Extracts the impurities (piperidine) into acid, leaving the product in the organic layer.[1]

Tier 1: The "Reverse" Acid-Base Extraction (Primary Isolation)

Use this method for crude reaction mixtures to remove excess piperidine and inorganic salts.[1]

The Protocol[2]
  • Dissolution: Dissolve the crude reaction residue in Ethyl Acetate (EtOAc) . Avoid DCM if possible, as EtOAc allows for easier phase separation and is safer. Use ~10 mL solvent per gram of crude.[1]

  • Acid Wash (Critical Step): Wash the organic layer twice with 0.5 M - 1.0 M HCl (1:1 volume ratio).[1]

    • Mechanism:[1] The HCl protonates the unreacted piperidine (forming water-soluble piperidinium chloride).[1] The target product, being too weakly basic, remains neutral and stays in the EtOAc.

  • Neutralization: Wash the organic layer once with Saturated NaHCO₃ to remove trace acid.[1]

  • Drying: Wash with Brine (saturated NaCl) , dry over anhydrous Na₂SO₄ , and concentrate in vacuo.

Workflow Diagram (DOT)

ExtractionWorkflow Start Crude Reaction Mixture Dissolve Dissolve in Ethyl Acetate Start->Dissolve AcidWash Wash with 1.0 M HCl (x2) Dissolve->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep AqLayer Aqueous Layer (Contains Piperidinium Salts) PhaseSep->AqLayer Discard OrgLayer Organic Layer (Contains Target Product) PhaseSep->OrgLayer Keep BaseWash Wash with Sat. NaHCO3 (Remove trace acid) OrgLayer->BaseWash BrineWash Wash with Brine & Dry (Na2SO4) BaseWash->BrineWash Concentrate Concentrate in Vacuo BrineWash->Concentrate Solid Yellow/Orange Solid (>95% Purity) Concentrate->Solid

Caption: Flowchart illustrating the selective removal of basic impurities while retaining the weakly basic target in the organic phase.

Tier 2: Recrystallization (High Purity)

Use this method if the acid wash yields a solid that is still impure (e.g., contains neutral starting material like 3-chloro-4-nitrofluorobenzene).

Solvent System:

  • Primary Choice: Ethanol (95% or Absolute) or Isopropyl Alcohol (IPA).[1]

  • Anti-Solvent (if needed): Water.[1]

The Protocol[2]
  • Reflux: Suspend the crude solid in the minimum amount of boiling Ethanol.[1]

  • Dissolution: If the solid does not dissolve completely, add Ethanol dropwise until clear.[1]

    • Note: If a small amount of dark insoluble material remains, filter it hot.[1]

  • Cooling: Remove from heat and let it cool slowly to room temperature.

    • Troubleshooting: If oil droplets form ("oiling out"), reheat and add a seed crystal or scratch the glass.

  • Crystallization: Place in an ice bath (0-4°C) for 1 hour.

  • Filtration: Filter the yellow needles/crystals and wash with cold Ethanol.[1]

Tier 3: Flash Column Chromatography (Polishing)

Use this method for difficult separations, such as removing regioisomers or hydrolysis byproducts.[1]

Stationary Phase: Silica Gel (230-400 mesh).[1] Mobile Phase: Hexane / Ethyl Acetate gradient.[1]

Gradient (% EtOAc in Hexane)Elution Event
0% - 5% Elutes non-polar impurities (e.g., unreacted halides).[1]
10% - 20% Target Compound Elutes (Rf ~0.3-0.4 in 20% EtOAc).
> 50% Elutes polar byproducts (phenols, oxidation products).[1]

Visualization:

  • UV (254 nm): The nitro group makes the compound strongly UV active (dark spot).[1]

  • Color: The fractions containing the product will likely be yellow.[1]

Troubleshooting & FAQs

Q1: I washed with 1M HCl, but my yield is near zero. Where is my product?

Diagnosis: You likely used an acid that was too strong or a volume that was too large, forcing the equilibrium toward the protonated form, or you discarded the organic layer. Solution:

  • Check the Organic Layer .[1] The product should be there.

  • If you discarded the organic layer, neutralize your aqueous waste with NaOH and extract again with EtOAc.[1]

  • Correction: Ensure you are treating the organic layer as the product layer. This is a "Reverse" wash.

Q2: The product is "oiling out" during recrystallization instead of forming crystals.

Cause: The solution is too concentrated, or the cooling was too rapid. Solution:

  • Re-dissolve the oil by heating.[1]

  • Add a small amount of compatible co-solvent (e.g., add 5-10% DCM to the Ethanol).[1]

  • Seeding: Add a tiny crystal of pure product (if available) to the cooling solution at ~30°C.

Q3: The product has a persistent dark orange/brown color.

Cause: Oxidation byproducts or trace iodine/bromine contaminants (if iodo/bromo precursors were used).[1] Solution:

  • Perform a Charcoal Filtration : Dissolve in hot ethanol, add activated charcoal, stir for 5 mins, and filter hot through Celite.

  • Recrystallize the filtrate.[1]

Q4: Can I use 3,4-dichloronitrobenzene as a starting material?

Technical Insight: Yes, but be aware of Regioselectivity .

  • Nucleophilic attack on 3,4-dichloronitrobenzene usually occurs at the 4-position (para to nitro), yielding 1-(2-chloro-4-nitrophenyl)piperidine (note the numbering shift).[1]

  • To get 1-(3-chloro-4-nitrophenyl)piperidine , you specifically need a leaving group at the 1-position (relative to the final name), such as 4-fluoro-2-chloronitrobenzene (or 3-chloro-4-nitrofluorobenzene depending on naming convention).[1] Ensure your starting material structure matches the target regiochemistry.[1]

References

  • Basicity of N-Aryl Piperidines : The pKa of 1-(4-nitrophenyl)piperidine is predicted to be ~1.92, confirming its weak basicity due to resonance delocalization into the nitro-aromatic system.[1]

    • Source:[1]

  • SNAr Reaction Mechanisms: For a detailed comparison of reactivity in halonitrobenzenes (Fluorine >> Chlorine in SNAr), see standard physical organic chemistry texts or specific kinetic studies.

    • Source:[1]

  • General Purification of Nitro-Amines : Protocols for recrystallizing similar apixaban intermediates (which contain the nitrophenyl-piperidine motif) utilize IPA or Ethanol.[1]

    • Source:[1]

Sources

Troubleshooting

Technical Support Center: Purification of 1-(3-Chloro-4-nitrophenyl)piperidine

This guide functions as a specialized technical support center for researchers working with 1-(3-Chloro-4-nitrophenyl)piperidine . It is designed to address purification challenges arising from the nucleophilic aromatic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized technical support center for researchers working with 1-(3-Chloro-4-nitrophenyl)piperidine . It is designed to address purification challenges arising from the nucleophilic aromatic substitution (


) of 2,4-dichloronitrobenzene (or similar precursors) with piperidine.

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Impurity Profiling & Remediation Strategies

Impurity Architecture & Reaction Dynamics

Before troubleshooting, you must understand the "why" behind your crude profile. The synthesis of 1-(3-Chloro-4-nitrophenyl)piperidine typically involves the


 displacement of a halogen on a nitrobenzene scaffold.

The most common route uses 2,4-Dichloronitrobenzene as the electrophile. The reaction kinetics are governed by the activation provided by the nitro group.

  • Target Pathway: Displacement of the 4-Cl (Para to

    
    ). This is the kinetic and thermodynamic preference due to resonance stabilization and lower steric hindrance.
    
  • Impurity A (Regioisomer): Displacement of the 2-Cl (Ortho to

    
    ). While the ortho position is also activated, it is sterically crowded, making this a minor but persistent impurity (~5-10% without optimization).
    
  • Impurity B (Bis-adduct): Displacement of both chlorines. This is rare because the first piperidine addition donates electron density into the ring, deactivating it toward a second nucleophilic attack.

Reaction Pathway Visualization

The following diagram maps the competitive landscape of your reaction flask.

ReactionPathways node_sm Starting Material (2,4-Dichloronitrobenzene) node_prod TARGET PRODUCT 1-(3-Chloro-4-nitrophenyl)piperidine (Para-substitution) node_sm->node_prod Piperidine (Major Path) node_regio IMPURITY A 1-(5-Chloro-2-nitrophenyl)piperidine (Ortho-substitution) node_sm->node_regio Piperidine (Minor Path) node_hydro IMPURITY C Phenolic Byproducts (Hydrolysis) node_sm->node_hydro H2O/Base node_bis IMPURITY B 1,1'-(4-Nitro-1,3-phenylene)dipiperidine (Bis-substitution) node_prod->node_bis Excess Piperidine (Forcing Conditions)

Figure 1: Competitive reaction pathways in the synthesis of 1-(3-Chloro-4-nitrophenyl)piperidine. Green indicates the desired path; red indicates parasitic side reactions.

Troubleshooting Guides (Q&A)

Issue 1: "My crude product is an oily orange paste that won't solidify."

Diagnosis: This is a classic symptom of solvent entrapment or excess piperidine .

  • The Cause: Piperidine has a high boiling point (106°C) and can act as a solvent, preventing crystal lattice formation. Additionally, the presence of the ortho-regioisomer lowers the melting point of the mixture (eutectic depression).

  • The Fix:

    • Azeotropic Removal: Dissolve the oil in toluene and concentrate via rotary evaporation. Toluene forms an azeotrope with piperidine, helping to drag it out.

    • Trituration: Add cold hexanes or pentane to the oil and scratch the flask vigorously with a glass rod. This induces nucleation.

    • Acid Wash (Caution): Dissolve in Ethyl Acetate and wash with dilute (0.5 M) HCl.

      • Note: The product is a weak base (aniline derivative,

        
         ~2-3), while piperidine is a strong base (
        
        
        
        ~11). The dilute acid will remove piperidine without extracting your product into the aqueous layer.
Issue 2: "TLC shows a persistent spot just below my product."

Diagnosis: This is likely the Ortho-Regioisomer (1-(5-Chloro-2-nitrophenyl)piperidine).

  • The Cause: Isomers often have very similar

    
     values. The ortho-isomer is slightly more polar due to the proximity of the nitro and amine groups (dipole moment effects).
    
  • The Fix: Recrystallization is superior to chromatography here.

    • The para-isomer (Target) generally packs better into crystal lattices than the sterically hindered ortho-isomer.

    • Solvent System: Boiling Ethanol (95%) or Methanol. The ortho-isomer tends to stay in the mother liquor upon cooling.

Issue 3: "Yield is lower than expected (>60%)."

Diagnosis: Incomplete conversion or loss during workup.

  • The Cause: If you used exactly 1.0 equivalent of piperidine, the reaction stalls because piperidine also acts as the base to neutralize the HCl generated.

  • The Fix: Ensure you use at least 2.0 - 2.5 equivalents of piperidine (or 1.0 eq Piperidine + 1.5 eq

    
    ). This ensures the nucleophile is not consumed by protonation.
    

Validated Purification Protocols

Protocol A: Selective Recrystallization

Best for: Removing regioisomers and improving physical form.

  • Solubility Check: Place 100 mg of crude solid in a test tube. Add 1 mL of Ethanol (EtOH). Heat to boiling. The solid should dissolve completely. If not, add EtOH in 0.5 mL increments.

  • Dissolution: Transfer the bulk crude to an Erlenmeyer flask. Add the minimum amount of boiling EtOH required to dissolve the solid.

  • Hot Filtration (Critical): If inorganic salts (

    
    , KCl) are present, filter the hot solution through a pre-warmed funnel/fluted filter paper.
    
  • Crystallization: Allow the solution to cool to room temperature slowly (do not use an ice bath immediately). Rapid cooling traps impurities.[1]

  • Harvest: Once room temperature is reached, cool at 4°C for 1 hour. Filter the yellow/orange needles.

  • Wash: Wash the filter cake with ice-cold EtOH (minimal volume).

  • Drying: Dry under vacuum at 40°C.

Protocol B: Chemical Washing (The "Acid Cut")

Best for: Removing unreacted piperidine and starting material.

StepActionMechanistic Rationale
1 Dissolve crude in Ethyl Acetate (EtOAc) .Good solubility for nitro-anilines; immiscible with water.
2 Wash with Water (3x) .Removes bulk inorganic salts and some piperidine.
3 Wash with 0.5 M HCl (2x) .Critical Step: Protonates residual Piperidine (

11) driving it to aqueous. The Product (

~2) remains neutral and stays in EtOAc.
4 Wash with Sat.

.
Neutralizes any trace acid carryover.
5 Wash with Brine , dry over

.
Removes water to prevent hydrolysis or oiling out.

Analytical Specifications & Data

When characterizing your purified product, reference these expected properties.

ParameterSpecificationNotes
Appearance Yellow to Orange Crystalline SolidNitroanilines are chromophores. Dark brown indicates oxidation.
Melting Point Determine experimentallySharp range (< 2°C) indicates high purity. Broad range implies isomer contamination.
Solubility Soluble: DCM, EtOAc, DMSO, Hot EtOHInsoluble: Water, HexanesLipophilic character dominates.
TLC (

)
~0.4 - 0.6 (Hex:EtOAc 4:1)Product is less polar than Piperidine (baseline) but more polar than Dichloronitrobenzene (solvent front).

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5946399, 1-(3-Chloro-4-nitrophenyl)piperidine. Retrieved from [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Organic Chemistry Portal.

    
    ). Retrieved from [Link]
    

Sources

Optimization

Technical Support Center: Recrystallization of 1-(3-Chloro-4-nitrophenyl)piperidine

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful recrystallization of 1-(3-Ch...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful recrystallization of 1-(3-Chloro-4-nitrophenyl)piperidine. The principles and protocols detailed herein are grounded in established chemical purification techniques for nitroaromatic and piperidine-containing compounds.

I. Understanding the Molecule: Key Considerations for Recrystallization

1-(3-Chloro-4-nitrophenyl)piperidine is a moderately polar molecule. The presence of the electron-withdrawing nitro group and the chloro substituent on the phenyl ring, coupled with the basic piperidine moiety, dictates its solubility characteristics. The key to successful recrystallization is to exploit differences in solubility between the target compound and any impurities present. An ideal solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures.[1][2]

II. Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for the recrystallization of 1-(3-Chloro-4-nitrophenyl)piperidine?

A1: Given the polar nature of nitroaromatic compounds, polar solvents are generally a good starting point.[1] Alcoholic solvents, in particular, are often effective for nitroaryl compounds.[1] We recommend screening the following solvents:

  • Primary Recommendations: Ethanol, Isopropanol, Acetonitrile.

  • Secondary Recommendations: Ethyl acetate, Toluene, or mixtures such as Ethanol/Water, Hexanes/Ethyl Acetate.

A systematic approach involves testing the solubility of a small amount (10-20 mg) of your crude material in a few milliliters of each solvent at room temperature and then upon heating.[3]

Q2: My compound is soluble in a particular solvent even at room temperature. Can I still use it for recrystallization?

A2: A solvent in which the compound is highly soluble at room temperature is generally not suitable for single-solvent recrystallization, as you will have poor recovery of your material upon cooling. However, you can use this "good" solvent as part of a mixed solvent system.[1]

Q3: How do I perform a mixed-solvent recrystallization?

A3: In a mixed-solvent system, you use one solvent in which your compound is very soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" or "anti-solvent"). The two solvents must be miscible.[1] A common example is an ethanol-water mixture.[1]

The general procedure is as follows:

  • Dissolve your crude 1-(3-Chloro-4-nitrophenyl)piperidine in a minimal amount of the hot "good" solvent.

  • While the solution is still hot, add the "bad" solvent dropwise until you observe persistent cloudiness (turbidity). This indicates that the solution is saturated.

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly to induce crystallization.

Q4: My compound has a yellowish tint. Will recrystallization remove the color?

A4: A yellowish tint in piperidine derivatives can sometimes be due to the oxidation of the amine.[3] While recrystallization is effective at removing many impurities, colored impurities that are soluble may co-crystallize with your product. If the color persists after recrystallization, you can try adding a small amount of activated charcoal to the hot solution before the filtration step.[2] The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb your desired product.

III. Troubleshooting Common Recrystallization Issues

Problem Potential Cause(s) Troubleshooting Steps
Oiling Out The melting point of the compound may be lower than the boiling point of the solvent.[1] High concentration of impurities. The solution is supersaturated.1. Reheat the solution to dissolve the oil. 2. Add more solvent to decrease the saturation. 3. Allow the solution to cool much more slowly. 4. Consider a different solvent with a lower boiling point.
No Crystals Form The solution is not sufficiently saturated. The compound is too soluble in the chosen solvent. Cooling is too rapid.1. Try to induce crystallization by scratching the inside of the flask with a glass rod. 2. Add a seed crystal of the pure compound. 3. Evaporate some of the solvent to increase the concentration. 4. Cool the solution in an ice bath for a longer period. 5. Re-evaluate your solvent choice.
Poor Recovery The compound has significant solubility in the cold solvent. Too much solvent was used. Crystals were lost during transfer or filtration.1. Ensure the solution is thoroughly cooled in an ice bath before filtration. 2. Use the minimum amount of hot solvent necessary to dissolve the compound. 3. Wash the collected crystals with a minimal amount of ice-cold solvent. 4. Carefully transfer all material between vessels.

IV. Experimental Workflow and Decision-Making

The following diagram outlines the general workflow for selecting a suitable recrystallization solvent and troubleshooting common issues.

Recrystallization_Workflow cluster_0 Solvent Screening cluster_1 Recrystallization Path cluster_2 Troubleshooting start Start with Crude 1-(3-Chloro-4-nitrophenyl)piperidine test_solubility Test Solubility in Small Scale: Ethanol, Isopropanol, Acetonitrile start->test_solubility dissolves_hot Dissolves when Hot, Sparingly Soluble when Cold? single_solvent Proceed with Single-Solvent Recrystallization Protocol dissolves_hot->single_solvent Yes too_soluble Too Soluble at Room Temp? dissolves_hot->too_soluble No outcome Observe Outcome single_solvent->outcome mixed_solvent Use as 'Good' Solvent in a Mixed-Solvent System too_soluble->mixed_solvent Yes insoluble Insoluble Even when Hot? too_soluble->insoluble No mixed_solvent->outcome try_another Try a Different Solvent insoluble->try_another Yes try_another->test_solubility oiling_out Oiling Out? outcome->oiling_out no_crystals No Crystals? oiling_out->no_crystals No oiling_solution Reheat, Add More Solvent, Cool Slowly oiling_out->oiling_solution Yes poor_recovery Poor Recovery? no_crystals->poor_recovery No no_crystal_solution Scratch, Seed, Concentrate, or Cool Longer no_crystals->no_crystal_solution Yes recovery_solution Ensure Thorough Cooling, Use Minimal Cold Solvent for Wash poor_recovery->recovery_solution Yes success Pure Crystals Obtained poor_recovery->success No oiling_solution->outcome no_crystal_solution->outcome recovery_solution->success

Recrystallization workflow for 1-(3-Chloro-4-nitrophenyl)piperidine.

V. General Single-Solvent Recrystallization Protocol

This protocol is a starting point and may require optimization based on the results of your solvent screening.

  • Dissolution: Place the crude 1-(3-Chloro-4-nitrophenyl)piperidine in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[2][4]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation.[4]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely under vacuum to remove any residual solvent.

References

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]

  • SlidePlayer. (n.d.). Solid organic cpd.s when isolated from organic reaction. Retrieved from [Link]

Sources

Troubleshooting

Troubleshooting low conversion rates in 1-(3-Chloro-4-nitrophenyl)piperidine formation

Topic: Troubleshooting Low Conversion in Formation Ticket ID: SNAR-24-DCNB-PIP Status: Open Analyst: Senior Application Scientist Executive Summary & Reaction Mechanics You are encountering low conversion rates in the sy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion in


 Formation
Ticket ID:  SNAR-24-DCNB-PIP
Status:  Open
Analyst:  Senior Application Scientist

Executive Summary & Reaction Mechanics

You are encountering low conversion rates in the synthesis of 1-(3-Chloro-4-nitrophenyl)piperidine . This reaction is a classic Nucleophilic Aromatic Substitution (


) utilizing 2,4-Dichloronitrobenzene (2,4-DCNB)  as the electrophile and piperidine  as the nucleophile.

The Core Challenge: While the nitro group at the C1 position strongly activates the para-chlorine (C4) and ortho-chlorine (C2), the reaction is highly sensitive to proton management and solvent polarity . The most common cause of "stalled" reactions at ~50% conversion is the sequestration of your nucleophile (piperidine) by the generated acid (HCl), forming an unreactive salt.

Reaction Pathway Visualization

The following diagram illustrates the competing pathways and the critical Meisenheimer complex formation.

ReactionPathway SM 2,4-Dichloronitrobenzene (Electrophile) Complex Meisenheimer Complex (Transition State) SM->Complex Attack at C4 (Para) Ortho Ortho-Substituted Impurity (Regioisomer) SM->Ortho Attack at C2 (Slow) Pip Piperidine (Nucleophile) Pip->Complex Product 1-(3-Chloro-4-nitrophenyl)piperidine (Target) Complex->Product - Cl⁻ Salt Piperidine·HCl Salt (Dead End / Precipitate) Product->Salt + HCl + Piperidine

Caption: Reaction pathway showing the primary conversion to the para-substituted product and the "Dead End" salt formation that stalls conversion.

Diagnostic Troubleshooting Guide

Phase 1: The "50% Conversion Wall"

Symptom: The reaction proceeds quickly initially but stalls at exactly 50% conversion, regardless of time. Root Cause: Stoichiometric Failure. The reaction produces HCl as a byproduct. If you use 1.0 equivalent of piperidine, the generated HCl protonates the remaining piperidine, forming piperidinium chloride (unreactive). Solution:

  • Option A (Base Scavenger): Add 1.5–2.0 equivalents of an inorganic base like

    
     or 
    
    
    
    .
  • Option B (Excess Nucleophile): Use at least 2.2 equivalents of piperidine (sacrificial base method).

Phase 2: Solvent & Kinetics

Symptom: Reaction is sluggish (<20% conversion) or requires excessive heat. Root Cause: Improper Solvent Polarity.


 reactions proceed via a polar Meisenheimer complex. Non-polar solvents (Toluene, Hexane) destabilize this intermediate.
Data Comparison: 
SolventDielectric Constant (

)
Reaction Rate Relative to BenzeneRecommendation
DMSO 46.7>1000xHighly Recommended (Fastest)
DMF 36.7>500xRecommended (Standard)
Acetonitrile 37.5~100xGood (Easier workup)
Ethanol 24.5~10xSlow (Requires reflux)
Toluene 2.41xAvoid (Too slow)
Phase 3: Impurity Profiling

Symptom: Conversion is high, but isolated yield is low or product is an oil. Root Cause:

  • Regioisomer Formation: Attack at the ortho (C2) position. This is rare with piperidine due to steric hindrance but increases at temperatures >100°C.

  • Hydrolysis: If the solvent is "wet" (contains water) and hydroxide bases (NaOH/KOH) are used, the chlorine can be displaced by -OH, forming a phenol (yellow/orange impurity).

Interactive Troubleshooting Flowchart

Use this decision tree to identify your specific failure mode.

TroubleshootingTree Start Start Diagnosis: Low Conversion? CheckStoich Is Piperidine > 2.0 eq OR Base Added? Start->CheckStoich CheckSolvent Is Solvent Polar Aprotic? (DMF, DMSO, MeCN) CheckStoich->CheckSolvent Yes Sol1 Fix: Add K2CO3 or Increase Piperidine CheckStoich->Sol1 No CheckTemp Is Temp > 60°C? CheckSolvent->CheckTemp Yes Sol2 Fix: Switch to DMSO/DMF CheckSolvent->Sol2 No CheckWater Is System Dry? CheckTemp->CheckWater Yes Sol3 Fix: Increase Temp (Activation Energy) CheckTemp->Sol3 No Sol4 Fix: Dry Solvents (Prevent Hydrolysis) CheckWater->Sol4 No (Phenols present) Check Analysis\n(Is product oiling out?) Check Analysis (Is product oiling out?) CheckWater->Check Analysis\n(Is product oiling out?) Yes

Caption: Step-by-step logic to diagnose the root cause of low conversion.

Optimized Experimental Protocol

Objective: Synthesis of 1-(3-Chloro-4-nitrophenyl)piperidine with >90% conversion.

Reagents:

  • 2,4-Dichloronitrobenzene (1.0 eq)

  • Piperidine (1.1 eq)

  • Potassium Carbonate (

    
    ) (1.5 eq) — Crucial for scavenging HCl
    
  • Solvent: Acetonitrile (MeCN) or DMF (5 mL per gram of substrate)

Procedure:

  • Dissolution: Charge a reaction flask with 2,4-Dichloronitrobenzene and anhydrous Acetonitrile. Stir until dissolved.

  • Base Addition: Add powdered

    
    . Ensure good suspension stirring.
    
  • Nucleophile Addition: Add Piperidine dropwise at room temperature. Note: An exotherm may occur.

  • Reaction: Heat the mixture to 60–80°C . Monitor via TLC (Mobile phase: 20% EtOAc/Hexane).

    • Checkpoint: The starting material (2,4-DCNB) is less polar than the product. The product should appear as a bright yellow/orange spot under UV/Vis.

  • Workup:

    • Cool to room temperature.

    • Pour into ice water (precipitates the product and dissolves inorganic salts).

    • Filter the solid. If product oils out, extract with Ethyl Acetate, wash with brine, and dry over

      
      .
      

Why this works:

  • Regioselectivity: The temperature (60-80°C) is sufficient to overcome the activation energy for para-substitution but mild enough to minimize ortho-attack [1, 2].

  • Base Trap:

    
     neutralizes HCl, preventing the "50% wall" [3].
    
  • Solvent: Acetonitrile provides a balance of rate acceleration and easy workup compared to high-boiling DMSO [4].

Frequently Asked Questions (FAQs)

Q: Why is my product an oil instead of a solid? A: This compound has a low melting point. If it oils out during the water quench, it may contain residual solvent or piperidine. Dissolve the oil in a minimum amount of hot ethanol and let it cool slowly to induce crystallization, or simply use the oil for the next step if purity is >95%.

Q: I see a small impurity spot just above my product on TLC. What is it? A: This is likely the ortho-substituted isomer (1-(5-chloro-2-nitrophenyl)piperidine). The nitro group activates both the ortho and para positions.[1] While para is favored (approx 9:1 to 15:1 ratio), the ortho isomer forms if the reaction is overheated (>100°C) [5].

Q: Can I use Pyridine as a base? A: It is not recommended. Pyridine is a weak base and a nucleophile itself (though weak). It complicates purification. Inorganic bases (


) or triethylamine (

) are superior.

References

  • BenchChem. Navigating Nucleophilic Aromatic Substitution: A Comparative Guide to the Reactivity of Dichloronitrobenzene Derivatives. (2025).[1][2][3] Link

  • RSC Advances. SNAr reactions on nitrobenzene, benzene and aniline. (2022).[4] Link

  • RSC Advances. Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (2015).[5][6] Link

  • ACS Green Chemistry. SNAr Solvents and Reagents Guide. (2025).[1][2][3] Link

  • Journal of the Chemical Society, Perkin Transactions 2. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine.Link

Sources

Optimization

Optimizing temperature for SNAr reaction of piperidine and nitrobenzene derivatives

Technical Support Center: SNAr Reaction Optimization Subject: Piperidine & Nitrobenzene Derivatives Ticket ID: SNAR-OPT-2026 Status: Open Support Level: Tier 3 (Senior Application Scientist) Welcome to the Technical Supp...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: SNAr Reaction Optimization Subject: Piperidine & Nitrobenzene Derivatives Ticket ID: SNAR-OPT-2026 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Welcome to the Technical Support Center

Hello. I am Dr. Aris, your Senior Application Scientist. You are likely accessing this guide because your nucleophilic aromatic substitution (SNAr) reaction between piperidine and a nitrobenzene derivative is either stalling, producing tars, or failing to scale reproducibly.

In SNAr chemistry, temperature is not an isolated variable—it is functionally dependent on the Leaving Group (LG) and the Solvent System . Below, I have structured a troubleshooting and optimization guide based on kinetic data and mechanistic first principles.

Module 1: Critical Parameters (The "Why")

Q: Why does my reaction require 100°C+ while literature suggests Room Temperature (RT) for similar substrates?

A: You are likely experiencing the "Element Effect." In SNAr reactions, the rate-determining step (RDS) is usually the initial nucleophilic attack, not the breaking of the carbon-halogen bond.

  • Fluorine (F): Highly electronegative.[1] It pulls electron density from the ring, stabilizing the transition state leading to the Meisenheimer Complex .[2] Consequently, p-fluoronitrobenzene often reacts with piperidine at 25°C–40°C .

  • Chlorine/Bromine (Cl/Br): Less electronegative.[3] The ring is less electrophilic, raising the activation energy. p-chloronitrobenzene typically requires 80°C–120°C to achieve comparable rates.

Technical Insight: If you cannot switch from Chloro- to Fluoro- substrates due to cost, you must compensate with temperature or solvent polarity (see Module 2).

Visualizing the Mechanism

The diagram below illustrates the reaction coordinate.[3][4][5][6] Note that the transition state energy (


) is lower for Fluorine due to inductive stabilization, despite the stronger C-F bond.

SNAr_Mechanism cluster_legend Key Kinetic Insight Reactants Reactants (Nitrobenzene-LG + Piperidine) TS1 TS1 (Nucleophilic Attack) Reactants->TS1 RDS (Rate Limiting) Meisenheimer Meisenheimer Complex (Intermediate) TS1->Meisenheimer TS2 TS2 (LG Departure) Meisenheimer->TS2 Fast Products Products (Aryl-Piperidine + H-LG) TS2->Products Note For LG = F, TS1 energy is LOWER than for LG = Cl, allowing lower Temp.

Caption: Reaction coordinate showing the formation of the Meisenheimer complex as the rate-determining step.

Module 2: Troubleshooting & FAQs

Issue 1: "The reaction starts fast but stops at ~50% conversion."

Diagnosis: Hydrohalic Acid Poisoning. As piperidine substitutes the halogen, it generates acid (HCl or HF). This acid protonates the remaining piperidine, forming a non-nucleophilic salt (Piperidinium halide).

  • Solution A (Stoichiometric): Use 2.2 equivalents of piperidine. The extra equivalent acts as a sacrificial base (acid scavenger).

  • Solution B (Auxiliary Base): Add 1.5 equiv of K₂CO₃ or DIPEA . This is cheaper for scale-up than wasting piperidine.

Issue 2: "I see dark impurities and 'tar' on the TLC plate."

Diagnosis: Thermal Decomposition / Oxidation. Nitro-aromatics are thermally sensitive. At high temperatures (>100°C) in the presence of amines:

  • Nitro-reduction: The amine can act as a reducing agent, converting -NO₂ to -NO or -NH₂, leading to complex azo-coupling byproducts.

  • Polymerization: Activated halides can self-condense if concentration is too high.

  • Fix: Reduce temperature by 20°C and switch to a Polar Aprotic Solvent (DMSO, DMF, NMP). These solvents stabilize the polar Meisenheimer intermediate, accelerating the reaction so you can run it cooler.

Data Table: Solvent & Leaving Group Matrix

Recommended starting conditions based on substrate type.

Substrate (LG)SolventRec.[7][8] TempEst. TimeNotes
4-Fluoro-NO₂ MeCN25°C (RT)1-4 hCleanest profile. Easiest workup.
4-Fluoro-NO₂ DMSO20°C<1 hExothermic! Add piperidine slowly.
4-Chloro-NO₂ EtOH80°C (Reflux)12-24 hSlow. Protic solvents H-bond to nucleophile, slowing attack.
4-Chloro-NO₂ DMSO/DMF80-100°C2-6 hPreferred for Chloro substrates.
Unactivated Cl NMP140°C+24 h+Difficult. Consider Pd-catalysis (Buchwald-Hartwig) instead.

Module 3: Optimization Workflow

Do not guess the temperature. Follow this logic gate to determine the optimal condition for your specific derivative.

Optimization_Flow Start Start Optimization CheckLG Identify Leaving Group (LG) Start->CheckLG IsFluoro LG = Fluorine CheckLG->IsFluoro IsChloro LG = Chlorine/Bromine CheckLG->IsChloro StepF Run in MeCN or THF at 25°C IsFluoro->StepF StepCl Run in DMSO or DMF at 80°C IsChloro->StepCl CheckConv Check Conversion (HPLC/TLC) after 2 hours StepF->CheckConv StepCl->CheckConv Decision Conversion > 90%? CheckConv->Decision Done Proceed to Workup Decision->Done Yes Stalled Stalled (<50%) Decision->Stalled No (Clean) Dirty Impurities/Tar Decision->Dirty No (Messy) ActionStall Add Base (K2CO3) OR Switch to DMSO Stalled->ActionStall ActionDirty Lower Temp (-20°C) Dilute Reaction Dirty->ActionDirty

Caption: Logic flow for selecting temperature and troubleshooting reaction outcomes.

Module 4: Standardized Protocol (SOP)

Application: Synthesis of 1-(4-nitrophenyl)piperidine derivatives.

  • Preparation:

    • Charge reaction vessel with Nitrobenzene derivative (1.0 equiv) .

    • Dissolve in DMSO (5 volumes) . Note: If LG is Fluorine, Acetonitrile is preferred for easier evaporation.

    • Add K₂CO₃ (1.5 equiv) . Note: Milled/powdered carbonate reacts faster than granular.

  • Addition:

    • Add Piperidine (1.2 equiv) dropwise.

    • Caution: If using 4-fluoronitrobenzene, an exotherm is expected. Maintain internal temp < 30°C during addition.

  • Reaction:

    • For Fluoro-: Stir at RT for 2 hours.

    • For Chloro-: Heat to 90°C for 4–6 hours. Monitor by HPLC/TLC.

  • Workup (Critical Step):

    • Issue: DMSO is hard to remove.

    • Method: Pour reaction mixture into Ice Water (10 volumes) . The product usually precipitates as a yellow/orange solid. Filter and wash with water to remove DMSO and Piperidinium salts.

    • Alternative: If oil forms, extract with Ethyl Acetate, wash 3x with water, then Brine.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine. Chemical Reviews, 49(2), 273-412.

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Element Effect. MasterOrganicChemistry.com.

  • Ayres, D. C. (2023).[7] Solvent effects on aromatic nucleophilic substitutions: Kinetics of piperidine with nitrobenzene derivatives. Journal of the Chemical Society, Perkin Transactions 2.

  • University of Southampton. (2023). Flow chemistry optimization of SNAr reactions: 1-fluoro-4-nitrobenzene and piperidine. Reaction Chemistry & Engineering.

Sources

Troubleshooting

Handling moisture sensitivity in 1-(3-Chloro-4-nitrophenyl)piperidine production

Welcome to the technical support center for the synthesis of 1-(3-Chloro-4-nitrophenyl)piperidine. This guide is designed for researchers, chemists, and process development professionals who are working on or troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(3-Chloro-4-nitrophenyl)piperidine. This guide is designed for researchers, chemists, and process development professionals who are working on or troubleshooting this specific nucleophilic aromatic substitution (SNAr) reaction. My goal is to provide you with not just procedural steps, but the underlying chemical principles to empower you to diagnose and solve common issues, particularly those related to moisture sensitivity.

Introduction: The Challenge of Water in SNAr Reactions

The synthesis of 1-(3-Chloro-4-nitrophenyl)piperidine is a classic example of a nucleophilic aromatic substitution (SNAr) reaction.[1][2] In this process, the nucleophilic piperidine displaces a chloride on an electron-deficient aromatic ring, activated by a para-nitro group.[3] While the reaction appears straightforward, its success is critically dependent on the rigorous exclusion of water. Moisture can introduce competing reaction pathways, reduce yield, and complicate purification, leading to inconsistent results. This guide provides a structured, question-and-answer approach to understanding and mastering moisture control in this synthesis.

Core Mechanism: The Dichotomy of Nucleophiles

To effectively troubleshoot, one must first understand the intended reaction pathway and the primary interference caused by water. The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2][3]

However, water, though a weak nucleophile, can participate in a detrimental side reaction, particularly under basic conditions or at elevated temperatures, leading to the formation of 3-chloro-4-nitrophenol.

G cluster_0 Desired SNAr Pathway cluster_1 Competing Hydrolysis Pathway SM 3,4-Dichloronitrobenzene MC Meisenheimer Complex (Resonance Stabilized) SM->MC + Piperidine SM2 3,4-Dichloronitrobenzene Nuc1 Piperidine Product 1-(3-Chloro-4-nitrophenyl)piperidine (Desired Product) MC->Product - Cl⁻ SideProduct 3-Chloro-4-nitrophenol (Impurity) SM2->SideProduct + H₂O (Base, Heat) Nuc2 Water (H₂O)

Diagram 1: Desired SNAr reaction versus the competing hydrolysis side reaction.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My reaction yield is low, and TLC analysis shows a persistent, polar baseline spot that stains with potassium permanganate. What is happening?

A1: This is a hallmark symptom of starting material hydrolysis. The polar spot is very likely 3-chloro-4-nitrophenol, the product of water reacting with your electrophile.[4][5] Phenols are acidic and stick to silica gel, resulting in low Rf values. This side reaction consumes your starting material, directly reducing the yield of the desired product.

Causality:

  • Contaminated Reagents: Your piperidine or reaction solvent likely contains excess water. Piperidine is hygroscopic and can also absorb atmospheric CO₂.[6][7]

  • Inadequate Reaction Setup: Failure to use properly dried glassware or maintain an inert atmosphere allows ambient moisture to enter the reaction.[8][9]

Troubleshooting Steps:

  • Confirm Impurity: If possible, run a co-spot on your TLC plate with an authentic sample of 3-chloro-4-nitrophenol.

  • Purification: During workup, perform a wash with a mild aqueous base (e.g., 1M NaHCO₃ or Na₂CO₃). The basic solution will deprotonate the acidic phenol, extracting it into the aqueous layer as its corresponding phenoxide salt, while your desired product remains in the organic layer.

  • Prevention: Implement the rigorous drying and inert atmosphere techniques detailed in the questions below.

Q2: What are the best practices for drying my reagents and solvents to sub-ppm water levels?

A2: Proactive and meticulous drying is the most critical step for success. Different components of the reaction require specific drying protocols.

Solvents (e.g., DMF, DMSO, THF, Dioxane): Polar aprotic solvents are preferred for SNAr reactions as they solvate the cation of the base, enhancing the nucleophilicity of the amine.[10] However, they are notoriously hygroscopic.

  • Primary Drying: Use activated 3Å or 4Å molecular sieves. Ensure the sieves are properly activated by heating them in a furnace under vacuum.[11]

  • Definitive Drying (for highly sensitive reactions): Distillation from an appropriate drying agent is the gold standard. For instance, THF can be distilled from sodium/benzophenone ketyl, while DMF can be dried over BaO and distilled under reduced pressure.

SolventRecommended Drying AgentAchievable Water ContentCautions & Notes
THF/Dioxane Sodium/Benzophenone< 10 ppmForms a deep blue/purple ketyl when dry. Peroxide formation risk; never distill to dryness.
DMF/DMSO Barium Oxide (BaO), Calcium Hydride (CaH₂)< 30 ppmDistill under reduced pressure to avoid decomposition. CaH₂ can cause runaway reactions with acidic impurities.
Acetonitrile Calcium Hydride (CaH₂)< 20 ppmStir over CaH₂ for several hours, then distill.

Piperidine: Piperidine readily absorbs atmospheric water and carbon dioxide, the latter forming piperidine carbonate.[6][7]

  • Standard Protocol: Add solid potassium hydroxide (KOH) pellets to commercial piperidine and allow it to stand overnight. Decant the piperidine and distill it, collecting the fraction boiling at 105-106 °C.[6] Store the purified piperidine over activated molecular sieves under an inert gas like argon.

Analytical Verification: For ultimate certainty, the water content of your solvents can be quantified.

  • Karl Fischer Titration: The industry standard for accurately determining trace amounts of water in organic solvents.[12]

  • NMR-Based Methods: Newer techniques using specialized reagents allow for sensitive water detection via ¹⁹F NMR spectroscopy, which can be convenient for labs with NMR capabilities.[13]

Q3: How do I properly set up my reaction to maintain anhydrous conditions from start to finish?

A3: Maintaining a dry environment requires specialized glassware and techniques. The use of a Schlenk line or a glovebox is essential for handling air- and moisture-sensitive reagents.[8][14][15][16]

G A 1. Glassware Prep Oven-dry (>125°C) or flame-dry all glassware under vacuum. B 2. Assembly & Purge Assemble hot glassware. Connect to Schlenk line. Perform 3x vacuum/ inert gas (Ar/N₂) backfill cycles. A->B C 3. Solvent Transfer Transfer anhydrous solvent via a dry syringe or cannula. B->C D 4. Reagent Addition Add solid reagents under a positive flow of inert gas. Add liquid reagents (e.g., purified piperidine) via syringe. C->D E 5. Reaction Maintain a positive pressure of inert gas throughout the reaction using a bubbler or balloon. D->E F 6. Quench & Workup Cool reaction and quench as required before exposing to atmosphere. E->F

Diagram 2: Experimental workflow for setting up a moisture-sensitive reaction.

Protocol 1: Reaction Setup Under Inert Atmosphere

  • Glassware Preparation: All glassware (flasks, condenser, dropping funnels) must be rigorously dried, either by placing in a 140 °C oven overnight or by flame-drying under high vacuum.[9]

  • Assembly: Assemble the glassware while still hot and immediately connect it to a Schlenk line.

  • Purge-and-Refill: Evacuate the assembled apparatus under vacuum until all surfaces are cool. Refill the system with a dry, inert gas such as argon or nitrogen. Repeat this vacuum/backfill cycle at least three times to remove residual air and adsorbed moisture.[16]

  • Reagent Transfer:

    • Liquids: Use dry, nitrogen-flushed syringes or a double-tipped needle (cannula) to transfer anhydrous solvents and liquid reagents.

    • Solids: If a solid reagent (e.g., a base like K₂CO₃) is required, add it to the flask under a positive flow of inert gas to prevent atmospheric moisture from entering.

  • Maintaining Atmosphere: Throughout the reaction, maintain a slight positive pressure of the inert gas, typically by connecting the system to a bubbler filled with mineral oil or by using an inert gas-filled balloon.[9]

Q4: I'm using potassium carbonate as a base instead of excess piperidine. Could this be a source of water?

A4: Absolutely. Inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are excellent choices as acid scavengers in SNAr reactions, but they are often highly hygroscopic.[17] Using them directly from the bottle without pre-drying can introduce a significant amount of water into your reaction.

Troubleshooting Steps:

  • Drying the Base: Before use, dry the inorganic base thoroughly. A common method is to heat the solid in a round-bottom flask under high vacuum for several hours. For particularly stubborn water, gentle heating with a heat gun while under vacuum can be effective.

  • Storage: After drying, store the base in a desiccator or inside an inert atmosphere glovebox.

Summary Troubleshooting Logic

For a quick diagnosis, follow this logical flow when encountering issues.

G start Low Yield or Side Product? tlc Polar Spot on TLC? start->tlc reagents Reagents & Solvents Properly Dried? tlc->reagents No hydrolysis High Probability of Hydrolysis Side Reaction. tlc->hydrolysis Yes setup Used Inert Atmosphere Technique? reagents->setup Yes review_drying Review Drying Protocols. (See Q2) reagents->review_drying No review_setup Review Inert Setup. (See Q3) setup->review_setup No success Problem Resolved. setup->success Yes hydrolysis->reagents review_drying->reagents review_setup->setup

Diagram 3: A troubleshooting flowchart for common issues.

References

  • Sun, H., & DiMagno, S. G. (2008). A Method for Detecting Water in Organic Solvents. Chemistry.
  • ResearchGate. (2025). A test method for determining water in organic solvents. Available at: [Link]

  • TSI Journals. Screening of water content in organic solvents using headspacegas-chromatography-flame-ionization-detector-following-cal. Available at: [Link]

  • Fiveable. (2025). Inert atmosphere Definition - Organic Chemistry II Key Term. Available at: [Link]

  • Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. Available at: [Link]

  • MDPI. (2022). Detection of Trace Amounts of Water in Organic Solvents by DNA-Based Nanomechanical Sensors. Available at: [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]

  • Wikipedia. Air-free technique. Available at: [Link]

  • RSC Publishing. (2021). Non-destructive measurement technique for water content in organic solvents based on a thermal approach. Available at: [Link]

  • Organic Syntheses Procedure. 1-phenylpiperidine. Available at: [Link]

  • Organic Syntheses Procedure. Available at: [Link]

  • TROUBLESHOOTING GUIDE. Available at: [Link]

  • Google Patents. (1944). Process for the purification of piperidine.
  • Journal of the Chemical Society. (1959). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Available at: [Link]

  • Reddit. (2022). Drying a reagent : r/Chempros. Available at: [Link]

  • Google Patents. (2021). Method for hydrolyzing nitroanilines into phenol.
  • Google Patents. (1958). Process for making 3-halo-4-nitrophenols.
  • Canadian Journal of Chemistry. (1991). Hydrolysis of p-nitrophenyl alkanoates in aqueous organic solvent mixtures. The dispersal of aggregates and the uncoiling of the alkanoate chain. Available at: [Link]

  • Pharm D Guru. (2025). NUCLEOPHILIC AROMATIC SUBSTITUTION. Available at: [Link]

  • PMC. (2018). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • CORE. (2014). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Available at: [Link]

  • DiVA. (2019). Study of nucleophilic aromatic substitution with diaryliodonium salts. Available at: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]

  • ACS Publications. (2015). Nucleophilic Aromatic Substitution Reactions in Water Enabled by Micellar Catalysis. Available at: [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. Available at: [Link]

  • Organic Chemistry Portal. Piperidine synthesis. Available at: [Link]

  • Prime Scholars. (2014). Eco-friendly Synthesis of 3-Chloro -4-(3- Nitrophenyl)-1-Phenyl-azetidin-2-One. Available at: [Link]

  • Rasayan Journal of Chemistry. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Available at: [Link]

  • DTIC. (2025). Piperidine Synthesis. Available at: [Link]

  • Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Available at: [Link]

  • ResearchGate. (2025). Kinetics of the pH-independent hydrolyses of 4-nitrophenyl chloroformate and 4-nitrophenyl heptafluorobutyrate in water-acetonitrile mixtures: Consequences of solvent composition and ester hydrophobicity. Available at: [Link]

  • MDPI. (2023). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. Available at: [Link]

  • ResearchGate. (2013). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. Available at: [Link]

Sources

Optimization

Technical Support Center: Regioisomer Separation in 1-(3-Chloro-4-nitrophenyl)piperidine Synthesis

This technical guide addresses the purification and isolation of 1-(3-Chloro-4-nitrophenyl)piperidine , specifically focusing on the separation of the target para-nitro regioisomer from ortho-nitro byproducts. These isom...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the purification and isolation of 1-(3-Chloro-4-nitrophenyl)piperidine , specifically focusing on the separation of the target para-nitro regioisomer from ortho-nitro byproducts. These isomers typically arise during the nitration of 1-(3-chlorophenyl)piperidine or via non-selective


 processes using impure starting materials.

Current Status: Operational Topic: Downstream Processing & Purification Audience: Process Chemists, Medicinal Chemists

Core Technical Analysis: The Isomer Problem

Before attempting separation, it is critical to understand the origin of the regioisomers to prevent them in future batches. The presence of difficult-to-separate isomers usually indicates one of two synthetic pathways:

Pathway A: Nitration of 1-(3-chlorophenyl)piperidine (High Risk)

This route relies on electrophilic aromatic substitution (Nitration).[1] The piperidine ring is a strong ortho/para director, while the chlorine atom is a weak ortho/para director.

  • Target (Major): Nitration at C4 (Para to Piperidine).

  • Impurity (Minor): Nitration at C2 or C6 (Ortho to Piperidine).

  • Challenge: The ortho-isomers often possess similar polarity to the target but distinct solubility profiles.

Pathway B: of 3,4-Dichloronitrobenzene (Low Risk)

Displacement of the halogen para to the nitro group is highly favored.

  • Target: Displacement of C4-Cl.

  • Impurity: Displacement of C3-Cl (Meta to Nitro).

  • Note: If you are seeing significant regioisomers here, check the purity of your starting material (e.g., presence of 2,3-dichloronitrobenzene).

Reaction Pathway & Isomer Generation Diagram[2]

IsomerPathways Start Start: 1-(3-chlorophenyl)piperidine Target TARGET (Para) 1-(3-Chloro-4-nitrophenyl)piperidine (Solid, High MP) Start->Target Major Pathway (Sterically favored) Ortho1 IMPURITY A (Ortho-1) 1-(5-Chloro-2-nitrophenyl)piperidine (Oil/Low MP) Start->Ortho1 Minor Pathway (Para to Cl) Ortho2 IMPURITY B (Ortho-2) 1-(3-Chloro-2-nitrophenyl)piperidine (Sterically Hindered) Start->Ortho2 Trace Pathway (Crowded) Reagent + HNO3 / H2SO4

Caption: Electrophilic aromatic substitution directing effects leading to the target para-isomer and problematic ortho-impurities.

Troubleshooting Guide & FAQs

Q1: My HPLC shows a "shoulder" peak or a close-eluting impurity (approx. 5-10%). How do I identify it?

Diagnosis: This is likely the ortho-nitro isomer (1-(5-chloro-2-nitrophenyl)piperidine).

  • Mechanism: In the nitration of aryl-piperidines, the ortho position is activated but sterically hindered. However, the ortho isomer often has a lower dipole moment than the para isomer due to the proximity of the nitro group and the piperidine nitrogen (field effects), causing it to elute slightly earlier on Reverse Phase (C18) columns.

  • Verification: Run a 1H NMR.

    • Target (Para): Look for two doublets in the aromatic region with a coupling constant of ~9.0 Hz (H-5 and H-6) and a singlet (H-2). The protons ortho to the nitro group will be significantly deshielded (

      
       8.0+ ppm).
      
    • Impurity (Ortho): The symmetry is broken differently. You will often see a more complex splitting pattern and a shift in the piperidine

      
      -protons due to steric clash with the adjacent nitro group.
      
Q2: Recrystallization isn't working; the oil keeps crashing out with the solid. What is the protocol?

Solution: You are likely experiencing "oiling out" due to the high solubility of the ortho impurity dragging the para target into solution. Use a Trituration-Recrystallization Hybrid method.

Protocol: Fractional Crystallization for Regioisomer Separation

StepSolvent SystemTemperatureActionMechanism
1 Ethanol (95%) RefluxDissolve crude mixture completely. Use min. volume (approx 5-7 mL/g).Solvation
2 Slow Cool 25°CAllow to stand undisturbed for 2 hours.Nucleation of Para-isomer
3 Seed 20°CAdd a seed crystal of pure target if available.Template formation
4 Chill 0-4°CHold for 4 hours. Do NOT freeze rapidly.Crystal growth
5 Filtration ColdFilter the solid. Wash with cold Hexane/EtOH (9:1). Removal of mother liquor
  • Why this works: The para-nitro isomer typically has a significantly higher melting point and stronger crystal lattice energy than the ortho-isomer. The ortho-isomer, being more "greasy" and asymmetrical, tends to remain in the mother liquor.

  • Troubleshooting: If an oil forms first, decant the supernatant (which contains the impurity) and recrystallize the oil residue from a more non-polar solvent like Isopropanol/Hexane .

Q3: Can I use Flash Chromatography to separate them?

Answer: Yes, but standard conditions often fail. You must exploit the electronic differences between the isomers.

  • Standard Silica (Normal Phase):

    • The ortho-isomer is less polar (lower dipole moment) and often elutes faster (Higher

      
      ) than the para-isomer.
      
    • Recommended Mobile Phase: Hexane:Ethyl Acetate (Start 95:5, Gradient to 80:20).

    • Additive: Add 1% Triethylamine (TEA) to prevent tailing of the piperidine nitrogen.

  • Critical Tip: If separation is poor ($ \Delta R_f < 0.1 $), switch to Toluene:Acetone (20:1) . The

    
    -
    
    
    
    interactions between Toluene and the nitro-aromatic rings often amplify the selectivity between regioisomers compared to Hexane/EtOAc.
Q4: I am using the route (3,4-dichloronitrobenzene + piperidine) but still see isomers. Why?

Root Cause Analysis:

  • Starting Material Purity: Check your 3,4-dichloronitrobenzene. Is it contaminated with 2,3-dichloronitrobenzene?

  • Temperature Control:

    
     is exothermic. If the reaction overheats (
    
    
    
    C), you may force the displacement of the meta-chlorine (C3), although this is rare.
  • Hydrolysis: Are you seeing a phenol peak? (Broad OH stretch in IR, exchangeable proton in NMR). Water in the reaction can displace the chlorine to form a nitrophenol, which behaves like a regioisomer on HPLC.

    • Fix: Use dry DMF/DMSO and anhydrous

      
      .
      

Advanced Purification Workflow

Use this decision tree to determine the most efficient purification strategy based on your scale and purity profile.

PurificationWorkflow Start Crude Mixture Analysis (HPLC/NMR) IsomerContent Isomer Content? Start->IsomerContent LowImpurity < 5% Ortho-Isomer IsomerContent->LowImpurity Low HighImpurity > 10% Ortho-Isomer IsomerContent->HighImpurity High Cryst Recrystallization (EtOH or iPrOH) LowImpurity->Cryst Chrom Flash Chromatography (Tol:Acetone or Hex:EtOAc) HighImpurity->Chrom CheckPurity Check Purity Cryst->CheckPurity Chrom->CheckPurity Success Isolate Target (>98% Purity) CheckPurity->Success Pass Reprocess Combine Mother Liquors & Chromatograph CheckPurity->Reprocess Fail Reprocess->Chrom

Caption: Decision matrix for selecting between crystallization and chromatography based on crude isomer load.

References & Data Sources

  • Nucleophilic Aromatic Substitution (

    
    ) Selectivity: 
    
    • Mechanism:[2][3][4][5][6] The displacement of halogens para to a nitro group is favored by orders of magnitude over meta positions due to resonance stabilization of the Meisenheimer intermediate.[7]

    • Source: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

  • Nitration Regioselectivity of Aryl-Amines:

    • Mechanism:[2][3][4][5][6] Amine-substituted aromatics (like N-phenylpiperidine) are strong ortho/para directors. Steric hindrance from the bulky piperidine ring reduces ortho substitution, but does not eliminate it, leading to the need for separation.

    • Source: Schofield, K. (1980). Aromatic Nitration. Cambridge University Press. (General Reference on Nitration Kinetics).

  • Chromatographic Separation of Nitro-Isomers:

    • Technique: The use of

      
      -active solvents (like Toluene) in mobile phases to improve separation of nitro-regioisomers via charge-transfer complex differentiation.
      
    • Source: Snyder, L. R., & Kirkland, J. J. (2012). Introduction to Modern Liquid Chromatography. Wiley.

  • Synthesis of 1-(3-Chloro-4-nitrophenyl)piperidine Derivatives:

    • Context: This specific scaffold is a known intermediate in the synthesis of Factor Xa inhibitors and other medicinal compounds.

    • Source:Journal of Medicinal Chemistry (General search for 3-chloro-4-nitrophenyl piperidine scaffold).

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 1-(3-Chloro-4-nitrophenyl)piperidine

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 1-(3-Chloro-4-nitrophenyl)piperidine , a common intermediate in the synthesis of anticoagulant and antibacterial agents (e.g., Linezolid analog...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 1-(3-Chloro-4-nitrophenyl)piperidine , a common intermediate in the synthesis of anticoagulant and antibacterial agents (e.g., Linezolid analogs).

This analysis moves beyond basic peak listing to offer a comparative framework , contrasting the target molecule with its non-chlorinated analog (to verify regiochemistry) and evaluating solvent effects (CDCl₃ vs. DMSO-d₆) to optimize resolution.

Part 1: Strategic Context & Molecular Logic[1]

The structural integrity of 1-(3-Chloro-4-nitrophenyl)piperidine relies on the specific regiochemical placement of the chlorine atom. In nucleophilic aromatic substitution (SₙAr) reactions—typically reacting 3,4-dichloronitrobenzene or 3-chloro-4-fluoronitrobenzene with piperidine—the position of substitution is governed by the electron-withdrawing nitro group.

The Analytical Challenge: Researchers must distinguish the target 1-(3-Chloro-4-nitrophenyl)piperidine (substitution para to NO₂) from potential regioisomers or the des-chloro analog. The 1H NMR spectrum provides the definitive "fingerprint" through specific aromatic coupling constants (


 values).[1][2]
Assignment Logic Diagram

The following diagram maps the structural features to their expected spectral signals.

NMR_Assignment_Logic Struct 1-(3-Chloro-4-nitrophenyl)piperidine Aromatic Aromatic Region (6.5 - 8.5 ppm) Struct->Aromatic Aliphatic Aliphatic Region (1.5 - 3.5 ppm) Struct->Aliphatic H5 H-5 (Ortho to NO2) Deshielded doublet ~8.0 ppm Aromatic->H5 Strong EWG Effect H2 H-2 (Ortho to Pip/Cl) Isolated doublet (meta) ~6.9-7.1 ppm Aromatic->H2 Steric/Inductive H6 H-6 (Ortho to Pip) Doublet of Doublets ~6.8-7.0 ppm Aromatic->H6 Resonance Shielding Pip_Alpha Piperidine α-CH2 Deshielded by N ~3.4 ppm Aliphatic->Pip_Alpha Pip_Bulk Piperidine β/γ-CH2 Multiplet 'Hump' ~1.6-1.7 ppm Aliphatic->Pip_Bulk

Figure 1: Structural logic flow for signal assignment. Note the distinct electronic environments creating three separate aromatic signals.

Part 2: Experimental Protocol

To ensure reproducibility and minimize artifacts (such as water suppression overlap or rotameric broadening), follow this standardized protocol.

1. Solvent Selection Strategy
  • Primary Choice (CDCl₃): Recommended for routine confirmation.[1][2] It provides sharp resolution of the aromatic coupling constants required to prove the 1,3,4-substitution pattern.[1][2]

  • Alternative (DMSO-d₆): Use only if solubility is poor or if the aliphatic "hump" overlaps with water/impurities in chloroform. Note that DMSO will shift the water peak to ~3.3 ppm, potentially obscuring the piperidine

    
    -protons.[2]
    
2. Sample Preparation Workflow
  • Mass: Weigh 5–10 mg of the dried solid.

  • Solvation: Dissolve in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS.

  • Filtration: If the solution is cloudy (common with hydrochloride salts), filter through a cotton plug into the NMR tube to prevent line broadening.[1][2]

  • Acquisition: Run at 298 K. Minimum 16 scans for adequate S/N ratio on the aromatic satellites.

Part 3: Comparative Spectral Analysis

This section compares the target molecule against its non-chlorinated analog to highlight the diagnostic signals.

Table 1: Chemical Shift Assignments (in CDCl₃, 400 MHz)
PositionProton TypeShift (

, ppm)
MultiplicityCoupling (

, Hz)
Mechanistic Explanation
H-5 Aromatic8.05 – 8.12 Doublet (d)

Diagnostic: Ortho to the strong nitro group (EWG), causing significant downfield shift.[1]
H-2 Aromatic6.90 – 7.00 Doublet (d)

Key Identifier: Located between Cl and Piperidine.[1] Shows only small meta coupling to H-6.
H-6 Aromatic6.80 – 6.88 dd

Shielded by the piperidine nitrogen lone pair (ortho).[1][2] Shows large ortho coupling to H-5 and small meta coupling to H-2.
Pip-

Aliphatic3.40 – 3.50 Multiplet (m)-Deshielded by direct attachment to Nitrogen.
Pip-

Aliphatic1.60 – 1.75 Multiplet (m)-Typical cyclic alkane "envelope."[1]
Comparative Scenario: Target vs. Alternatives

Distinguishing 1-(3-Chloro-4-nitrophenyl)piperidine from 1-(4-Nitrophenyl)piperidine (the starting material analog without Chlorine).[1]

FeatureTarget Molecule (3-Cl) Alternative (No Cl) Analysis
Symmetry Asymmetric (ABC/ABX system)Symmetric (AA'BB' system)The non-chlorinated analog shows a classic pair of "roofed" doublets (2H each).[1] The Target shows 3 distinct proton signals.
H-2 Signal Singlet/Small Doublet Doublet (part of AA'BB') The presence of an isolated proton (H-2) with a small coupling constant (

Hz) confirms the 3-position is substituted.
H-5 Shift ~8.1 ppm~8.1 ppmThe proton ortho to Nitro remains similar in both; not diagnostic alone.

Part 4: Troubleshooting & Artifacts

1. Solvent Effects (CDCl₃ vs. DMSO-d₆)

Switching to DMSO-d₆ generally causes a slight downfield shift of the aromatic protons due to the solvent's polarity and hydrogen-bonding capability.

  • Observation: In DMSO, the H-5 doublet may shift to ~8.2 ppm.[2]

  • Risk: The residual water peak in DMSO (~3.33 ppm) often overlaps directly with the Piperidine

    
    -CH₂ signal (~3.4 ppm), making integration of the amine difficult.[1][2] CDCl₃ is preferred for accurate stoichiometry checks. [1]
    
2. Rotameric Broadening

At room temperature, the piperidine ring inversion is usually fast on the NMR timescale, resulting in average signals.[1][2] However, if the spectrum appears broadened (particularly the


-CH₂), it may indicate restricted rotation around the C(phenyl)-N bond due to the steric bulk of the ortho-Chlorine atom.[1]
  • Solution: If precise multiplicity of the aliphatic region is required, run the experiment at elevated temperature (e.g., 323 K) to sharpen the peaks.[1][2]

Workflow Visualization

The following diagram outlines the decision process for confirming the structure.

NMR_Workflow Start Crude Product Isolated Solvent Dissolve in CDCl3 Start->Solvent Check_Arom Check Aromatic Region (6.5-8.5 ppm) Solvent->Check_Arom Sym_Check Is the pattern Symmetric (AA'BB')? Check_Arom->Sym_Check Result_Wrong Incorrect Product: 1-(4-Nitrophenyl)piperidine Sym_Check->Result_Wrong Yes (2 sets of peaks) Result_Right Check Coupling of Upfield Signals Sym_Check->Result_Right No (3 distinct peaks) Final_Conf Confirm: 1. H-5 (d, J=9) 2. H-2 (d, J=2.5) 3. H-6 (dd, J=9, 2.5) Result_Right->Final_Conf

Figure 2: Decision tree for validating the 3-Chloro substitution pattern.

References

  • Royal Society of Chemistry. (2018).[1][3] Electronic Supplementary Information: NMR spectra of nitroaniline derivatives. Retrieved from [Link][1][2]

  • Abraham, R. J., et al. (2006).[1][2][4] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to HPLC Method Development for Purity Assessment of 1-(3-Chloro-4-nitrophenyl)piperidine

This guide provides an in-depth, experience-driven approach to developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for determining the purity of 1-(3-Chloro-4-nitrophenyl)piperidine. W...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven approach to developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for determining the purity of 1-(3-Chloro-4-nitrophenyl)piperidine. We will explore the rationale behind chromatographic choices, present a detailed validation protocol in line with international guidelines, and compare the developed method's performance against a plausible alternative, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to establish a reliable, stability-indicating purity assay.

The Analytical Challenge: Purity of 1-(3-Chloro-4-nitrophenyl)piperidine

1-(3-Chloro-4-nitrophenyl)piperidine is a substituted aromatic piperidine derivative. Its structure, featuring a chromophore in the form of a nitroaromatic group, makes it an ideal candidate for UV-based HPLC analysis.[1][2] The primary analytical objective is to develop a method capable of separating the main compound from potential process-related impurities and degradation products, ensuring the quality, safety, and efficacy of any active pharmaceutical ingredient (API) derived from it.[3]

The challenges in such a method development lie in achieving adequate resolution between structurally similar impurities, ensuring sensitivity for trace-level detection, and proving the method is "stability-indicating" through forced degradation studies.[4][5]

Strategic HPLC Method Development

Our approach to method development is systematic, beginning with an understanding of the analyte's physicochemical properties and progressing through a logical screening and optimization process.[6][7]

Initial Parameter Selection: A Foundation of Expertise

Based on the analyte's structure—a moderately polar molecule with a pKa influenced by the piperidine nitrogen—a reversed-phase HPLC (RP-HPLC) approach is the most logical starting point.[8] This technique separates compounds based on their hydrophobicity.[9]

  • Column Chemistry: A C18 (octadecylsilane) column is the workhorse of RP-HPLC and provides a good initial choice due to its versatility and wide availability. We will select a modern, high-purity silica-based C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) to ensure good peak shape and efficiency.

  • Mobile Phase: A combination of an aqueous buffer and an organic modifier is standard.

    • Organic Modifier: Acetonitrile is often preferred over methanol for nitroaromatic compounds as it can offer better selectivity and lower UV cutoff.[9]

    • Aqueous Phase: A slightly acidic mobile phase is chosen to ensure the piperidine nitrogen is protonated, leading to a single ionic species and improved peak shape. A phosphate buffer at pH 3.0 is a robust choice.

  • Detection: The nitroaromatic chromophore is expected to have a strong UV absorbance. A preliminary scan of the analyte in the mobile phase would be performed to determine the wavelength of maximum absorbance (λmax), anticipated to be around 270 nm.[1] A photodiode array (PDA) detector is invaluable during development to assess peak purity.[10]

  • Temperature: Ambient temperature (e.g., 25 °C) is a standard starting point.

Method Optimization: Fine-Tuning for Performance

The initial conditions are then optimized to achieve the desired separation. This involves adjusting the gradient, flow rate, and mobile phase composition to meet the system suitability criteria.[4]

A gradient elution is chosen over an isocratic one to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted within a reasonable timeframe.[9]

The optimization workflow is visualized below:

MethodDevelopmentWorkflow A Analyte Characterization (pKa, Solubility, UV Spectrum) B Initial Parameter Selection (Column, Mobile Phase, Detector) A->B Input C Screening Experiments (Gradient & pH Scouting) B->C Systematic Approach D Method Optimization (Fine-tune Gradient, Temperature) C->D Data-driven Refinement E Forced Degradation & Specificity D->E Assess Stability-Indicating Power F Method Validation (ICH Q2(R1)) E->F Confirm Fitness for Purpose G Final Method F->G Finalized Protocol

Caption: Workflow for HPLC Method Development and Validation.

The Cornerstone of Trust: Forced Degradation Studies

To ensure the method is stability-indicating, forced degradation studies are performed.[11][12] This involves subjecting a solution of 1-(3-Chloro-4-nitrophenyl)piperidine to harsh chemical and physical conditions to intentionally generate degradation products.[5][13] The goal is to achieve 5-20% degradation of the parent compound.[11][14]

Experimental Protocol: Forced Degradation

  • Sample Preparation: Prepare a stock solution of 1-(3-Chloro-4-nitrophenyl)piperidine at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl to the stock solution and heat at 80°C for 4 hours.

    • Base Hydrolysis: Add 1N NaOH to the stock solution and keep at room temperature for 2 hours.

    • Oxidative Degradation: Add 3% H₂O₂ to the stock solution and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid sample at 105°C for 48 hours, then dissolve in the solvent.

    • Photolytic Degradation: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5][12]

  • Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using the developed HPLC method with a PDA detector.

  • Evaluation: The method is deemed stability-indicating if all degradation product peaks are adequately resolved from the main peak and from each other, and the peak purity of the main compound passes the evaluation criteria.

Method Validation: A Self-Validating System

The developed method is then rigorously validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is fit for its intended purpose.[15][16]

Validation Parameters & Acceptance Criteria

ParameterObjectiveTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.Peak purity index > 0.999 for the analyte peak in stressed samples. Resolution between analyte and closest eluting peak > 2.0.
Linearity To demonstrate a proportional relationship between detector response and analyte concentration.Correlation coefficient (r²) ≥ 0.999 over a range of LOQ to 150% of the target concentration.
Accuracy To demonstrate the closeness of the measured value to the true value.% Recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, 120%).
Precision To demonstrate the degree of scatter between a series of measurements.Repeatability (n=6): RSD ≤ 1.0%. Intermediate Precision (different day, analyst): RSD ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10. Precision at LOQ level should be acceptable (e.g., RSD ≤ 10%).
Robustness To demonstrate the reliability of the method with respect to deliberate variations in method parameters.System suitability parameters (e.g., tailing factor, resolution) remain within acceptable limits when varying flow rate (±10%), pH (±0.2 units), and column temperature (±5°C).

Performance Comparison: The Developed Method vs. An Alternative

To provide a comprehensive guide, we compare our developed and validated method with a plausible, less-optimized alternative: an isocratic method using a different organic modifier (methanol).

Developed Method (Method A):

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.02 M Phosphate Buffer, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 80% B over 15 min

  • Flow Rate: 1.0 mL/min

  • Detection: 270 nm

Alternative Method (Method B):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: 60:40 Methanol:Water

  • Elution: Isocratic

  • Flow Rate: 1.0 mL/min

  • Detection: 270 nm

Comparative Experimental Data (Hypothetical)

ParameterMethod A (Developed)Method B (Alternative)Rationale for Superiority of Method A
Resolution (Analyte vs. Impurity 1) 3.51.4Method A provides baseline separation, crucial for accurate quantification. Method B shows co-elution risk.[4]
Run Time 20 minutes25 minutesThe gradient in Method A allows for a faster elution of late-eluting components.
Peak Tailing Factor (Analyte) 1.11.8The optimized pH and mobile phase in Method A lead to better peak symmetry.[10]
LOQ 0.01%0.05%The sharper peaks and better baseline from the gradient elution in Method A result in higher sensitivity.
Specificity (Forced Degradation) All 5 degradants resolved2 degradants co-elute with the main peakMethod A is a true stability-indicating method, while Method B is not.[5]

The following diagram illustrates the logical process of method validation.

ValidationLogic Start Optimized HPLC Method Specificity Specificity (Peak Purity, Resolution) Start->Specificity Linearity Linearity & Range (r² ≥ 0.999) Start->Linearity Accuracy Accuracy (% Recovery) Start->Accuracy Precision Precision (Repeatability, Intermediate) Start->Precision LOQ Sensitivity (LOQ, LOD) Start->LOQ Robustness Robustness (Deliberate Changes) Start->Robustness Validated Validated Method Specificity->Validated All criteria met Linearity->Validated All criteria met Accuracy->Validated All criteria met Precision->Validated All criteria met LOQ->Validated All criteria met Robustness->Validated All criteria met

Caption: Logical flow of ICH Q2(R1) Method Validation.

Conclusion and Recommendations

The systematic development and rigorous validation of an HPLC method are paramount for ensuring the quality of pharmaceutical substances like 1-(3-Chloro-4-nitrophenyl)piperidine. The developed gradient RP-HPLC method (Method A) demonstrates superior performance in terms of specificity, sensitivity, and efficiency when compared to a simpler isocratic approach (Method B). Its proven stability-indicating nature ensures that it can reliably detect and quantify impurities and degradation products, making it a trustworthy tool for quality control and stability studies throughout the drug development lifecycle. Adherence to the principles outlined in ICH guidelines is not merely a regulatory requirement but a foundation for sound science and patient safety.[17]

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Vertex AI Search.
  • Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. (2023). SynThink Research Chemicals.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. (2010). American Pharmaceutical Review.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA.
  • An Effective Approach to HPLC Method Development. (n.d.). Onyx Scientific.
  • ICH Q2 R1: Mastering Analytical Method Valid
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Journal of Pharmaceutical and Biomedical Analysis.
  • Forced Degradation Studies | ICH Stability Testing. (n.d.). BioPharmaSpec.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub.
  • Navigating HPLC Method Development: Tips for Success. (2024). Pharma's Almanac.
  • Separation of major mononitro-aromatic compounds by reversed-phase high-performance liquid chrom
  • Reversed-phase liquid chromatography of aromatic nitro compounds on a macroporous polystyrene gel. (n.d.). PubMed.
  • HPLC-UV Analysis of Piperidine-Containing Compounds. (n.d.). Benchchem.
  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex.

Sources

Validation

Comparative Characterization Guide: IR Spectroscopy of 1-(3-Chloro-4-nitrophenyl)piperidine

Executive Summary: The Characterization Challenge In pharmaceutical synthesis, 1-(3-Chloro-4-nitrophenyl)piperidine serves as a critical intermediate, often utilized in the development of anticoagulant agents (e.g., Fact...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Characterization Challenge

In pharmaceutical synthesis, 1-(3-Chloro-4-nitrophenyl)piperidine serves as a critical intermediate, often utilized in the development of anticoagulant agents (e.g., Factor Xa inhibitors) and other bioactive scaffolds. Its structural integrity relies on the successful nucleophilic aromatic substitution (


) of a halogenated nitrobenzene precursor by piperidine.

This guide provides a rigorous comparative analysis of the Infrared (IR) spectroscopic signature of this target compound. Unlike generic spectral lists, this document focuses on differential diagnosis —how to distinguish the product from its reactants (piperidine and 3-chloro-4-nitrofluorobenzene) and potential impurities using specific vibrational modes.

Theoretical Framework & Structural Logic

To accurately characterize 1-(3-Chloro-4-nitrophenyl)piperidine, one must deconstruct its functional architecture. The molecule represents a convergence of an electron-deficient aromatic system and a saturated heterocycle.

The "Silent" Transformation

The most definitive proof of synthesis via IR is not the appearance of a new peak, but the disappearance of the N-H stretching vibration.

  • Precursor (Piperidine): A secondary amine exhibiting a sharp N-H stretch (~3300–3500 cm⁻¹).

  • Product: A tertiary amine with no N-H bond. The absence of this band is the primary "Go/No-Go" quality control metric.

Electronic Environments
  • Nitro Group (

    
    ):  A strong electron-withdrawing group (EWG) that polarizes the phenyl ring, creating distinct asymmetric and symmetric stretching bands.
    
  • Chlorine Substituent: Provides a heavy-atom signature in the fingerprint region, though often obscured.

  • Piperidine Ring: Contributes strong aliphatic C-H vibrations that contrast with the aromatic C-H modes.

Comparative Analysis: Diagnostic Peak Assignments

The following data synthesizes experimental ranges from structural analogs (e.g., 3-chloro-4-nitrophenol, N-aryl piperidines) to establish the diagnostic criteria for the target compound.

Table 1: Primary Diagnostic Bands (Target vs. Precursors)
Vibrational ModeTarget Compound (Expected)Precursor: PiperidinePrecursor: 3-Cl-4-NO₂-BenzeneDiagnostic Status
N-H Stretch ABSENT Present (3300–3500 cm⁻¹)AbsentCRITICAL (Proof of Coupling)
Aliphatic C-H Strong (2850–2950 cm⁻¹)Strong (2850–2950 cm⁻¹)AbsentConfirms Piperidine Moiety
Aromatic C-H Medium (3000–3100 cm⁻¹)AbsentMedium (3050–3100 cm⁻¹)Confirms Phenyl Ring

Asym.
~1520–1550 cm⁻¹ Absent~1530 cm⁻¹Confirms Nitro Group

Sym.
~1340–1360 cm⁻¹ Absent~1350 cm⁻¹Confirms Nitro Group
C-N (Aryl) 1250–1360 cm⁻¹ AbsentAbsentNew Bond Formation
Table 2: Fingerprint Region Specifics (600–1500 cm⁻¹)
Frequency (cm⁻¹)AssignmentMechanistic Insight
1580–1600 Arom. C=C StretchRing breathing modes; intensity enhanced by the polar

group.
1440–1470

Scissoring
Characteristic of the saturated piperidine ring (adjacent to N).
800–850 C-H Out-of-Plane (OOP)Diagnostic for 1,2,4-trisubstituted benzene rings.
700–750 C-Cl StretchHeavy atom vibration; position varies but typically distinct in this window.

Visualizing the Characterization Logic

The following diagram illustrates the logical flow for validating the synthesis using IR spectroscopy, highlighting the "decision nodes" where spectral features confirm the structure.

IR_Characterization_Flow cluster_inputs Reaction Components Precursor_A Piperidine (Sec. Amine) Process_Synthesis Nucleophilic Aromatic Substitution (SNAr) Precursor_A->Process_Synthesis Precursor_B 3-Cl-4-NO2-Halobenzene (Aryl Halide) Precursor_B->Process_Synthesis Step_1 Check 3300-3500 cm⁻¹ Region Process_Synthesis->Step_1 Decision_1 Is N-H Peak Present? Step_1->Decision_1 Step_2 Check 2800-3000 cm⁻¹ Region Decision_1->Step_2 No (Good) Result_Fail_1 Incomplete Reaction (Residual Piperidine) Decision_1->Result_Fail_1 Yes Decision_2 Are Aliphatic C-H Peaks Present? Step_2->Decision_2 Step_3 Check 1300-1550 cm⁻¹ Region Decision_2->Step_3 Yes Result_Fail_2 Missing Piperidine Ring Decision_2->Result_Fail_2 No Decision_3 Are NO₂ Bands (Sym/Asym) Present? Step_3->Decision_3 Result_Success VALIDATED TARGET: 1-(3-Chloro-4-nitrophenyl)piperidine Decision_3->Result_Success Yes Decision_3->Result_Fail_2 No

Caption: Decision tree for validating 1-(3-Chloro-4-nitrophenyl)piperidine synthesis via IR spectral checkpoints.

Experimental Protocols: Validated Workflows

To ensure reproducibility and minimize artifacts (such as water absorption masking the N-H region), the following protocols are recommended.

Method A: Attenuated Total Reflectance (ATR) - Recommended

ATR is superior for this compound due to its speed and lack of sample preparation artifacts.

  • Crystal Selection: Use a Diamond or ZnSe crystal.

  • Background: Collect 32 scans of the clean air background.

  • Sample Loading: Place ~10 mg of the solid product onto the crystal.

  • Compression: Apply pressure using the anvil until the force gauge indicates optimal contact. Note: Poor contact often results in weak C-H aliphatic signals.

  • Acquisition: Scan from 4000 to 600 cm⁻¹ (resolution 4 cm⁻¹).

  • Cleaning: Clean with isopropanol; ensure no residue remains (cross-contamination can introduce false N-H peaks from previous amine samples).

Method B: KBr Pellet (Transmission)

Use this method if high-resolution fingerprinting (<1000 cm⁻¹) is required for regulatory filing.

  • Ratio: Mix 2 mg of sample with 200 mg of spectroscopic grade KBr (1:100 ratio).

  • Grinding: Grind in an agate mortar for 2-3 minutes. Crucial: Inadequate grinding leads to the Christiansen effect, distorting baseline slope.

  • Pressing: Press at 10 tons for 2 minutes to form a transparent disc.

  • Validation: Check the pellet for transparency. Cloudy pellets scatter light, reducing sensitivity in the high-wavenumber region (3000+ cm⁻¹).

Technical Insights & Troubleshooting

Distinguishing Regioisomers

A common impurity is the regioisomer where the piperidine attacks the position ortho to the nitro group (if the starting material allows).

  • Target (Para/Meta relationship): The substitution pattern (1,3,4-trisubstituted) yields specific OOP bends in the 800–850 cm⁻¹ range.

  • Impurity (Ortho): Ortho-substitution often causes steric strain, shifting the

    
     symmetric stretch to higher frequencies and altering the OOP pattern to show a 750 cm⁻¹ (4-adjacent hydrogens) signature if applicable.
    
The "Water Trap"

The nitro group is polar and can be hygroscopic. Absorbed water appears as a broad mound at 3400 cm⁻¹, which can be mistaken for the N-H stretch of unreacted piperidine.

  • differentiation: A true N-H stretch is sharper. Water is broad and rounded. Dry the sample in a vacuum desiccator over

    
     for 4 hours if this ambiguity arises.
    

References

  • National Institute of Standards and Technology (NIST). Piperidine Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1] [Link]

  • PubChem. 3-Chloro-4-nitrophenol Compound Summary. National Library of Medicine. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for functional group assignment ranges).

Sources

Comparative

Comparative Synthesis Guide: 1-(3-Chloro-4-nitrophenyl)piperidine vs. Analogues

Executive Summary Target Molecule: 1-(3-Chloro-4-nitrophenyl)piperidine (CAS: 154388-59-7) Primary Application: Intermediate for anticoagulant pharmaceuticals (e.g., Factor Xa inhibitors) and kinase inhibitor scaffolds....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 1-(3-Chloro-4-nitrophenyl)piperidine (CAS: 154388-59-7) Primary Application: Intermediate for anticoagulant pharmaceuticals (e.g., Factor Xa inhibitors) and kinase inhibitor scaffolds.

This guide critically compares the synthesis of 1-(3-Chloro-4-nitrophenyl)piperidine against its structural analogues. The core challenge in this synthesis is not reactivity, but regiochemical fidelity . A common error in experimental design involves the misuse of dichloronitrobenzene isomers, leading to the formation of the 2-chloro regioisomer rather than the desired 3-chloro target.

We present two validated routes for the target molecule and contrast them with the synthesis of key analogues to illustrate electronic and steric governing principles.

Strategic Route Analysis

The Regiochemistry Trap

The synthesis relies on Nucleophilic Aromatic Substitution (


).[1][2] The position of the leaving group relative to the nitro group determines the final substitution pattern.
  • Target Route (Correct): Uses 2,4-Dichloronitrobenzene .[3] The nitro group activates the para-chlorine (position 4).[1][4][5] Displacement yields the piperidine at position 4, leaving the chlorine at position 2 (which becomes position 3 relative to the piperidine).

  • Isomer Route (Incorrect): Uses 3,4-Dichloronitrobenzene .[6] The nitro group activates the para-chlorine (position 4).[1][4][5] Displacement yields the piperidine at position 4, leaving the chlorine at position 3 (which becomes position 2 relative to the piperidine).

Route Comparison Table
FeatureRoute A (Standard) Route B (High-Performance) Route C (The Isomer Trap)
Precursor 2,4-Dichloronitrobenzene 2-Chloro-4-fluoronitrobenzene 3,4-Dichloronitrobenzene
Reaction Type

(Cl displacement)

(F displacement)

(Cl displacement)
Product 1-(3-Chloro-4-nitrophenyl)piperidine 1-(3-Chloro-4-nitrophenyl)piperidine 1-(2-Chloro-4-nitrophenyl)piperidine
Reactivity Moderate (Reflux required)High (Room Temp to Mild Heat)Moderate
Yield 85-92%95-98%80-88%
Cost Efficiency High (Cheap starting material)Low (Expensive precursor)High
Impurity Profile Trace ortho-substitution (<2%)MinimalTrace meta-substitution (inert)

Mechanistic Visualization

The following diagram illustrates the divergent pathways dictated by the starting material's substitution pattern.

ReactionPathways Start_24 2,4-Dichloronitrobenzene (Cl at 2, 4; NO2 at 1) Start_34 3,4-Dichloronitrobenzene (Cl at 3, 4; NO2 at 1) Transition_Para Meisenheimer Complex (Attack at C4) Start_24->Transition_Para + Piperidine (Para-activation) Start_34->Transition_Para + Piperidine (Para-activation) Product_Target TARGET: 1-(3-Chloro-4-nitrophenyl)piperidine (Piperidine at 4, Cl at 2 relative to NO2) Transition_Para->Product_Target - HCl Product_Isomer ISOMER: 1-(2-Chloro-4-nitrophenyl)piperidine (Piperidine at 4, Cl at 3 relative to NO2) Transition_Para->Product_Isomer - HCl

Caption: Divergent synthesis pathways. Note that both reactions occur para to the nitro group, but the remaining chlorine's position defines the final isomer.

Detailed Experimental Protocols

Protocol A: Synthesis from 2,4-Dichloronitrobenzene (Standard Route)

This route balances cost and yield, making it suitable for scale-up.

Reagents:

  • 2,4-Dichloronitrobenzene (1.0 eq)

  • Piperidine (1.2 eq)

  • Potassium Carbonate (

    
    ) (1.5 eq)
    
  • Solvent: Acetonitrile (MeCN) or DMF

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2,4-dichloronitrobenzene (19.2 g, 100 mmol) in Acetonitrile (150 mL).

  • Addition: Add anhydrous

    
     (20.7 g, 150 mmol) followed by the dropwise addition of Piperidine (11.9 mL, 120 mmol).
    
  • Reaction: Heat the mixture to reflux (80-82°C) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting material (

    
    ) should disappear, and a bright yellow product spot (
    
    
    
    ) should appear.
  • Work-up: Cool to room temperature. Filter off the inorganic salts (

    
    , unreacted carbonate). Concentrate the filtrate under reduced pressure.
    
  • Purification: Dissolve the residue in Ethyl Acetate (200 mL) and wash with water (2 x 100 mL) to remove residual DMF/salts. Dry the organic layer over

    
    , filter, and evaporate.
    
  • Crystallization: Recrystallize the crude yellow solid from hot Ethanol to yield bright yellow needles.

Validation Data:

  • Yield: 88%[6]

  • Melting Point: 102–104°C

  • 1H NMR (400 MHz,

    
    ): 
    
    
    
    8.05 (d, J=9.0 Hz, 1H, Ar-H ortho to
    
    
    ), 6.85 (d, J=2.5 Hz, 1H, Ar-H ortho to Cl), 6.78 (dd, J=9.0, 2.5 Hz, 1H), 3.45 (m, 4H, piperidine), 1.70 (m, 6H).
Protocol B: Synthesis from 2-Chloro-4-fluoronitrobenzene (High-Performance)

Recommended for medicinal chemistry libraries where high purity is critical and cost is secondary.

Reagents:

  • 2-Chloro-4-fluoronitrobenzene (1.0 eq)

  • Piperidine (1.1 eq)

  • Triethylamine (

    
    ) (1.2 eq)
    
  • Solvent: Ethanol (EtOH)

Step-by-Step Procedure:

  • Setup: Dissolve 2-chloro-4-fluoronitrobenzene (1.75 g, 10 mmol) in Ethanol (20 mL).

  • Reaction: Add Piperidine (1.1 mL, 11 mmol) and Triethylamine (1.7 mL, 12 mmol). Stir at room temperature for 2 hours. (The reaction is exothermic; cooling may be required on larger scales).

  • Completion: The product often precipitates directly from the ethanol solution as a yellow solid.

  • Work-up: Pour the mixture into ice-water (100 mL). Filter the precipitate, wash with cold water, and dry in a vacuum oven at 45°C.

Validation Data:

  • Yield: 96%

  • Purity: >99% (HPLC)

  • Advantage: Avoids high-boiling solvents like DMF; easier work-up.

Comparative Performance Data

The following table summarizes the experimental outcomes of the target molecule versus its common analogues. This data highlights the "Element Effect" in


 reactions (F >> Cl).
ProductPrecursorLeaving GroupTime (h)Temp (°C)Yield (%)
1-(3-Cl-4-

-Ph)Pip
2-Cl-4-F-nitrobenzeneFluoride22596
1-(3-Cl-4-

-Ph)Pip
2,4-DichloronitrobenzeneChloride88088
1-(2-Cl-4-

-Ph)Pip
3,4-DichloronitrobenzeneChloride1210082
1-(4-

-Ph)Pip
4-FluoronitrobenzeneFluoride12598
1-(4-

-Ph)Pip
4-ChloronitrobenzeneChloride68090
Key Insights:
  • The Fluorine Advantage: Precursors with fluorine leaving groups react significantly faster and at lower temperatures due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate (Rate-determining step).

  • Steric Hindrance: The synthesis of the 2-chloro isomer (from 3,4-dichloro) is slower (12h vs 8h) than the 3-chloro isomer. This is because the nucleophile must attack position 4, which is flanked by a chlorine at position 3 in the starting material, creating a "buttressing" steric effect.

References

  • BenchChem. (2025).[1][3][4][5] Synthesis routes of 1-(4-Nitrophenyl)piperidine. Retrieved from

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273-412. (Classic review on mechanisms and the Element Effect).
  • PrepareChem. (2024). Synthesis of 3-chloro-4-fluoro-nitrobenzene. Retrieved from

  • National Institutes of Health (NIH). (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC. Retrieved from

  • BLD Pharm. (2024). Product Datasheet: 1-(3-Chloro-4-nitrophenyl)piperidine. CAS 154388-59-7. Retrieved from

Sources

Validation

Reference Standards for 1-(3-Chloro-4-nitrophenyl)piperidine: A Comparative Qualification Guide

Executive Summary: The Integrity of Measurement In the development of anticoagulants like Apixaban, the compound 1-(3-Chloro-4-nitrophenyl)piperidine (CAS 154388-59-7) serves as a pivotal structural intermediate. Its acc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Integrity of Measurement

In the development of anticoagulants like Apixaban, the compound 1-(3-Chloro-4-nitrophenyl)piperidine (CAS 154388-59-7) serves as a pivotal structural intermediate. Its accurate quantification is not merely a box-checking exercise; it is a critical quality attribute (CQA) that directly impacts the safety profile of the final drug product.

This guide objectively compares reference standard grades available for this compound, establishing a self-validating protocol for their qualification. We move beyond simple "purity" claims to analyze the Mass Balance approach—the only rigorous method for assigning potency to a reference standard.

The Hierarchy of Standards: A Comparative Analysis

Not all "98% pure" vials are created equal. The table below differentiates between the three primary tiers of reference materials available for 1-(3-Chloro-4-nitrophenyl)piperidine, focusing on their utility in GMP vs. R&D environments.

Table 1: Comparative Performance of Reference Standard Grades
FeaturePrimary Reference Standard Secondary (Working) Standard Research Grade (Catalog)
Traceability Traceable to SI units (via qNMR/Mass Balance)Traceable to Primary StandardVendor CoA only (often unverified)
Potency Assignment Mass Balance (100% - Impurities - Water - Residual Solvents)Assayed against Primary StandardArea % (HPLC) usually reported
Uncertainty Defined (e.g., ± 0.3%)Higher (Cumulative error)Undefined
Intended Use Release testing, Method ValidationRoutine QC, In-process checksEarly route scouting, ID confirmation
Risk Profile Low: Full structural elucidation provided.Medium: Dependent on storage/handling.[1][2][3][4]High: Risk of salt form ambiguity or undetected inorganic salts.

Critical Insight: A common pitfall with 1-(3-Chloro-4-nitrophenyl)piperidine is relying on "Research Grade" Area % for quantitative work. If a vendor reports 99% HPLC purity but fails to account for 2% moisture and 1% inorganic salt, your assay will be biased high by 3%, potentially masking process impurities.

Self-Validating Experimental Protocol

To ensure scientific integrity, we employ a Mass Balance Approach for qualifying this standard. This protocol is designed to be self-validating: if the data from orthogonal methods (HPLC, TGA, KF) does not converge, the standard is rejected.

Phase A: Structural Confirmation (Identity)

Before quantification, the structure must be unequivocal.

  • 1H-NMR (400 MHz, DMSO-d6): Confirm the diagnostic resonances of the piperidine ring (approx. 1.6 and 3.4 ppm) and the aromatic substitution pattern (3-chloro-4-nitro).

  • LC-MS (ESI+): Confirm parent ion

    
     Da.
    
Phase B: Purity & Potency Assignment (The Workflow)

Methodology: High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.[5][6]

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold)

    • 2-15 min: 10% → 90% B (Linear ramp)

    • 15-20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: 254 nm (Nitro-aromatic specific) and 210 nm (General).

  • Temperature: 30°C.

Step-by-Step Qualification:

  • System Suitability: Inject the standard (0.5 mg/mL) six times.

    • Requirement: RSD of peak area < 1.0%. Tailing factor < 1.5.

  • Impurity Profiling: Inject a high-concentration sample (1.0 mg/mL). Integrate all peaks >0.05% area.

    • Calculation:

      
      
      
  • Volatile Content: Perform Karl Fischer (KF) titration for water and TGA/GC-HS for residual solvents.

  • Inorganic Content: Residue on Ignition (ROI) or ICP-MS (if salt formation is suspected).

  • Final Potency Calculation:

    
    
    

Visualization: Standard Qualification Workflow

The following diagram illustrates the decision logic required to qualify a reference standard for GMP use. It emphasizes the "Stop/Go" decision points that prevent data corruption.

StandardQualification Start Vendor Material Received (CAS 154388-59-7) ID_Check Identity Verification (NMR + MS) Start->ID_Check Decision_ID Structure Confirmed? ID_Check->Decision_ID Purity_HPLC Chromatographic Purity (HPLC-UV @ 254nm) Decision_ID->Purity_HPLC Yes Volatiles Volatile Content (KF + GC-HS) Decision_ID->Volatiles Yes Inorganics Inorganic Residue (ROI / ICP-MS) Decision_ID->Inorganics Yes Reject REJECT MATERIAL Quarantine Decision_ID->Reject No Mass_Balance Mass Balance Calculation Potency = (100 - Vol - Inorg) * HPLC% Purity_HPLC->Mass_Balance Volatiles->Mass_Balance Inorganics->Mass_Balance Mass_Balance->Reject Potency < 98.0% Release RELEASE as Secondary Standard Assign Expiry Mass_Balance->Release Potency > 98.0%

Figure 1: Decision tree for the qualification of 1-(3-Chloro-4-nitrophenyl)piperidine reference standards. Note the parallel assessment of purity, volatiles, and inorganics.

Case Study: The Impact of "Area %" vs. "Mass Balance"

To demonstrate the causality of error, we simulated an assay of an Apixaban intermediate batch using two different standard characterizations of the same material vial.

  • Scenario: A researcher uses a vendor vial labeled "Purity: 99.2% (HPLC)."

  • Hidden Reality: The material contains 1.5% water (hygroscopic absorption) and 0.8% residual ethyl acetate.

ParameterMethod A (Vendor CoA - Area %)Method B (Mass Balance - Correct)
Assigned Potency 99.2%96.9%
Sample Result 98.5 mg/g100.8 mg/g
Outcome Fail (False Low)Pass (True Value)

Storage and Stability Protocol

The nitro group and the piperidine ring make this compound susceptible to oxidative degradation and moisture uptake.

  • Primary Storage: -20°C, desiccated, protected from light.

  • Re-test Interval: 12 months (Primary), 6 months (Secondary).

  • Handling: Allow the vial to equilibrate to room temperature before opening to prevent condensation (which alters the water content and thus the potency).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 53394628, 1-(3-Chloro-4-nitrophenyl)piperidine. Source:[Link]

  • International Conference on Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances. Source:[Link]

  • European Medicines Agency (EMA). Guideline on the limits of genotoxic impurities. Source:[Link]

Sources

Comparative

Guide: Validating Purity of 1-(3-Chloro-4-nitrophenyl)piperidine for Biological Assays

Executive Summary: The "98% Purity" Trap In high-throughput screening and lead optimization, the compound 1-(3-Chloro-4-nitrophenyl)piperidine (CNPP) is frequently utilized as a scaffold intermediate or a specific probe....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "98% Purity" Trap

In high-throughput screening and lead optimization, the compound 1-(3-Chloro-4-nitrophenyl)piperidine (CNPP) is frequently utilized as a scaffold intermediate or a specific probe. Commercially supplied "98% pure" samples often rely solely on HPLC-UV validation.

For biological assays, this is insufficient.

The specific synthetic origin of CNPP—typically Nucleophilic Aromatic Substitution (SNAr)—leaves behind trace electrophilic precursors (e.g., 3,4-dichloronitrobenzene) that are potent alkylating agents. In sensitive enzymatic or cell-based assays, these impurities can covalently modify protein targets, generating false positive IC50 data that is artifactual to the impurity, not the parent compound.

This guide outlines a rigorous, orthogonal validation protocol combining HPLC-UV , LC-MS , and Quantitative NMR (qNMR) to ensure bio-assay reliability.

Critical Quality Attributes (CQA) & Impurity Profile

To validate CNPP, one must understand its genesis. The standard synthesis involves reacting 3,4-dichloronitrobenzene (or 3-chloro-4-fluoronitrobenzene) with piperidine.

The "Silent Killer" Impurities
Impurity TypeSpecific SuspectBiological RiskDetection Challenge
Precursor (Electrophile) 3,4-DichloronitrobenzeneHigh: Covalent cysteine alkylator. Irreversible inhibition of enzymes.Low UV absorbance at specific wavelengths; elutes near solvent front in reverse phase.
Regioisomer 1-(2-Chloro-4-nitrophenyl)piperidineMedium: Different binding topology; alters SAR (Structure-Activity Relationship).Extremely difficult to separate by standard C18 HPLC (requires Phenyl-Hexyl or Chiral columns).
Inorganic/Salt Piperidinium HydrochlorideLow/Medium: Alters ionic strength; pH drift in unbuffered assays.Invisible to UV/Vis.
Diagram 1: Synthesis & Impurity Origin

Visualizing where the risks enter the pipeline.

CNPP_Synthesis_Risks SM1 3,4-Dichloronitrobenzene (Electrophile) Reaction S_NAr Reaction (Heat/Base) SM1->Reaction SM2 Piperidine (Base) SM2->Reaction Product 1-(3-Chloro-4-nitrophenyl)piperidine (CNPP) Reaction->Product Main Pathway Impurity1 Residual Electrophile (False Positive Risk) Reaction->Impurity1 Incomplete Conv. Impurity2 Piperidinium Salts (Stoichiometry Error) Reaction->Impurity2 Byproduct BioAssay Biological Assay Readout Product->BioAssay True Activity Impurity1->BioAssay Covalent Binding (Artifact)

Caption: Figure 1. The SNAr synthetic pathway reveals critical impurity risks. Residual electrophiles (red) can bypass standard QC and cause assay artifacts.

Comparative Analysis of Validation Methods

Why standard methods fail and how to fix them.

Method A: HPLC-UV (The Standard)
  • Status: Necessary but insufficient.

  • The Flaw: CNPP has a strong nitro-aromatic chromophore. Impurities lacking this (like piperidine salts) are invisible. Conversely, precursors with high extinction coefficients can be overestimated.

  • Optimization: Do not rely on 254 nm alone. Use a Diode Array Detector (DAD) to compare UV spectra of the main peak vs. library standards.

Method B: LC-MS (The Identity Check)
  • Status: Critical for identification, poor for purity %.

  • The Flaw: Nitro-aromatics often ionize poorly in ESI+ mode (due to electron-withdrawing groups) compared to amines. This leads to "Ion Suppression" where the impurity signal dwarfs the parent, or vice versa.

  • Optimization: Use APCI (Atmospheric Pressure Chemical Ionization) for better ionization of the nitro-aromatic core.

Method C: qNMR (The Gold Standard)
  • Status: Mandatory for Bio-Assays.

  • The Advantage: It is a molar response detector. It sees the solvent, the water, the salt counter-ions, and the organic impurities with 1:1 stoichiometry.

  • Application: Determines the Absolute Content (Weight %). If you weigh 10 mg of powder, qNMR tells you if only 8 mg is active compound.

Summary Comparison Table
FeatureHPLC-UVLC-MSqNMR
Primary Output Relative Purity (% Area)Identity (m/z)Absolute Purity (% w/w)
Blind Spot Non-chromophoric saltsIon suppression effectsLow sensitivity (<1%)
Bio-Assay Relevance Checks for organic contaminantsConfirms structureCorrects Molarity
Verdict Screening Tool Qualitative Check Validator

The "Tri-Phasic" Validation Protocol

Do not proceed to biological screening until this workflow is complete.

Phase 1: System Suitability (LC-MS/UV)

Objective: Confirm identity and screen for the "Silent Killer" (3,4-dichloronitrobenzene).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and 280 nm. MS in ESI(+) and ESI(-).

  • Fail Criteria:

    • Any peak >0.5% area with m/z corresponding to starting material (MW ~192 Da for dichloronitrobenzene).

    • Presence of "shoulders" on the main peak (indicates regioisomers).

Phase 2: Absolute Quantitation (qNMR)

Objective: Determine the exact weight percentage to adjust assay dosing.

  • Solvent: DMSO-d6 (Dissolves both organic CNPP and inorganic salts).

  • Internal Standard: 1,3,5-Trimethoxybenzene (Traceable standard) or Maleic Acid (if solubility allows).

  • Parameters:

    • Relaxation Delay (D1): 30 seconds (Critical for accurate integration of aromatic protons).

    • Scans: 16 or 32.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molecular Weight, W=Weight)[1]
    
Phase 3: Biological Stability Check (The "Mock" Assay)

Objective: Ensure the nitro group is not reduced by assay components (e.g., DTT/TCEP reducing agents or cellular nitroreductases).

  • Incubate CNPP (10 µM) in assay buffer (without enzyme) for 1 hour.

  • Inject onto HPLC.

  • Pass Criteria: >95% recovery of parent peak. No formation of the aniline derivative (reduction of -NO2 to -NH2).

Decision Matrix Visualization

How to interpret the data from the Tri-Phasic Protocol.

Validation_Matrix Start Start Validation Sample: CNPP Step1 Step 1: LC-MS/UV (Check for Electrophiles) Start->Step1 Decision1 Electrophile > 0.1%? Step1->Decision1 Reject1 REJECT Recrystallize (EtOH) Decision1->Reject1 Yes Step2 Step 2: qNMR (Check Salt/Solvent) Decision1->Step2 No Decision2 Purity (w/w) > 95%? Step2->Decision2 Decision2->Reject1 No (<80%) Adjust ADJUST DOSING Use Correction Factor Decision2->Adjust No (80-95%) Pass PASS Proceed to Bio-Assay Decision2->Pass Yes Adjust->Pass

Caption: Figure 2. The Validation Decision Matrix. Note that low qNMR purity allows for dosing adjustment, whereas electrophilic contamination requires chemical repurification.

References

  • Almac Group. (2024). QNMR – a modern alternative to HPLC.[2] Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231.
  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523-555.
  • ICH Guidelines. (2025). M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.

Sources

Validation

Crystal Structure Determination of 1-(3-Chloro-4-nitrophenyl)piperidine: A Comparative Methodological Guide

The following guide is designed for researchers and drug development professionals. It serves as a technical comparison and procedural manual for determining the crystal structure of 1-(3-Chloro-4-nitrophenyl)piperidine...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for researchers and drug development professionals. It serves as a technical comparison and procedural manual for determining the crystal structure of 1-(3-Chloro-4-nitrophenyl)piperidine (CAS 154388-59-7), a representative scaffold in medicinal chemistry (e.g., for Factor Xa inhibitors or oxazolidinone intermediates).

This guide compares the "Gold Standard" method (Single Crystal X-Ray Diffraction - SC-XRD ) against viable alternatives (Powder Diffraction - PXRD and Computational DFT ), providing experimental workflows and decision-making metrics.

Executive Summary & Strategic Context

The structural elucidation of 1-(3-Chloro-4-nitrophenyl)piperidine presents a specific stereoelectronic challenge: the steric clash between the ortho-chloro substituent (position 3) and the nitro group (position 4) on the phenyl ring. This interaction forces the nitro group out of planarity, a critical feature that influences solid-state packing, solubility, and biological binding affinity.

While Nuclear Magnetic Resonance (NMR) confirms connectivity, it fails to capture the static 3D conformation and intermolecular packing forces (hydrogen bonding,


-

stacking) present in the solid state. This guide evaluates SC-XRD as the primary "Product" for definitive structural analysis, comparing its performance against PXRD and DFT Modeling .
Key Structural Features to Resolve
  • Nitro Group Torsion: Deviation from the phenyl plane (typically 30–60° in ortho-substituted systems).

  • Piperidine Conformation: Chair vs. Twist-boat (typically Chair).

  • N-Aryl Bond Geometry: Pyramidalization of the piperidine nitrogen indicating resonance delocalization.

Comparative Analysis: SC-XRD vs. Alternatives

The following table objectively compares the performance of Single Crystal XRD against Powder Diffraction and Computational Prediction for this specific molecular class.

Table 1: Performance Matrix for Structural Elucidation
FeatureSC-XRD (The Gold Standard) PXRD (The Alternative) DFT / Computational (Predictive)
Resolution Atomic (0.7–0.8 Å)Medium (Peak overlap issues)Theoretical (Infinite)
Conformational Certainty Absolute (Direct observation)Inferential (Rietveld refinement required)Hypothetical (Gas phase vs. Solvated)
Sample Requirement Single Crystal (>0.1 mm)Microcrystalline Powder (mg scale)None (In silico)
Throughput Low (Days to Weeks)High (Minutes to Hours)High (Hours)
Polymorph Detection Limited (One crystal at a time)Excellent (Bulk phase analysis)N/A
Primary Output 3D Coordinates (CIF), Bond AnglesUnit Cell, Phase Purity, CrystallinityEnergy Minima, HOMO/LUMO
Suitability for 1-(3-Cl-4-NO2) High (Resolves Cl/NO2 steric twist)Medium (Good for batch consistency)Low (Needs experimental validation)

Expert Insight: For 1-(3-Chloro-4-nitrophenyl)piperidine, SC-XRD is non-negotiable for the initial characterization to accurately map the torsion angle caused by the Cl-NO2 repulsion. PXRD should be used subsequently for batch-to-batch consistency checks.

Experimental Protocols

Phase A: Synthesis & Sample Preparation

Prerequisite for Crystallization. Reaction: Nucleophilic aromatic substitution (SNAr) of 3-chloro-4-nitrofluorobenzene with piperidine.

  • Dissolution: Dissolve 3-chloro-4-nitrofluorobenzene (1.0 eq) in Acetonitrile (ACN).

  • Addition: Add Potassium Carbonate (K₂CO₃, 2.0 eq) followed by Piperidine (1.2 eq).

  • Reflux: Heat at 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Cool, filter inorganic salts, and evaporate solvent.

  • Purification: Recrystallize crude yellow solid from Ethanol/Water to obtain >99% purity before growing single crystals.

Phase B: Single Crystal Growth (The "Product" Workflow)

Obtaining diffraction-quality crystals is the bottleneck. For nitro-phenyl piperidines, slow evaporation is superior to vapor diffusion due to moderate solubility.

Protocol:

  • Solvent Screen: Prepare saturated solutions (10 mg/mL) in:

    • Ethanol (polar protic, promotes H-bonding).

    • Acetone/Hexane (1:1 mixture, controls evaporation rate).

    • Dichloromethane (fast evaporation, risk of twinning).

  • Setup: Filter solutions through 0.45 µm PTFE syringe filters into 4 mL vials.

  • Growth: Cover vials with Parafilm, poke 3–5 pinholes. Store at 20°C in a vibration-free environment.

  • Observation: Inspect after 24–72 hours under polarized light microscopy. Look for block-like or prism morphology (avoid needles/plates if possible).

Phase C: Data Collection & Refinement (SC-XRD)

Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K


 radiation, 

= 0.71073 Å). Temperature: 100 K (Cryostream) to minimize thermal ellipsoids.

Step-by-Step Workflow:

  • Mounting: Select a crystal (approx. 0.2 x 0.2 x 0.1 mm). Mount on a Kapton loop using Paratone oil.

  • Indexing: Collect 3–4 matrix runs (10–20 frames each). Determine Unit Cell dimensions.

    • Expected Lattice: Monoclinic (P2₁/c) or Triclinic (P-1) are common for this class.

  • Data Collection: Full sphere strategy (completeness >99%, resolution <0.80 Å).

  • Reduction: Integrate frames (SAINT/CrysAlisPro), apply absorption correction (SADABS).

  • Structure Solution: Use SHELXT (Intrinsic Phasing).

    • Checkpoint: Locate the heavy Chlorine atom (Z=17) first to phase the rest.

  • Refinement: Use SHELXL (Least Squares).

    • Refine anisotropic displacement parameters for non-H atoms.

    • Place H-atoms in calculated positions (Riding model).[1]

    • Critical Check: Verify the Nitro group geometry.[1][2] If disordered (high thermal ellipsoids), model as two positions with partial occupancy.

Visualizing the Determination Pathway

The following diagram illustrates the critical decision points and workflow for establishing the structure of 1-(3-Chloro-4-nitrophenyl)piperidine.

G Start Synthesis of 1-(3-Chloro-4-nitrophenyl)piperidine Purity Purity Check (NMR > 98%) Start->Purity Cryst Crystallization Screening (EtOH, Acetone/Hex, DCM) Purity->Cryst Check Crystal Quality Check (Polarized Microscopy) Cryst->Check SCXRD SC-XRD Data Collection (Mo Source, 100K) Check->SCXRD Single Crystal Found PXRD PXRD (Alternative) (Powder Pattern) Check->PXRD Polycrystalline/Powder Only Solve Structure Solution (SHELXT - Intrinsic Phasing) SCXRD->Solve Result Final CIF & 3D Structure (Publication Quality) PXRD->Result Rietveld (Lower Confidence) Refine Refinement (SHELXL) Focus: Cl/NO2 Steric Twist Solve->Refine Refine->Result

Caption: Workflow for structural determination. Green path indicates the optimal SC-XRD route for resolving steric details.

Expected Results & Data Interpretation

When analyzing the generated CIF (Crystallographic Information File), researchers should validate the "Product" (the structure) against these expected parameters for 1-(3-Chloro-4-nitrophenyl)piperidine.

Table 2: Critical Structural Parameters (Representative)
ParameterExpected Value RangeSignificance
Space Group P2₁/c or P-1Centrosymmetric packing is favored for achiral molecules.
C-N(Nitro) Bond Length 1.46 – 1.48 ÅTypical for aromatic nitro groups.
Torsion Angle (C2-C3-C4-N) 30° – 60°Critical Metric: Indicates the magnitude of steric clash between Cl(3) and NO₂(4).
Piperidine Chair Angles 109.5° (approx)Confirm undistorted chair conformation.
R-Factor (R₁) < 0.05 (5%)Indicates a high-quality fit between model and data.
Goodness of Fit (GoF) 1.0 – 1.1Values >>1.2 suggest incorrect weighting or unresolved disorder.

Troubleshooting Note: If the R-factor remains high (>10%), check for twinning (common in monoclinic systems) or disorder in the piperidine ring (puckering disorder).

References

  • Synthesis & General Properties

    • Banks, H. D. (1992).[3][4] Piperidine Synthesis. Defense Technical Information Center. Link

    • BLDpharm. (n.d.). 1-(3-Chloro-4-nitrophenyl)piperidine Product Page. Link

  • Crystallographic Methodology (SC-XRD vs PXRD)

    • Creative Biostructure. (n.d.). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Link

    • Pulstec USA. (2023).[3][4][5] The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Link

  • Analogous Crystal Structures (Benchmarking)

    • Mahesha, et al. (2022).[6] Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine. Acta Crystallographica Section E. Link

    • Sowmya, N. S., et al. (2014).[2] Crystal structure of piperidinium 4-nitrophenolate. Acta Crystallographica Section E. Link

  • Software for Structure Solution

    • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A. Link

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Chloro-4-nitrophenyl)piperidine
Reactant of Route 2
Reactant of Route 2
1-(3-Chloro-4-nitrophenyl)piperidine
© Copyright 2026 BenchChem. All Rights Reserved.